Product packaging for N-Boc-D-proline(Cat. No.:CAS No. 37784-17-1)

N-Boc-D-proline

Cat. No.: B389737
CAS No.: 37784-17-1
M. Wt: 215.25g/mol
InChI Key: ZQEBQGAAWMOMAI-UHFFFAOYSA-N
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Description

N-Boc-D-proline is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25g/mol. The purity is usually 95%.
The exact mass of the compound Boc-D-proline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B389737 N-Boc-D-proline CAS No. 37784-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEBQGAAWMOMAI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-17-1
Record name (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of N-Boc-D-proline?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-proline, also known as (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, is a protected derivative of the non-essential amino acid D-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). This modification enhances the compound's stability under various conditions and allows for its controlled incorporation into growing peptide chains. Its unique rigid cyclic structure significantly influences the conformational properties of peptides and peptidomimetics, making it a critical building block in the development of novel therapeutics, chiral catalysts, and complex molecular architectures. This guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for their determination.

Structural and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Structural Identifiers
IdentifierValue
CAS Number 37784-17-1
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
IUPAC Name (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Synonyms Boc-D-Pro-OH, N-(tert-Butoxycarbonyl)-D-proline
SMILES CC(C)(C)OC(=O)N1CCC[C@@H]1C(O)=O
InChI Key ZQEBQGAAWMOMAI-SSDOTTSWSA-N
Physical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder
Melting Point 132-137 °C
Optical Rotation [α]²²/D +60° (c=2 in acetic acid)
Storage Temperature 2-8°C, cool and dark place
Solubility

Solubility data for the D-enantiomer is not extensively reported; however, the physical properties of enantiomers in achiral solvents are identical. The following data for the corresponding L-enantiomer (N-Boc-L-proline) serves as a reliable guide.

SolventSolubility (approx.)
Dimethylformamide (DMF) ~20 mg/mL
Dimethyl sulfoxide (DMSO) ~15 mg/mL
Ethanol ~15 mg/mL
Methanol Soluble
Dichloromethane Soluble
Acetic Acid Soluble
Aqueous Buffers (e.g., PBS) Sparingly soluble (~0.14 mg/mL after initial dissolution in DMF)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of expected spectral characteristics.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), proline ring protons (multiplets, ~1.8-4.4 ppm), and the carboxylic acid proton (broad singlet, variable). Due to hindered rotation around the N-Boc amide bond, some proton signals may appear as two distinct sets of peaks, representing the cis and trans rotamers.
¹³C NMR Signals for the tert-butyl carbons (~28 ppm and ~80 ppm for the quaternary carbon), proline ring carbons (~23-60 ppm), and two carbonyl carbons (one for the Boc group ~154 ppm and one for the carboxylic acid ~175 ppm).
Infrared (IR) Broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretching bands for the carboxylic acid and urethane carbonyls (~1650-1750 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).
Mass Spectrometry (MS) Expected [M+H]⁺ peak at m/z 216.12, [M+Na]⁺ at m/z 238.10, and characteristic fragmentation patterns including the loss of the tert-butyl group or CO₂.

Chemical Properties and Reactivity

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the defining feature of this compound's chemical reactivity. Its stability and selective removal are fundamental to its utility.

  • Stability : The Boc group is highly stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation. This stability allows for chemical modifications at the carboxylic acid terminus without premature deprotection of the amine.

  • Acid Lability : The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions. Strong acids, most commonly trifluoroacetic acid (TFA), are used to efficiently remove the Boc group, liberating the secondary amine. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Role in Peptide Synthesis

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The synthesis cycle involves the iterative coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

The conformational rigidity of the proline ring can disrupt secondary structures like alpha-helices and beta-sheets in proteins. This property is often exploited by drug developers to induce specific turns or loops in peptide-based drugs to achieve a desired three-dimensional structure for biological activity.

Boc_SPPS_Cycle cluster_0 Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: Add this compound + Coupling Reagent (e.g., DCC) Resin->Coupling 1. Protected Resin-Bound Peptide (N-Boc Protected) Coupling->Protected Wash1 Wash Protected->Wash1 2. Deprotection Deprotection: Trifluoroacetic Acid (TFA) Wash1->Deprotection 3. Wash2 Wash Deprotection->Wash2 4. Neutralization Neutralization: Base (e.g., DIEA) Wash2->Neutralization 5. Wash3 Wash Neutralization->Wash3 6. Wash3->Resin Ready for next cycle

Boc-SPPS cycle for incorporating this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

Synthesis of this compound

The standard procedure for Boc protection of D-proline involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis_Workflow cluster_workflow Synthesis of this compound start Dissolve D-proline and NaHCO₃ in Dioxane/Water cool Cool solution to 0-5 °C start->cool add_boc Slowly add Di-tert-butyl dicarbonate (Boc₂O) cool->add_boc react_cold Stir at 0-5 °C for 1 hour add_boc->react_cold react_warm Warm to room temperature and stir overnight (12-16h) react_cold->react_warm workup Acidify with HCl to pH ~3 react_warm->workup extract Extract with Ethyl Acetate workup->extract dry Dry organic phase (e.g., MgSO₄) extract->dry concentrate Concentrate under vacuum dry->concentrate end Obtain this compound product concentrate->end Physical_Properties_Workflow cluster_workflow Workflow for Physical Property Determination Sample This compound Sample MeltingPoint Melting Point Determination (Capillary Method) Sample->MeltingPoint Solubility Solubility Testing (Various Solvents) Sample->Solubility OpticalRotation Optical Rotation Measurement (Polarimetry) Sample->OpticalRotation Report Report Data MeltingPoint->Report Solubility->Report OpticalRotation->Report

References

N-Boc-D-proline: A Comprehensive Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique structural rigidity and chiral nature make it an invaluable building block for the synthesis of complex molecules, particularly in the realms of peptide synthesis and asymmetric catalysis. The tert-butoxycarbonyl (Boc) protecting group is essential for controlling the reactivity of the proline amine group during multi-step syntheses, allowing for selective chemical transformations at other molecular sites[]. This guide provides an in-depth overview of the synthesis of this compound, its diverse applications, detailed experimental protocols, and quantitative data to support researchers in their scientific endeavors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of D-proline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction, known as Boc protection, proceeds with high yields, typically ranging from 90% to over 99%[2].

The general reaction scheme is as follows:

D-proline reacts with (Boc)₂O in a basic solution to yield this compound. The base, commonly sodium bicarbonate (NaHCO₃), deprotonates the amino group of D-proline, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The reaction is typically carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran (THF)/water, to ensure the solubility of both the amino acid and the anhydride[3].

Quantitative Data on Synthesis

The synthesis of this compound is highly efficient, as demonstrated by the following data:

Starting MaterialReagentsSolvent SystemReaction TimeYield (%)Reference
D-proline(Boc)₂O, NaHCO₃Dioxane/Water12-16 hours90-95--INVALID-LINK--
D-proline(Boc)₂O, NaHCO₃THF/Saturated NaHCO₃ (aq)19 hoursHigh[3]
D-proline(Boc)₂O, Sodium BicarbonateNot specifiedNot specified~99
Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures.

Materials:

  • D-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dry tetrahydrofuran (THF)

  • Ethyl acetate

  • 3 N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve D-proline (1.0 eq) in a saturated aqueous solution of NaHCO₃.

  • Cool the resulting solution in an ice bath.

  • Separately, prepare a solution of di-tert-butyl dicarbonate (1.1 eq) in dry THF.

  • Slowly add the (Boc)₂O solution dropwise to the cooled D-proline solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 19 hours.

  • After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous residue to 0°C in an ice bath.

  • Acidify the mixture by the slow addition of 3 N HCl until the pH is acidic.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain this compound as a white to off-white solid.

Purification:

The crude product can be further purified by crystallization from diethyl ether or ethyl acetate, or by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification D_Proline D-Proline Mixing Dissolve & Cool D_Proline->Mixing Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Mixing Base Base (e.g., NaHCO₃) Base->Mixing Solvent Solvent (e.g., THF/Water) Solvent->Mixing Reaction Boc Protection Reaction (Room Temperature, 19h) Mixing->Reaction Workup Solvent Removal & Acidification Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product Purification Purification (Crystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis workflow for this compound.

Applications of this compound

The utility of this compound spans several key areas of chemical and pharmaceutical research, owing to its unique structural features.

Peptide Synthesis

This compound is a fundamental building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-amino acids like D-proline can enhance the metabolic stability of peptides against enzymatic degradation and can be used to create specific secondary structures or to probe peptide-receptor interactions.

In Boc-based SPPS, this compound is coupled to a growing peptide chain on a solid support. The Boc group is temporarily protecting the alpha-amino group, which is deprotected with a mild acid like trifluoroacetic acid (TFA) before the next amino acid is coupled.

This protocol outlines the manual synthesis of a dipeptide, for example, D-Alaninyl-D-proline, on a Wang resin.

Materials:

  • Fmoc-D-Pro-Wang resin

  • N-Boc-D-Alanine

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA:TIS:H₂O 95:2.5:2.5)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Pro-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from D-proline. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, dissolve N-Boc-D-Alanine (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and vortex for 1 minute.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.

  • Cleavage: Wash the final peptide-resin with DCM and dry. Treat with the TFA cleavage cocktail to cleave the dipeptide from the resin and remove the Boc and other side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Start: Fmoc-D-Pro-Wang Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 5. Couple Activated Amino Acid Wash1->Couple Activate 4. Activate N-Boc-D-Ala (HBTU/HOBt/DIPEA) Activate->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Cleave 7. Cleave from Resin & Deprotect (TFA Cocktail) Wash2->Cleave Isolate 8. Isolate Crude Peptide Cleave->Isolate Purify 9. Purify via RP-HPLC Isolate->Purify Final_Peptide Final Product: D-Ala-D-Pro Dipeptide Purify->Final_Peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Asymmetric Organocatalysis

This compound and its derivatives are effective organocatalysts in a variety of asymmetric reactions, including aldol, Mannich, and Michael reactions. The proline scaffold provides a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products. While L-proline is more commonly cited, D-proline and its derivatives are crucial for accessing the opposite enantiomers of the desired products, which is of significant importance in pharmaceutical development.

The following table summarizes representative data for asymmetric reactions catalyzed by proline derivatives, showcasing the high levels of stereoselectivity achievable.

Reaction TypeCatalystSubstratesYield (%)dr (syn:anti)ee (%)Reference
Aldol Reaction(S)-Proline-based catalyst4-Nitrobenzaldehyde, Acetone52-52
Mannich Reaction(S)-Prolinep-Nitrobenzaldehyde, p-Anisidine, Acetone50-94
Mannich Reaction(S)-ProlineN-Boc-imine, Acetaldehydeup to 99close to perfectclose to perfect
Michael AdditionL-ProlinePropanal, β-nitrostyrene96>95:578

This is a general protocol for a proline-catalyzed asymmetric aldol reaction.

Materials:

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ketone (e.g., Acetone)

  • (R)- or (S)-Proline (catalyst, 20-30 mol%)

  • Solvent (e.g., DMSO)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • In a reaction vial, suspend the proline catalyst (0.2 eq) in the solvent.

  • Add the ketone to the suspension.

  • Add the aldehyde (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for the required duration (e.g., 4-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC, respectively.

Drug Development

This compound and its analogs are crucial intermediates in the synthesis of numerous pharmaceutical agents. The rigid pyrrolidine ring is often used as a scaffold to mimic peptide turns or to introduce conformational constraints that can lead to enhanced biological activity and selectivity.

Icatibant is a synthetic decapeptide used for the treatment of acute attacks of hereditary angioedema (HAE). It acts as a selective antagonist of the bradykinin B2 receptor. The synthesis of Icatibant involves the incorporation of non-proteinogenic amino acids, and proline analogs are key components of its structure, which is achieved through solid-phase synthesis techniques similar to those described above.

HAE is characterized by excessive production of bradykinin, a potent vasodilator that binds to the B2 receptor on endothelial cells, leading to increased vascular permeability and swelling. Icatibant competitively blocks this binding, thereby alleviating the symptoms of an HAE attack.

The signaling pathway initiated by bradykinin binding to its B2 receptor is complex. The B2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to downstream effects such as vasodilation and increased vascular permeability. Icatibant prevents the initiation of this cascade by blocking the initial bradykinin binding event.

Bradykinin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor G_protein Gαq/Gαi B2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects: Vasodilation, Increased Permeability, Inflammation Ca_release->Downstream PKC->Downstream Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Icatibant Icatibant (Antagonist) Icatibant->B2R Blocks Binding

Bradykinin B2 receptor signaling and Icatibant inhibition.

Saxagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). The synthesis of Saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine with a proline-like bicyclic amine, highlighting the importance of proline derivatives in its structure.

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, Saxagliptin increases the levels of active GLP-1 and GIP, which enhances insulin secretion and suppresses glucagon secretion, thereby lowering blood glucose levels.

Conclusion

This compound is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its straightforward and high-yielding synthesis makes it readily accessible for a wide range of applications. In peptide science, it enables the creation of peptides with enhanced stability and novel conformations. As an organocatalyst, it provides a powerful tool for the stereoselective synthesis of chiral molecules. Furthermore, its role as a key intermediate in the synthesis of important drugs like Icatibant and Saxagliptin underscores its significance in drug discovery and development. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound effectively in their work, paving the way for future innovations in science and medicine.

References

N-Boc-D-proline structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of N-Boc-D-proline, a key building block in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Core Concepts and Properties

This compound, also known as (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a derivative of the amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is crucial in synthetic chemistry, particularly in peptide synthesis, as it prevents the amine from participating in unwanted side reactions while the carboxylic acid end is activated for coupling.[2] The Boc group can be readily removed under acidic conditions.[1] This compound is a white to off-white solid at room temperature.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

PropertyValueReferences
Molecular Weight 215.25 g/mol
Molecular Formula C₁₀H₁₇NO₄
CAS Number 37784-17-1
Melting Point 134-137 °C
Appearance White to off-white crystalline powder
Optical Rotation [α]²²/D +60° (c=2 in acetic acid)
Purity >98.0%

Molecular Structure

The chemical structure of this compound is depicted below. The diagram highlights the pyrrolidine ring characteristic of proline, the carboxylic acid group, and the N-tert-butoxycarbonyl (Boc) protecting group.

Synthesis_Workflow start Start: D-proline and Reagents dissolution Dissolve D-proline in basic solution start->dissolution cooling Cool to 0°C dissolution->cooling addition Add Di-tert-butyl dicarbonate solution cooling->addition reaction Stir at room temperature overnight addition->reaction workup Aqueous workup and acidification reaction->workup extraction Extract with organic solvent workup->extraction purification Dry and concentrate to yield product extraction->purification end_product Final Product: this compound purification->end_product

References

The Pivotal Role of N-Boc-D-proline as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, has emerged as a cornerstone in modern organic synthesis. Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable chiral building block for the enantioselective synthesis of complex molecules, particularly in the realms of pharmaceutical development and asymmetric catalysis. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in asymmetric transformations, supported by experimental data and procedural outlines.

Physicochemical Properties

This compound is a white to off-white solid, appreciated for its stability and solubility in many organic solvents.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial for its utility, as it masks the nucleophilicity of the secondary amine, allowing for selective reactions at the carboxylic acid functionality. This protecting group is stable under a range of conditions but can be readily removed under acidic conditions, providing a versatile handle for synthetic manipulations.[2]

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [3]
Melting Point 133-137 °C
Appearance White to off-white solid
Solubility Soluble in acetic acid and other organic solvents

Synthesis of this compound

The standard synthesis of this compound involves the protection of the amino group of D-proline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward and high-yielding procedure is a staple in many synthetic laboratories.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve D-proline (130.9 mmol) in 190 mL of a saturated sodium bicarbonate (NaHCO₃) solution (0.7 mol/L) in a dry reaction flask.

  • Cooling: Cool the resulting solution using an ice bath.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents, 144.0 mmol) in dry tetrahydrofuran (THF) dropwise to the reaction mixture.

  • Reaction: Vigorously stir the reaction mixture at room temperature for 19 hours.

  • Solvent Removal: After the reaction is complete, remove the THF by vacuum evaporation.

  • Acidification: Cool the remaining aqueous residue to 0°C and acidify by adding 40 mL of 3 N hydrochloric acid (HCl) solution.

  • Extraction: Extract the aqueous mixture three times with 400 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the this compound product.

Synthesis_NBocDProline DProline D-Proline Reagents Boc₂O, NaHCO₃ THF/H₂O DProline->Reagents NBocDProline This compound Reagents->NBocDProline Protection

Caption: Synthesis of this compound.

Applications in Asymmetric Organocatalysis

This compound and its derivatives are powerful organocatalysts, capable of inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the reaction.

Asymmetric Mannich Reaction

The proline-catalyzed Mannich reaction is a cornerstone of organocatalysis, enabling the direct, three-component synthesis of chiral β-amino carbonyl compounds. While L-proline is more commonly cited, the principles and procedures are directly applicable to its D-enantiomer for accessing the opposite product enantiomer. The use of N-Boc protected imines has significantly broadened the scope of this reaction.

  • Reaction Setup: In a suitable vial, suspend (S)- or (R)-proline (e.g., 40 mg, 0.35 mmol), an aniline derivative (e.g., p-anisidine, 135 mg, 1.1 mmol), and an aldehyde (1.0 mmol) in a mixture of DMSO (8 mL) and a ketone (e.g., acetone, 2 mL).

  • Stirring: Stir the suspension at room temperature for 12-48 hours.

  • Work-up: Quench the reaction by adding a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers with MgSO₄, concentrate, and purify the crude product by column chromatography.

The following table summarizes representative results for the (S)-proline-catalyzed Mannich reaction between various aldehydes, p-anisidine, and acetone. The use of (R)-proline would yield the enantiomeric products.

AldehydeYield (%)Enantiomeric Excess (ee, %)
p-Nitrobenzaldehyde5094
Benzaldehyde6088
Isovaleraldehyde7292

Data adapted from List, B. et al., J. Am. Chem. Soc. 2000, 122, 38, 9336–9337.

Mannich_Reaction_Workflow cluster_reactants Reactants Aldehyde Aldehyde Reaction Reaction Mixture (e.g., DMSO) Aldehyde->Reaction Amine Amine Amine->Reaction Ketone Ketone Ketone->Reaction Catalyst D-Proline (Catalyst) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral β-Amino Ketone Purification->Product Aldol_Reaction_Mechanism Proline Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium Nucleophilic Attack Hydrolysis Hydrolysis Iminium->Hydrolysis Product Aldol Product Hydrolysis->Proline Catalyst Regeneration Hydrolysis->Product

References

An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, pharmaceuticals, and complex molecule construction.[1][2][3] Its widespread adoption by researchers, scientists, and drug development professionals is attributable to its ease of introduction, stability across a broad spectrum of chemical conditions, and facile removal under mild acidic conditions.[1][4] This technical guide provides a comprehensive overview of the Boc group, including its fundamental principles, reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to reversibly mask the nucleophilic and basic properties of primary and secondary amines by converting them into carbamates. This protection strategy prevents unwanted side reactions during subsequent synthetic steps. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O), a commercially available and stable reagent.

A key advantage of the Boc protecting group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is critical in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), enabling the selective deprotection of different functional groups within the same molecule.

Mechanism of Boc Protection

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol. While the reaction can proceed without a base, bases such as triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP) are often employed to neutralize the generated acid and accelerate the reaction.

Mechanism of Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation can be trapped by scavengers like anisole or thioanisole to prevent potential side reactions, such as the alkylation of nucleophilic residues.

Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data

The efficiency of Boc protection and deprotection reactions is influenced by various factors, including the substrate, solvent, temperature, and reagents used. The following tables summarize typical quantitative data for these transformations.

Table 1: Boc Protection of Amines - Reaction Conditions and Yields

Amine SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
Primary Aliphatic Amine(Boc)₂O (1.1 eq), TEA (1.5 eq)DCMRoom Temp2 h>95%
Primary Aryl Amine(Boc)₂O (1.0 eq)Water/AcetoneRoom Temp8-12 min90-98%
Amino Acid(Boc)₂O (1.1 eq), NaOH (1.0 eq)Water/THF0 to Room Temp12 h~90%
Secondary Amine(Boc)₂O (1.1 eq), DMAP (cat.)AcetonitrileRoom Temp2-4 h>95%

Table 2: Boc Deprotection of Amines - Reaction Conditions

Deprotection ReagentSolventTemperature (°C)TimeNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp0.5-2 hA 25-50% solution of TFA in DCM is commonly used.
Hydrochloric Acid (HCl)1,4-Dioxane or MethanolRoom Temp1-4 hTypically a 4M solution of HCl in dioxane is used.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp12-24 hUseful for acid-labile compounds.
Thermal (in water)Water100 °C<15 min to several hoursSubstrate dependent.

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amines using the Boc group.

Protocol 1: N-Boc Protection of a Primary Amine using Boc Anhydride

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA) (1.5 mmol, 1.5 eq) (Optional, if starting from an amine salt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (5-10 mL)

  • 1 M HCl (aqueous)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • If the amine is a salt (e.g., hydrochloride), add triethylamine (1.5 mmol) and stir for 5-10 minutes.

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution. The addition can be done in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

This is a common and rapid method for Boc deprotection.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM (a concentration of ~0.1-0.2 M is typical).

  • To the stirred solution, add TFA (typically 25-50% v/v). For example, for 10 mL of DCM, add 2.5-5 mL of TFA.

  • Stir the reaction mixture at room temperature. The reaction is often fast, completing within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Mandatory Visualization

Experimental_Workflow_Boc_Protection_Deprotection start Start: Primary/Secondary Amine protection Boc Protection ((Boc)₂O, Base, Solvent) start->protection workup1 Aqueous Workup & Purification protection->workup1 protected_amine Boc-Protected Amine workup1->protected_amine deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) protected_amine->deprotection workup2 Neutralization & Purification deprotection->workup2 final_product Final Product: Free Amine workup2->final_product

General experimental workflow for Boc protection and deprotection.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in modern organic synthesis due to its reliability and versatility. A thorough understanding of its properties, reaction mechanisms, and the nuances of its application and removal is essential for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of the Boc protecting group in a variety of synthetic strategies.

References

N-Boc-D-proline: A Versatile Tool in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, has emerged as a cornerstone in the field of organic synthesis. Its unique structural features, combining the chirality of the proline ring with the robust tert-butoxycarbonyl (Boc) protecting group, make it an invaluable asset for a wide range of applications, from the construction of complex pharmaceuticals to the development of novel asymmetric catalytic systems. This technical guide provides a comprehensive overview of the multifaceted functions of this compound, with a focus on its practical application in the laboratory.

The Dual Role of this compound: Chiral Building Block and Catalyst Precursor

This compound serves two primary functions in organic synthesis:

  • As a Chiral Building Block: The inherent chirality of the D-proline scaffold is leveraged in the synthesis of a multitude of complex molecules, particularly in the pharmaceutical industry. The Boc protecting group ensures the stability of the amine functionality, allowing for selective transformations at other parts of the molecule.[1] Its stereochemical integrity is crucial in the synthesis of drugs where specific enantiomers are required for therapeutic activity.[1] For instance, N-Boc-D-prolinol, a derivative of this compound, is a key chiral fragment in the synthesis of Pyrotinib, a pan-ErbB receptor tyrosine kinase inhibitor.[2] Similarly, it is a precursor in the synthesis of Acalabrutinib, a drug used for the treatment of mantle cell lymphoma.[2]

  • As a Precursor to Organocatalysts: this compound is a common starting material for the synthesis of a variety of proline-based organocatalysts.[3] The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which is the key catalytic moiety in many proline-catalyzed reactions. These catalysts are highly effective in promoting a range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.

Key Applications in Asymmetric Synthesis

The utility of this compound and its derivatives is most prominently displayed in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Proline-Catalyzed Aldol Reactions

The proline-catalyzed aldol reaction is a powerful C-C bond-forming reaction that provides access to chiral β-hydroxy carbonyl compounds. The reaction proceeds through an enamine intermediate, formed between the proline catalyst and a ketone donor. This enamine then reacts with an aldehyde acceptor in a highly stereocontrolled manner.

Table 1: Proline-Catalyzed Aldol Reaction of Aldehydes with Ketones

EntryAldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)dree (%)Reference
1p-NitrobenzaldehydeAcetoneL-Proline (20)Acetone4866-93
2BenzaldehydeAcetoneL-Prolinamide 3h (20)Acetone2485-85
3IsovaleraldehydeAcetoneL-Prolinamide 3h (20)Acetone2480->99
44-NitrobenzaldehydeCyclohexanoneLigand IV (10)DMF247095:591
54-TolualdehydeCyclohexanoneLigand IV (10)DMF483092:888
Proline-Catalyzed Mannich Reactions

The proline-catalyzed Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone or aldehyde, yielding β-amino carbonyl compounds. This reaction is highly valuable for the synthesis of chiral amines and their derivatives, which are common motifs in pharmaceuticals. The use of N-Boc-imines as electrophiles has significantly expanded the scope of this reaction.

Table 2: Proline-Catalyzed Mannich Reaction of Aldehydes with N-Boc-Imines

EntryAldehydeN-Boc-Imine derived fromCatalyst (mol%)SolventTime (h)Yield (%)dree (%)Reference
1AcetaldehydeBenzaldehyde(S)-Proline (20)MeCN1275->99
2Acetaldehyde4-Methoxybenzaldehyde(S)-Proline (20)MeCN1272->99
3Acetaldehyde4-Chlorobenzaldehyde(S)-Proline (20)MeCN1268->99
4PropionaldehydeN-Boc-p-anisidineSulfonamide 3 (20)CH2Cl22495>20:198
5CyclohexanoneN-Boc-p-anisidineSulfonamide 3 (15)2-Me-THF2481>20:197

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

  • In a dry reaction flask, dissolve D-proline (130.9 mmol) in 190 mL of a saturated sodium bicarbonate solution (0.7 mol/L).

  • Cool the resulting solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (144.0 mmol, 1.1 equivalents) in dry tetrahydrofuran dropwise to the reaction mixture.

  • Vigorously stir the reaction mixture at room temperature for 19 hours.

  • Remove the tetrahydrofuran under vacuum.

  • Cool the residue to 0°C and acidify with 40 mL of 3 N hydrochloric acid solution.

  • Extract the mixture three times with 400 mL of ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain this compound.

General Procedure for Proline-Catalyzed Mannich Reaction with N-Boc-Imines

The following is a general experimental procedure for the proline-catalyzed asymmetric Mannich reaction:

  • To a solution of the N-Boc-imine (1.0 mmol) and the aldehyde (10.0 mmol) in hexane (1.0 mL) at 0°C, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 0°C for 5-10 hours, monitoring the progress by TLC.

  • Quench the reaction by adding 1 M aqueous HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Core Concepts

Synthesis of this compound

Synthesis_of_N_Boc_D_proline cluster_reactants Reactants cluster_reagents Reagents & Solvents D_Proline D-Proline Reaction Boc Protection D_Proline->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Reaction NaHCO3 NaHCO3 (aq) NaHCO3->Reaction Base THF THF THF->Reaction Solvent HCl HCl (aq) Acidification Workup HCl->Acidification Acidification N_Boc_D_proline This compound Reaction->Acidification Acidification->N_Boc_D_proline

Caption: Synthetic pathway for the preparation of this compound.

General Mechanism of Proline Catalysis (Enamine Pathway)

Proline_Catalysis_Mechanism Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium Nucleophilic Attack Product β-Hydroxy Ketone (Aldol Product) Iminium->Product Hydrolysis Proline_regen Proline Catalyst Product->Proline_regen Catalyst Regeneration

Caption: The enamine-based catalytic cycle of proline in an aldol reaction.

Experimental Workflow for a Proline-Catalyzed Mannich Reaction

Mannich_Reaction_Workflow Start Start Combine Combine N-Boc-Imine, Aldehyde, and Catalyst in Solvent at 0°C Start->Combine Stir Stir at 0°C (5-10 h) Combine->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with 1M HCl Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: A typical experimental workflow for a proline-catalyzed Mannich reaction.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its application as a chiral building block enables the efficient synthesis of complex, stereochemically defined molecules of pharmaceutical importance. Furthermore, its role as a precursor to a wide array of organocatalysts has revolutionized the field of asymmetric synthesis, providing access to highly enantiomerically enriched products through environmentally benign and operationally simple procedures. The continued exploration of this compound and its derivatives promises to unlock new and innovative synthetic methodologies for the advancement of chemical and pharmaceutical research.

References

Physical and chemical characteristics of Boc-protected D-proline.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of Boc-Protected D-Proline

Introduction

N-tert-butoxycarbonyl-D-proline (Boc-D-proline) is a derivative of the amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection enhances the compound's stability and solubility in organic solvents, making it a crucial building block in various synthetic applications.[2] It is widely utilized in peptide synthesis, particularly for the development of pharmaceuticals and biologically active compounds.[2][3] The Boc protecting group can be removed under acidic conditions, allowing for the sequential addition of amino acids to a peptide chain.[1] Beyond peptide synthesis, Boc-D-proline serves as a valuable intermediate in the synthesis of complex molecules, including inhibitors and modulators for biological targets like enzymes and receptors. Its ability to introduce the conformationally constrained proline residue into molecular structures is of significant interest in medicinal chemistry and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of Boc-D-proline are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

General and Physical Properties
PropertyValueReferences
Appearance White to off-white crystalline powder or crystals.
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Melting Point 130 - 138 °C
Optical Rotation [α]20D +58.0 to +62.0° (c=2 in Acetic Acid)
pKa 4.01 ± 0.20 (Predicted)
Storage Temperature 0 - 8°C
Solubility
SolventSolubilityReferences
Acetic Acid Almost transparent
Dimethylformamide (DMF) Clearly soluble (1 mmol in 2 ml)
Ethanol ~15 mg/mL (for L-enantiomer)
DMSO ~15 mg/mL (for L-enantiomer)
Aqueous Buffers Sparingly soluble
Water D-Proline (unprotected) is readily soluble.
Non-polar organic solvents D-Proline (unprotected) has poor solubility.
Spectroscopic Data
TechniqueData
¹H NMR Data available, confirms structure.
IR Conforms to structure.
Mass Spectrometry Data available.

Note: While the existence of spectroscopic data is confirmed, specific peak lists and spectra are best obtained from the certificate of analysis for a specific batch of the compound or from spectral databases.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of Boc-D-proline are crucial for its application in research and development.

Synthesis of N-Boc-D-proline

This protocol describes the protection of the amino group of D-proline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • D-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • 3 N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve D-proline (100 g, 868.58 mmol) in a mixture of dioxane (400 mL) and water (800 mL) containing sodium bicarbonate (182.4 g, 2.5 equiv.).

  • Stir the reaction mixture for approximately 30 minutes at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (224.26 g, 1.2 equiv.) to the cooled solution.

  • Continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight (12-16 hours).

  • Remove the organic solvent (dioxane) under vacuum.

  • Cool the remaining aqueous residue to 0 °C and acidify by adding 3 N hydrochloric acid solution.

  • Extract the product with ethyl acetate (3 x 400 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain this compound.

G Synthesis of Boc-D-proline cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification D_proline D-proline Mix Dissolve D-proline in Solvents & Base D_proline->Mix Solvents Dioxane & Water Solvents->Mix Base NaHCO₃ Base->Mix Boc2O Di-tert-butyl dicarbonate Add_Boc2O Add Boc₂O Boc2O->Add_Boc2O Cool Cool to 0-5 °C Mix->Cool Cool->Add_Boc2O Stir_cold Stir at 0-5 °C Add_Boc2O->Stir_cold Stir_RT Stir at Room Temp Overnight Stir_cold->Stir_RT Remove_dioxane Remove Dioxane (Vacuum) Stir_RT->Remove_dioxane Acidify Acidify with HCl Remove_dioxane->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Phase (MgSO₄) Extract->Dry Concentrate Concentrate (Vacuum) Dry->Concentrate Product Boc-D-proline Concentrate->Product

Caption: Experimental workflow for the synthesis of Boc-D-proline.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Materials:

  • N-Boc-protected peptide or amino acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid to the solution (e.g., a 1:1 mixture of DCM:TFA or 25% TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Remove the solvent and excess TFA in vacuo.

  • The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

G Boc Group Deprotection Boc_protected Boc-Protected Amine Dissolve Dissolve in DCM Boc_protected->Dissolve DCM Dichloromethane (DCM) DCM->Dissolve TFA Trifluoroacetic Acid (TFA) Add_TFA Add TFA TFA->Add_TFA Dissolve->Add_TFA Stir Stir at Room Temp Add_TFA->Stir Evaporate Remove Volatiles (in vacuo) Stir->Evaporate Side_products t-butyl cation + CO₂ Stir->Side_products Product Deprotected Amine (TFA Salt) Evaporate->Product

Caption: General workflow for the deprotection of a Boc-protected amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-proline is a standard building block for the introduction of D-proline residues in Boc solid-phase peptide synthesis (SPPS). SPPS allows for the efficient synthesis of peptides on a solid support.

General Workflow for Boc-SPPS
  • Resin Preparation: The synthesis starts with a resin, which is an insoluble polymer support.

  • First Amino Acid Attachment: The C-terminal amino acid is attached to the resin.

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically TFA.

  • Neutralization: The resulting ammonium salt is neutralized with a base.

  • Coupling: The next Boc-protected amino acid (e.g., Boc-D-proline) is activated and coupled to the free amino group on the resin.

  • Repeat: The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, often using a strong acid like hydrogen fluoride (HF).

G Boc Solid-Phase Peptide Synthesis Cycle Start Start with Resin-Bound Amino Acid Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash Wash Deprotection->Wash Neutralization 2. Neutralization (Base) Coupling 3. Coupling (Boc-D-proline + Activator) Neutralization->Coupling Repeat Repeat Cycle for Next Amino Acid Coupling->Repeat Wash->Neutralization Repeat->Deprotection n-1 times Cleavage Final Cleavage from Resin & Side-chain Deprotection (HF) Repeat->Cleavage After last cycle

Caption: Logical workflow for the Boc-SPPS cycle using Boc-D-proline.

References

The Proline Revolution: A Technical Guide to the Discovery and Significance of Proline Derivatives in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique secondary amino acid, and its derivatives have emerged as powerful and versatile tools in modern chemistry. This technical guide provides an in-depth exploration of the discovery and profound significance of proline derivatives, particularly in the realm of asymmetric organocatalysis and medicinal chemistry. We will delve into the historical context of their discovery, the mechanistic intricacies of their catalytic action, and their widespread applications in the synthesis of complex molecules and active pharmaceutical ingredients. This guide offers detailed experimental protocols for key reactions, presents quantitative data to compare the efficacy of various proline-based catalysts, and utilizes visualizations to elucidate complex reaction pathways and workflows.

The Dawn of Organocatalysis: The Discovery of Proline's Catalytic Power

The story of proline's ascent in the world of catalysis is a landmark in organic chemistry, heralding the era of organocatalysis – the use of small organic molecules as catalysts. The initial, yet largely unappreciated, discoveries in the early 1970s by research groups at Schering AG and Hoffmann-La Roche laid the groundwork for this revolution.[1][2] Their work on the intramolecular aldol reaction, famously known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated the remarkable ability of a simple amino acid, L-proline, to catalyze a carbon-carbon bond-forming reaction with high enantioselectivity.[3] This reaction stood as an early, powerful example of asymmetric catalysis without the need for traditional metal-based catalysts.

It wasn't until the early 2000s that the full potential of proline catalysis was "rediscovered" and propelled into the mainstream of organic synthesis.[4] This resurgence of interest was sparked by the demonstration of the first intermolecular direct asymmetric aldol reaction catalyzed by proline.[3] This breakthrough ignited a flurry of research, expanding the scope of proline catalysis to a wide array of chemical transformations.

The catalytic prowess of proline is rooted in its unique bifunctional nature. The secondary amine can form a nucleophilic enamine intermediate with carbonyl compounds, while the carboxylic acid moiety can act as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation mechanism is central to the high efficiency and stereoselectivity observed in many proline-catalyzed reactions.

The Significance of Proline Derivatives in Modern Chemistry

The initial success of proline as a catalyst spurred the development of a vast and diverse library of proline derivatives. These derivatives are designed to fine-tune the catalyst's steric and electronic properties, leading to enhanced reactivity, selectivity, and solubility. The significance of these derivatives spans multiple domains of chemistry, from asymmetric synthesis to the development of life-saving therapeutics.

Asymmetric Organocatalysis

Proline and its derivatives are cornerstone catalysts in asymmetric organocatalysis, enabling the synthesis of chiral molecules with high enantiomeric purity. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often confined to a single enantiomer. Key asymmetric reactions catalyzed by proline derivatives include:

  • Aldol Reactions: The formation of β-hydroxy carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.

  • Mannich Reactions: The synthesis of β-amino carbonyl compounds, crucial intermediates for the preparation of various nitrogen-containing bioactive molecules.

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a versatile method for carbon-carbon and carbon-heteroatom bond formation.

Medicinal Chemistry and Drug Development

The rigid, cyclic structure of proline makes it a valuable scaffold in drug design. Incorporating proline and its analogues into peptide-based drugs or small molecules can impart conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets. Over the past 15 years, more than 15 FDA-approved drugs containing proline analogues have been brought to market, highlighting their therapeutic importance. Notable examples include drugs for treating cancer, viral infections, and central nervous system disorders.

Fluorinated proline derivatives, for instance, have gained significant attention due to the unique stereoelectronic effects of the fluorine atom, which can profoundly influence peptide conformation and biological activity. Proline sulfonamides have also emerged as a class of potent organocatalysts and have shown promise in various biological applications.

Mechanistic Insights: How Proline Catalysis Works

The catalytic cycle of proline-mediated reactions generally proceeds through the formation of key intermediates that activate the substrates and control the stereochemical outcome of the reaction. The two primary activation modes are enamine and iminium catalysis.

Enamine Catalysis

In reactions involving a carbonyl donor (like a ketone or aldehyde), proline's secondary amine reacts to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The stereoselectivity is controlled by the chiral environment of the proline catalyst, which directs the approach of the electrophile to one face of the enamine.

Enamine_Catalysis Proline L-Proline Enamine Enamine Intermediate (Nucleophilic) Proline->Enamine + Ketone - H2O Ketone Ketone (Carbonyl Donor) Ketone->Enamine Product Product Enamine->Product + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product RegenProline L-Proline (Regenerated) Product->RegenProline - Product RegenProline->Proline

Caption: Generalized workflow for enamine catalysis mediated by L-proline.

Iminium Catalysis

For reactions involving α,β-unsaturated carbonyl compounds as electrophiles, proline can form an iminium ion intermediate. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

Iminium_Catalysis Proline L-Proline Iminium Iminium Ion Intermediate (Activated Electrophile) Proline->Iminium + Enone - H2O Enone α,β-Unsaturated Carbonyl (Electrophile) Enone->Iminium Product Product Iminium->Product + Nucleophile Nucleophile Nucleophile Nucleophile->Product RegenProline L-Proline (Regenerated) Product->RegenProline - Product RegenProline->Proline

Caption: Generalized workflow for iminium catalysis mediated by L-proline.

Key Experiments and Protocols

This section provides detailed experimental protocols for seminal proline-catalyzed reactions. These protocols are intended to serve as a practical guide for researchers in the field.

L-Proline Catalyzed Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is a cornerstone of proline catalysis.

General Procedure:

  • To a stirred solution of L-proline (10–30 mol%) in a suitable solvent (e.g., DMSO, DMF, or a mixture of solvents), add the ketone (typically in excess).

  • Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes.

  • Add the aldehyde (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Example Data:

AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (anti:syn)ee (%)
p-NitrobenzaldehydeAcetone30DMSO4868-76
IsovaleraldehydeAcetone30DMSO4897-93
CyclohexanecarboxaldehydeAcetone30DMSO4895->99
BenzaldehydeCyclohexanone10MeOH/H₂O (2:1)249290:1095

Data compiled from representative literature. Conditions and results may vary.

Aldol_Workflow start Start dissolve_proline Dissolve L-Proline in Solvent start->dissolve_proline add_ketone Add Ketone dissolve_proline->add_ketone stir1 Stir (10-15 min) add_ketone->stir1 add_aldehyde Add Aldehyde stir1->add_aldehyde stir2 Stir and Monitor (TLC) add_aldehyde->stir2 quench Quench with NH4Cl (aq) stir2->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze d.r. (NMR) and ee (HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for a typical L-proline catalyzed aldol reaction.

L-Proline Catalyzed Asymmetric Three-Component Mannich Reaction

The three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is a powerful method for synthesizing β-amino carbonyl compounds.

General Procedure:

  • Prepare a suspension of L-proline (10-35 mol%), the amine (1.1 equivalents), and the aldehyde (1.0 equivalent) in the ketone (which often serves as both reactant and solvent) or in a suitable solvent like DMSO.

  • Stir the mixture at room temperature for the specified time (typically 12-48 hours).

  • Work up the reaction by adding a phosphate-buffered saline (PBS) solution (pH 7.4) and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer with a drying agent (e.g., MgSO₄) and purify the crude product by column chromatography.

Example Data:

AldehydeAmineKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)ee (%)
p-Nitrobenzaldehydep-AnisidineAcetone35DMSO1251-94
Formaldehydep-AnisidineAcetone35DMSO1272-99
Isobutyraldehydep-AnisidineAcetone35Acetone1295->99
Benzaldehydep-AnisidineCyclohexanone35DMSO128095:593

Data compiled from representative literature. Conditions and results may vary.

Synthesis of Proline Derivatives

The synthesis of modified prolines is crucial for expanding the toolkit of organocatalysts and for creating novel pharmaceutical agents.

Procedure for the Synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid:

  • In a suitable flask, dissolve proline in an appropriate solvent.

  • Add a base (e.g., sodium hydroxide) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to stir and warm to room temperature.

  • Acidify the reaction mixture to a low pH (e.g., pH 2) with an acid like HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

The synthesis of fluoroprolines often starts from hydroxyproline and involves a fluorinating agent.

General Procedure for Deoxyfluorination:

  • Protect the amine and carboxylic acid groups of hydroxyproline (e.g., as Boc and methyl ester, respectively).

  • Activate the hydroxyl group (e.g., by converting it to a mesylate or tosylate).

  • Displace the leaving group with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

  • Deprotect the amine and carboxylic acid to yield the fluoroproline.

Conclusion and Future Outlook

The discovery and development of proline and its derivatives have fundamentally transformed the landscape of asymmetric synthesis and drug discovery. From its humble beginnings as a simple amino acid, proline has risen to become a titan in the field of organocatalysis, offering an environmentally benign and highly effective alternative to traditional metal-based catalysts. The continuous exploration of novel proline derivatives promises to unlock even more efficient and selective catalytic systems. As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation proline-based catalysts tailored for specific, challenging transformations. The integration of proline derivatives into automated synthesis platforms and flow chemistry setups will further enhance their utility in both academic and industrial settings. The future of proline chemistry is bright, with boundless opportunities to address complex synthetic challenges and to contribute to the development of new medicines and materials that will benefit society.

References

A Comprehensive Technical Guide to N-Boc-D-proline: CAS Number and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of N-Boc-D-proline, a crucial building block in peptide synthesis and drug discovery. This document outlines its fundamental identification parameters, including its CAS number, and presents detailed experimental protocols for its characterization using modern analytical techniques.

Core Identification Parameters

This compound, also known as (R)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a protected form of the amino acid D-proline. The tert-butoxycarbonyl (Boc) protecting group on the amine facilitates its use in solid-phase peptide synthesis (SPPS).

CAS Number: 37784-17-1[1]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol
Melting Point134-137 °C
Optical Activity[α]²²/D +60° (c = 2 in acetic acid)
AppearanceWhite to off-white crystalline powder

Analytical Identification Methodologies

Accurate identification and characterization of this compound are paramount for ensuring the quality and integrity of synthetic peptides and pharmaceutical compounds. The following sections detail the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. Chiral HPLC is particularly important to ensure the enantiomeric excess of the D-isomer.

Experimental Protocol: Chiral HPLC

  • Objective: To separate and quantify the D- and L-enantiomers of N-Boc-proline.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose-based chiral stationary phase is effective for separating proline derivatives.

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is commonly used. A typical starting condition is a mobile phase composition of hexane:ethanol with 0.1% TFA. The exact ratio should be optimized to achieve baseline separation. For some proline derivatives, a mobile phase of ethanol with 0.1% TFA has been shown to be effective.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like ethanol. The concentration should be within the linear range of the detector.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the pyrrolidine ring and the Boc protecting group.

Chemical Shift (ppm)MultiplicityAssignment
~4.2-4.4mα-CH
~3.3-3.6mδ-CH₂
~1.8-2.3mβ-CH₂, γ-CH₂
~1.4s(CH₃)₃C- (Boc)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~174-178C=O (Carboxylic Acid)
~153-156C=O (Boc)
~79-81C(CH₃)₃ (Boc)
~59-61α-CH
~46-48δ-CH₂
~28-31β-CH₂, γ-CH₂
~28(CH₃)₃C- (Boc)

Experimental Protocol: NMR Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the chemical shift range of the protons.

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Proton decoupling should be applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Wavenumber (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretch (carboxylic acid)
~2980-2870C-H stretch (aliphatic)
~1740-1700C=O stretch (carboxylic acid)
~1690-1650C=O stretch (Boc carbamate)
~1450-1365C-H bend (aliphatic)
~1160C-O stretch (Boc)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Objective: To obtain an infrared spectrum of the solid sample.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Fragmentation Pattern (Positive Ion ESI-MS)

  • [M+H]⁺: The protonated molecular ion (m/z ≈ 216.12).

  • [M+Na]⁺: The sodium adduct of the molecular ion (m/z ≈ 238.10).

  • [M+H - C₄H₈]⁺: Loss of isobutylene from the Boc group (m/z ≈ 160.07).

  • [M+H - Boc]⁺: Loss of the entire Boc group (m/z ≈ 116.07).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10-100 µg/mL.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Collision-Induced Dissociation (CID): To obtain fragmentation information (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the identification of this compound and a simplified representation of its role in a signaling pathway context in drug development.

Identification_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample HPLC Chiral HPLC Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Purity Purity and Enantiomeric Excess HPLC->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Molecular_Weight Molecular Weight and Fragmentation MS->Molecular_Weight Confirmation Confirmed Identity of This compound Purity->Confirmation Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

Identification workflow for this compound.

Signaling_Pathway NBocDPro This compound SPPS Solid-Phase Peptide Synthesis NBocDPro->SPPS Incorporation Peptide Bioactive Peptide SPPS->Peptide Synthesis Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Binding/Modulation Response Cellular Response Target->Response Signal Transduction

References

A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of N-Boc-D-proline in modern peptide synthesis. This compound is a critical building block used to introduce conformational rigidity and enhance the enzymatic stability of synthetic peptides, making it invaluable in the field of drug discovery and development.

Introduction to this compound

In peptide chemistry, the synthesis of a specific peptide sequence requires the sequential addition of amino acids. This process is controlled through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in a strategy known as Boc-based Solid-Phase Peptide Synthesis (SPPS).

This compound is a derivative of the amino acid proline, characterized by two key features:

  • The N-Boc Protecting Group : This acid-labile group protects the secondary amine of the proline ring, allowing for controlled peptide bond formation. Its removal under moderately acidic conditions, which leaves acid-stable side-chain protecting groups intact, is a cornerstone of Boc-SPPS methodology[1][2].

  • The D-Configuration : Peptides incorporating D-amino acids, such as D-proline, exhibit significantly increased resistance to degradation by proteases, which typically recognize only L-amino acids. This enhances the peptide's in vivo half-life, a crucial attribute for therapeutic candidates[3]. Furthermore, the rigid cyclic structure of D-proline introduces specific conformational constraints, influencing the peptide's secondary structure and its binding affinity to biological targets[3].

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

PropertyValueReferences
CAS Number 37784-17-1
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance White to almost white powder or crystal
Melting Point 134-137 °C
Optical Activity [α]²²/D +60° (c=2 in acetic acid)
Storage Temperature 2-8°C
Purity Typically >98-99%

Core Principles in Peptide Synthesis

The use of this compound in SPPS follows a cyclic workflow involving deprotection, neutralization, and coupling steps.

Logical Workflow of Boc-SPPS

The iterative nature of Boc-based Solid-Phase Peptide Synthesis is illustrated below. The cycle begins with the removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide, followed by neutralization of the resulting ammonium salt, and finally, the coupling of the next N-Boc-protected amino acid.

sp_workflow cluster_cycle Iterative Synthesis Cycle Deprotection Boc Deprotection (TFA) Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIPEA) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (this compound + Activator) End Final Peptide on Resin Coupling->End Wash1->Neutralization Wash2->Coupling Start Start: Resin-bound Peptide (N-terminally Boc-protected) Start->Deprotection Cleavage Final Cleavage & Deprotection (e.g., HF, TFMSA) End->Cleavage coupling_mechanism BocPro This compound ActiveEster Activated Intermediate (Active Ester) BocPro->ActiveEster + Activator Coupling Reagent (e.g., DIC/HOBt) Activator->ActiveEster NewPeptide Resin-Peptide-CO-Pro-Boc (Elongated Peptide) ActiveEster->NewPeptide + Byproduct Byproducts (e.g., DCU) ActiveEster->Byproduct PeptideResin Resin-Peptide-NH₂ (Free N-terminus) PeptideResin->NewPeptide deprotection_mechanism BocPeptide Resin-Peptide-NH-Pro-Boc Protonation Protonated Intermediate BocPeptide->Protonation + Acid Trifluoroacetic Acid (TFA) Acid->Protonation DeprotectedPeptide Resin-Peptide-NH₂⁺-Pro-TFA⁻ (TFA Salt) Protonation->DeprotectedPeptide Spontaneous Cleavage Byproducts CO₂ + Isobutylene Protonation->Byproducts

References

Methodological & Application

Application Notes and Protocols for N-Boc-D-proline Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing N-Boc-D-proline. This document outlines the principles of the Boc/Bzl protection strategy, detailed experimental protocols for coupling, and a discussion of potential side reactions and mitigation strategies.

Introduction to this compound in SPPS

This compound is a derivative of the amino acid proline where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The D-configuration is often incorporated into peptide sequences to increase resistance to enzymatic degradation and to induce specific secondary structures. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used method for SPPS, particularly for the synthesis of complex and long peptides.[1]

The synthesis cycle in Boc-SPPS involves three key steps:

  • Deprotection: The acid-labile Boc group is removed from the N-terminus of the growing peptide chain, typically using trifluoroacetic acid (TFA).[2][3]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA).[3]

  • Coupling: The next N-Boc-protected amino acid is activated and coupled to the free N-terminal amine of the peptide chain.[4]

Due to its unique cyclic structure, proline can present challenges during SPPS, including steric hindrance and a propensity for specific side reactions. Careful selection of coupling reagents and reaction conditions is therefore crucial for achieving high coupling efficiency and purity of the final peptide.

Data Presentation: Qualitative Comparison of Coupling Reagents for this compound

While specific quantitative data for the coupling efficiency of this compound with various reagents in SPPS is not extensively available in the literature, a qualitative comparison based on their general performance with sterically hindered amino acids and in preventing side reactions can be made.

Coupling ReagentActivation MethodRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
DCC/HOBt CarbodiimideGoodLow with HOBtFormation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing steps.
HBTU Uronium SaltVery GoodLowA widely used and reliable reagent for most couplings. Requires a base for activation.
HATU Uronium SaltExcellentVery LowGenerally more efficient and faster than HBTU, especially for difficult couplings. Recommended for sterically hindered residues.
PyBOP Phosphonium SaltExcellentLowEffective for hindered couplings and can be advantageous in specific cases.

Experimental Protocols

The following are detailed protocols for the key steps in the coupling of this compound during solid-phase peptide synthesis.

Protocol 1: N-α-Boc Deprotection

This protocol describes the removal of the Boc protecting group from the N-terminus of the peptide-resin.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • Swell the peptide-resin in DCM for 30-60 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Shake the mixture for 2-5 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM to the resin.

  • Shake the mixture for 20-30 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3-5 times).

  • Wash the resin with IPA (2-3 times) to help remove residual TFA.

  • Wash the resin with DCM (3-5 times).

Protocol 2: Neutralization

This protocol describes the neutralization of the N-terminal trifluoroacetate salt to the free amine.

Materials:

  • Deprotected peptide-resin

  • DCM, peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • Add a solution of 10% DIEA in DCM to the deprotected peptide-resin.

  • Shake the mixture for 2 minutes.

  • Drain the neutralization solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Protocol 3: this compound Coupling using HBTU

This protocol details the coupling of this compound using the uronium salt activator HBTU.

Materials:

  • Neutralized peptide-resin

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DCM, peptide synthesis grade

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.

  • Add DIEA (6-8 equivalents) to the solution from step 1 to pre-activate the amino acid for 2-5 minutes.

  • Add the activated this compound solution to the neutralized peptide-resin.

  • Shake the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test or the Isatin test (for proline).

  • If the coupling is incomplete, a second coupling can be performed by repeating steps 3-5.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Protocol 4: this compound Coupling using DCC/HOBt

This protocol outlines the coupling of this compound using the carbodiimide activator DCC with the additive HOBt.

Materials:

  • Neutralized peptide-resin

  • This compound

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF/DCM (1:1).

  • Add DCC (3 equivalents) to the solution from step 1 and stir for 10-15 minutes at 0°C to pre-form the active ester. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the DCU precipitate and add the filtrate containing the activated this compound to the neutralized peptide-resin.

  • Shake the reaction mixture for 2-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method.

  • If the coupling is incomplete, a recoupling can be performed.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove soluble byproducts.

Mandatory Visualization

SPPS_Workflow Resin Peptide-Resin (N-Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Deprotected_Resin Peptide-Resin (N-terminal NH3+) Deprotection->Deprotected_Resin Neutralization Neutralization (10% DIEA in DCM) Deprotected_Resin->Neutralization Neutralized_Resin Peptide-Resin (N-terminal NH2) Neutralization->Neutralized_Resin Coupling Coupling (Boc-D-Proline + Activator) Neutralized_Resin->Coupling Coupled_Resin Peptide-Resin (Elongated, N-Boc protected) Coupling->Coupled_Resin Coupled_Resin->Resin Repeat Cycle

Caption: General workflow for a single cycle of this compound coupling in SPPS.

Coupling_Activation cluster_reagents Reagents Boc_Pro Boc-D-Proline COOH Activated_Ester Activated Ester Intermediate Boc_Pro->Activated_Ester Activator Coupling Reagent (e.g., HBTU, DCC) Activator->Activated_Ester Base Base (for Uronium salts) (e.g., DIEA) Base->Activated_Ester Coupled_Peptide Coupled Peptide-Resin New Peptide Bond Activated_Ester->Coupled_Peptide Peptide_Resin Peptide-Resin Free N-terminal Amine Peptide_Resin->Coupled_Peptide

Caption: Activation and coupling of this compound to the peptide-resin.

Potential Side Reactions and Mitigation Strategies

Diketopiperazine (DKP) Formation

A significant side reaction, particularly when proline is the second amino acid in the peptide sequence, is the formation of a diketopiperazine (DKP). This occurs through an intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.

  • Mechanism: The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support.

  • Mitigation Strategies:

    • Rapid Coupling of the Third Amino Acid: Minimizing the time the deprotected dipeptide-resin exists before the next coupling step can reduce the likelihood of DKP formation.

    • In Situ Neutralization: Performing the neutralization and coupling steps simultaneously can suppress DKP formation by reducing the concentration of the free N-terminal amine.

    • Use of 2-Chlorotrityl Chloride Resin: For sequences prone to DKP formation, using a more sterically hindered resin linker can inhibit the intramolecular cyclization.

Incomplete Coupling

Due to the steric hindrance of the proline ring, incomplete coupling can occur, leading to deletion sequences in the final peptide.

  • Mitigation Strategies:

    • Double Coupling: If monitoring indicates incomplete coupling after the initial reaction time, a second coupling with fresh reagents should be performed.

    • Use of More Potent Coupling Reagents: For difficult couplings, employing highly efficient activators like HATU is recommended.

    • Increased Reaction Time and Temperature: Extending the coupling time or moderately increasing the temperature can sometimes improve coupling efficiency, but care must be taken to avoid promoting side reactions like racemization.

Racemization

While proline itself is not prone to racemization at the alpha-carbon during activation, other amino acids in the sequence can be at risk, especially with certain coupling reagents and conditions.

  • Mitigation Strategies:

    • Use of Additives: The addition of HOBt or its aza-analogue, HOAt, to carbodiimide-mediated couplings significantly suppresses racemization.

    • Uronium/Phosphonium Salt Reagents: Reagents like HBTU, HATU, and PyBOP are generally associated with low levels of racemization.

By understanding these potential challenges and implementing the appropriate protocols and mitigation strategies, researchers can successfully incorporate this compound into their target peptides with high yield and purity.

References

Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1] Its stability under various conditions and its facile removal under acidic conditions make it an ideal choice for multi-step syntheses.[][3] N-Boc-D-proline is a crucial building block in the synthesis of peptide drugs and other complex organic molecules.[4] The selective and efficient deprotection of the N-Boc group is a critical step that requires optimized protocols to ensure high yields and minimize side reactions.[4]

This document provides detailed protocols for the standard acidic deprotection of this compound, outlines common challenges, and presents quantitative data for various methods to guide researchers, scientists, and drug development professionals.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the N-Boc group proceeds through an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is subsequently quenched, typically forming isobutylene and carbon dioxide.

G Start This compound Protonation Protonated Carbamate Start->Protonation + H⁺ (Acid) Cleavage Cleavage Step Protonation->Cleavage CarbamicAcid Unstable Carbamic Acid Cleavage->CarbamicAcid Forms TertButyl tert-Butyl Cation Cleavage->TertButyl Releases Products D-proline + CO₂ CarbamicAcid->Products Decarboxylates Byproduct Isobutylene TertButyl->Byproduct - H⁺

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Experimental Protocols

The two most common methods for Boc deprotection involve the use of Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in an appropriate organic solvent.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method. However, TFA is highly corrosive, and care must be taken to avoid side reactions, such as the N-formylation of proline, which can occur with certain reagents like formic acid or TFA.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the this compound substrate in anhydrous DCM (a common starting concentration is 0.1-0.5 M) in a round-bottom flask.

  • Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. Co-evaporation with toluene can help remove residual TFA.

    • Carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).

    • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to yield the deprotected D-proline.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another potent and common choice for Boc removal and is often preferred for its clean reaction profile. The product is typically isolated as the hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or other suitable co-solvent (if needed for solubility)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the this compound substrate in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • Addition of Acid: To the stirred solution at room temperature, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor the reaction's completion via TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent and excess HCl under reduced pressure.

    • The resulting D-proline hydrochloride salt can often be precipitated by adding a non-polar solvent, such as cold diethyl ether.

    • Collect the solid product by filtration and wash with cold diethyl ether to yield the hydrochloride salt.

    • If the free amine is required, the residue can be neutralized following the work-up steps described in Protocol 1.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start_node start_node process_node process_node monitor_node monitor_node workup_node workup_node end_node end_node A Dissolve this compound in Anhydrous Solvent B Cool to 0°C (for TFA method) A->B C Add Acidic Reagent (e.g., TFA or HCl/Dioxane) B->C D Stir at RT (1-3 hours) C->D E Monitor by TLC / LC-MS D->E E->D Incomplete F Quench / Neutralize (if needed) E->F Complete G Solvent Evaporation F->G H Aqueous Extraction or Precipitation G->H I Dry & Concentrate H->I J Purified D-Proline (Free Amine or HCl Salt) I->J

Caption: General laboratory workflow for Boc deprotection.

Quantitative Data Summary

The choice of deprotection agent can significantly impact reaction time, temperature, and yield. The following table summarizes conditions for various methods.

Reagent SystemSolventTemperatureTimeTypical YieldNotes
TFA (20-50%) DCM0 °C to RT1 - 3 hours>90%Standard method; TFA is corrosive. Can cause side reactions.
4M HCl 1,4-DioxaneRoom Temp.30 min - 2 hoursHighEfficient and clean; product is the HCl salt.
Conc. HCl MeOH / DCM50 - 55 °C5 hours82-83%A clean and reliable alternative to TFA to avoid N-formylation.
Oxalyl Chloride (3 eq) MethanolRoom Temp.1 - 4 hoursup to 90%Mild method suitable for substrates with other acid-labile groups.
p-TsOH / Choline Chloride Deep Eutectic SolventRoom Temp.10 - 30 min63-98%Green chemistry approach; short reaction times.
Thermal (Microwave) Dioxane/Water150 °C30 minHighFast, thermal deprotection for resistant substrates.

Troubleshooting and Side Reactions

  • Incomplete Deprotection: This can result from insufficient reagent, poor resin swelling (in solid-phase synthesis), or steric hindrance. Solutions include increasing the reaction time, acid concentration, or temperature cautiously.

  • Side Reactions: The primary concern during Boc deprotection is the generation of a reactive tert-butyl cation. This cation can alkylate nucleophilic residues if present. The addition of scavengers like anisole or thioanisole can mitigate this issue, though it is less critical for a simple amino acid like proline.

  • N-Formylation: When using TFA or formic acid for deprotection, the formation of N-formyl proline derivatives can be a significant side product, complicating purification and lowering yields. Using concentrated HCl is a recommended alternative to avoid this.

References

N-Boc-D-proline in the Synthesis of Histone Deacetylase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of N-Boc-D-proline as a key building block in the synthesis of histone deacetylase (HDAC) inhibitors. The unique conformational constraints of the proline ring system make it an attractive scaffold for the "cap" group of HDAC inhibitors, potentially influencing isoform selectivity and biological activity.

Introduction to this compound in HDAC Inhibitor Design

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them significant therapeutic targets.[1] A common pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[1][2]

This compound, a protected form of the amino acid D-proline, serves as a versatile chiral building block for the synthesis of the cap group.[3] The rigid pyrrolidine ring of proline can orient substituents in a well-defined spatial arrangement, facilitating specific interactions with the rim of the HDAC active site tunnel. The use of the D-enantiomer can offer advantages in terms of metabolic stability and unique binding interactions compared to the natural L-proline. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, typically involving its removal under acidic conditions to enable coupling with a linker moiety.[2]

Experimental Protocols

This section details the synthetic protocols for the preparation of this compound and its subsequent incorporation into a model hydroxamic acid-based HDAC inhibitor.

Protocol 1: Synthesis of this compound

This protocol describes the protection of the secondary amine of D-proline using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • D-proline

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dry tetrahydrofuran (THF)

  • 3 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry reaction flask, dissolve D-proline (130.9 mmol) in 190 mL of saturated NaHCO₃ solution (0.7 mol/L).

  • Cool the resulting solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents, 144.0 mmol) in dry tetrahydrofuran dropwise to the reaction mixture.

  • Vigorously stir the reaction mixture at room temperature for 19 hours.

  • After the reaction is complete, remove the organic solvent (tetrahydrofuran) under vacuum.

  • Cool the residue to 0°C and acidify with 40 mL of 3 N hydrochloric acid solution.

  • Extract the aqueous layer three times with 400 mL of ethyl acetate.

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain this compound.

Protocol 2: Synthesis of a Proline-Capped Hydroxamic Acid HDAC Inhibitor

This protocol outlines a general procedure for coupling this compound to a linker, followed by deprotection and conversion to the final hydroxamic acid. This is a representative synthesis; specific linkers and reaction conditions may need to be optimized.

Materials:

  • This compound

  • Linker with a terminal amine group (e.g., 6-aminohexanoic acid methyl ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

Step 1: Coupling of this compound to the Linker

  • Dissolve this compound (1.2 eq.) and the amino-linker (1.0 eq.) in dry DMF.

  • Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution.

  • Add DIPEA (2.0 eq.) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Boc-protected intermediate. Purify by column chromatography if necessary.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual acid.

Step 3: Hydroxamic Acid Formation

  • Dissolve the deprotected amino-ester intermediate in a mixture of methanol and THF.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving NH₂OH·HCl in methanol and adding a solution of NaOH or KOH in methanol. Filter the resulting salt precipitate.

  • Add the methanolic hydroxylamine solution to the ester intermediate.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final proline-capped hydroxamic acid HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative HDAC inhibitors, including those with cyclic cap groups, against various HDAC isoforms and cancer cell lines. This data is provided for comparative purposes to aid in the evaluation of newly synthesized this compound-based inhibitors.

Table 1: In Vitro HDAC Inhibitory Activity (IC₅₀ values)

Compound/InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Reference
SAHA (Vorinostat) 14044073030
Compound with Salicylamide ZBG 22,20027,3007,900>100,000
Ligustrazine-based Inhibitor 7a 114.353.7--
Pyrrole-based Inhibitor 20 ----

Note: Specific IC₅₀ values for HDAC inhibitors directly synthesized with this compound are not widely available in the cited literature and would need to be determined experimentally.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀ values)

Compound/InhibitorCell LineIC₅₀ (µM)Reference
Cd[D-proline]₂ Complex A549 (Lung Carcinoma)2
Pyrrole-based Inhibitor 20 RPMI-8226 (Multiple Myeloma)2.89 ± 0.43
Chidamide RPMI-8226 (Multiple Myeloma)10.23 ± 1.02
Ligustrazine-based Inhibitor 7a SH-SY5Y (Neuroblastoma)1.60
Ligustrazine-based Inhibitor 8a HT-29 (Colon Carcinoma)1.96
Gefitinib (Reference) SH-SY5Y (Neuroblastoma)7.63
Gefitinib (Reference) HT-29 (Colon Carcinoma)4.99

Visualizations

Signaling Pathways Affected by HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDACi HDAC Inhibitor (e.g., Proline-based) HDACs HDACs HDACi->HDACs Inhibition Akt Akt HDACi->Akt Inhibition Bax_Bcl2 Bax/Bcl-2 ratio HDACi->Bax_Bcl2 Increase ERK_MAPK ERK/MAPK Pathway HDACi->ERK_MAPK Downregulation Histones Histones HDACs->Histones Deacetylation p53 p53 HDACs->p53 Deacetylation TSGs Tumor Suppressor Genes (e.g., p21, IGFBP-3) Histones->TSGs Transcriptional Repression CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induction TSGs->CellCycleArrest Induction FOXO3a FOXO3a Akt->FOXO3a Phosphorylation (Inactivation) Caspases Caspases (9, 3) Bax_Bcl2->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Induction MMPs MMP-2, MMP-9 ERK_MAPK->MMPs Expression MetastasisInhibition Inhibition of Metastasis MMPs->MetastasisInhibition Leads to experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Proline_Protection This compound Synthesis Coupling Coupling to Linker Proline_Protection->Coupling Deprotection Boc Deprotection Coupling->Deprotection ZBG_Formation Zinc-Binding Group Formation Deprotection->ZBG_Formation Purification Purification (Chromatography) ZBG_Formation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enzyme_Assay In Vitro HDAC Enzyme Assays Characterization->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., MTT) Enzyme_Assay->Cell_Assay Western_Blot Western Blot Analysis (Protein Expression) Cell_Assay->Western_Blot logical_relationship Proline Proline Scaffold (this compound) Cap_Group Conformationally Constrained Cap Group Proline->Cap_Group Forms Linker Linker Moiety Cap_Group->Linker Attached to HDACi HDAC Inhibitor ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG Connects SAR Structure-Activity Relationship (SAR) Studies HDACi->SAR SAR->Proline Informs Design

References

Application Notes: N-Boc-D-proline as a Chiral Building Block for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-D-proline is a protected amino acid derivative that serves as a fundamental chiral building block in the field of asymmetric organocatalysis. While D-proline itself is a celebrated organocatalyst, the presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine of this compound prevents it from participating directly in the canonical enamine or iminium ion catalytic cycles that characterize many proline-catalyzed reactions.[1][2] Instead, its principal application lies in its use as a versatile and stereochemically defined starting material for the synthesis of more complex and highly efficient second-generation proline-derived organocatalysts.[3][4][5]

The Boc group provides temporary protection of the amine, allowing for selective modification at the carboxylic acid moiety, such as amide bond formation. Following the construction of the desired catalyst backbone, the Boc group can be readily removed under acidic conditions to liberate the secondary amine, which is crucial for catalytic activity. This strategy allows for the creation of sophisticated bifunctional catalysts that offer improved solubility, stability, and stereocontrol compared to unmodified proline.

This document provides detailed protocols for the synthesis of a C2-symmetric prolinamide catalyst starting from this compound and its subsequent application in a representative asymmetric aldol reaction.

Part 1: Synthesis of a C2-Symmetric Bis-Prolinamide Organocatalyst

The following protocol details the synthesis of a C2-symmetric organocatalyst from this compound and a diamine linker, followed by the deprotection of the Boc groups to yield the active catalyst. The workflow is based on established literature procedures for creating robust amide-linked catalysts.

Experimental Workflow: Catalyst Synthesis

G cluster_synthesis Catalyst Synthesis Workflow A This compound + Coupling Agents (EDCI, HOBt) C Amide Coupling in DCM at 0°C to RT A->C B Diamine Linker (e.g., 1,3-Benzenedimethanamine) B->C D Protected C2-Symmetric Bis-Prolinamide Precursor C->D Yields >80% E Boc Deprotection (Acidic Conditions, e.g., HCl) D->E F Active C2-Symmetric Bis-Prolinamide Catalyst E->F Quantitative

Caption: Workflow for the synthesis of the active organocatalyst from this compound.

Protocol 1A: Synthesis of Protected Bis-Prolinamide Precursor

This procedure describes the coupling of this compound with a diamine linker using carbodiimide chemistry.

  • Preparation: Dissolve this compound (2.0 eq.) in dry dichloromethane (DCM) in a round-bottom flask.

  • Activation: Cool the solution to 0 °C in an ice-salt bath. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (2.0 eq.) and 1-hydroxybenzotriazole monohydrate (HOBt) (2.0 eq.). Stir for 15 minutes.

  • Coupling: To the activated mixture, add a solution of the diamine linker (e.g., 1,3-benzenedimethanamine, 1.0 eq.) in dry DCM dropwise via a syringe over 15 minutes at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected bis-prolinamide precursor.

Protocol 1B: Deprotection to Yield Active Catalyst

This procedure details the removal of the Boc protecting groups to generate the catalytically active secondary amines.

  • Dissolution: Dissolve the purified Boc-protected precursor from Protocol 1A in a suitable solvent mixture (e.g., DCM and methanol).

  • Acidification: Add a solution of concentrated hydrochloric acid (e.g., 12 N HCl or a saturated solution of HCl in dioxane) dropwise at 0 °C.

  • Reaction: Stir the mixture vigorously at room temperature or gentle heat (e.g., 50-55 °C) for 2-5 hours until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture by rotary evaporation to dryness. The resulting solid is typically the hydrochloride salt of the active catalyst.

  • Neutralization (Optional): For some applications, the free amine is required. This can be achieved by neutralization with a base (e.g., NaHCO₃ or triethylamine) during an aqueous work-up, followed by extraction with an organic solvent. For many catalytic reactions, the HCl salt can be used directly or neutralized in situ.

Part 2: Application in Asymmetric Aldol Reaction

The synthesized C2-symmetric bis-prolinamide catalyst is highly effective in promoting asymmetric aldol reactions between ketones and aldehydes. The dual proline moieties and the rigid linker create a well-defined chiral environment, leading to high stereoselectivity.

Catalytic Cycle: Asymmetric Aldol Reaction

G cluster_cycle Proposed Catalytic Cycle for Aldol Reaction CAT Active Catalyst (Free Amine) ENAMINE Enamine Intermediate CAT->ENAMINE + Ketone - H₂O KET Ketone (e.g., Acetone) TS Stereodetermining Transition State (Zimmerman-Traxler) ENAMINE->TS + Aldehyde ALD Aldehyde (Electrophile) ALD->TS IMINIUM Iminium Ion Intermediate TS->IMINIUM IMINIUM->CAT + H₂O (Regeneration) PROD Chiral Aldol Product IMINIUM->PROD + H₂O H2O H₂O (Hydrolysis)

Caption: Catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.

Protocol 2A: General Procedure for Asymmetric Aldol Reaction
  • Setup: To a vial, add the synthesized bis-prolinamide catalyst (5-20 mol%).

  • Reagents: Add the aldehyde (1.0 eq.) and the ketone (e.g., acetone, often used as solvent or in excess, e.g., 10 eq.). A co-solvent such as DMSO or DMF may be used if necessary.

  • Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction's progress using TLC or GC analysis.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired chiral aldol product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Catalyst Performance in Aldol Reaction

The performance of catalysts derived from N-Boc-proline is highly dependent on the specific linker and the substrates used. The following table summarizes representative results for the reaction of various aromatic aldehydes with acetone, catalyzed by a C2-symmetric bis-prolinamide.

EntryAldehyde (ArCHO)Time (h)Yield (%)ee (%) (Configuration)Reference
1Benzaldehyde487555 (R)
24-Nitrobenzaldehyde249461 (R)
34-Chlorobenzaldehyde726052 (R)
44-Methoxybenzaldehyde725548 (R)
52-Nitrobenzaldehyde249058 (R)

Note: The (R) configuration of the product is obtained when using a catalyst derived from D-proline. Data is representative and may vary based on specific reaction conditions and catalyst structure.

This compound is an indispensable tool for the synthesis of advanced organocatalysts. Its protected amine allows for the strategic construction of complex molecular architectures, which, after deprotection, yield highly effective catalysts for key asymmetric transformations such as the aldol reaction. The protocols and data presented herein demonstrate a reliable pathway from this chiral building block to a functional catalyst capable of producing valuable, enantioenriched molecules for research and development.

References

Step-by-step synthesis of N-Boc-D-proline from D-proline.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of N-Boc-D-proline, a crucial building block in peptide synthesis and pharmaceutical drug development.[1][2] The N-tert-butoxycarbonyl (Boc) protecting group is introduced onto the secondary amine of D-proline using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[3][4] This procedure offers a reliable and efficient method for preparing high-purity this compound, suitable for use in further synthetic applications.

Introduction

This compound is a derivative of the amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is essential in peptide synthesis to prevent the amine from participating in unwanted side reactions during peptide bond formation. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group in multi-step organic synthesis. This compound is widely used in the synthesis of peptide drugs and other complex organic molecules.

Reaction Scheme

The synthesis involves the reaction of D-proline with di-tert-butyl dicarbonate in the presence of a base, typically sodium bicarbonate, in a mixed solvent system. The reaction proceeds as follows:

D-proline + Di-tert-butyl dicarbonate → this compound

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
D-proline≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent gradeAcros Organics
Sodium bicarbonate (NaHCO₃)ACS gradeFisher Scientific
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeVWR
Hydrochloric acid (HCl), 3NJ.T. Baker
Anhydrous magnesium sulfate (MgSO₄)EMD Millipore
Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of D-proline: In a suitable round-bottom flask, dissolve D-proline (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Cool the solution to 0 °C using an ice bath.

  • Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate (1.1 eq) in tetrahydrofuran (THF). Slowly add this solution dropwise to the cooled D-proline solution while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue to stir vigorously for 12-19 hours.

  • Work-up:

    • Remove the THF from the reaction mixture using a rotary evaporator.

    • Cool the remaining aqueous solution to 0 °C in an ice bath.

    • Carefully acidify the solution to a pH of 2-3 by adding 3N hydrochloric acid.

  • Extraction:

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a white to off-white solid.

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterValue
D-proline1.0 eq
Di-tert-butyl dicarbonate1.1 eq
BaseSaturated NaHCO₃
SolventWater/THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12-19 hours
Typical Yield90-95%

Table 2: Characterization of this compound

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol
Melting Point134-137 °C
Optical Rotation [α]²²/D+60° (c = 2 in acetic acid)

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification D_proline D-proline in sat. NaHCO3 (aq) ReactionVessel Reaction Mixture (0°C to RT, 12-19h) D_proline->ReactionVessel Boc2O Boc2O in THF Boc2O->ReactionVessel Evaporation Remove THF (Rotary Evaporator) ReactionVessel->Evaporation 1. Acidification Acidify with 3N HCl to pH 2-3 Evaporation->Acidification 2. Extraction Extract with Ethyl Acetate (3x) Acidification->Extraction 3. Drying Dry organic phase (anhyd. MgSO4) Extraction->Drying 4. Concentration Concentrate (Rotary Evaporator) Drying->Concentration 5. FinalProduct This compound (White Solid) Concentration->FinalProduct Yields

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a straightforward and high-yielding method for the synthesis of this compound. The use of readily available reagents and standard laboratory techniques makes this procedure accessible to researchers in organic chemistry and drug development. The resulting high-purity product is suitable for direct use in subsequent synthetic steps, particularly in solid-phase peptide synthesis.

References

Application Notes and Protocols for Incorporating N-Boc-D-proline into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. N-Boc-D-proline, a protected form of the D-enantiomer of proline, is a valuable building block for synthesizing peptides with enhanced proteolytic stability, unique conformational properties, and tailored biological activities. The D-configuration of the proline residue can induce specific secondary structures, such as β-turns, and can disrupt or stabilize key interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group is a well-established choice for the α-amino group in solid-phase peptide synthesis (SPPS), particularly for complex or lengthy sequences.

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide chains using Boc-based SPPS. Detailed protocols, troubleshooting advice, and expected outcomes are presented to assist researchers in successfully synthesizing D-proline-containing peptides.

Chemical Properties of this compound

PropertyValue
Full Chemical Name (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Abbreviation Boc-D-Pro-OH
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Melting Point 134-137 °C[1]
Optical Activity [α]22/D +60°, c = 2 in acetic acid[1]

Key Applications in Peptide Science

The inclusion of this compound in a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The D-amino acid is not recognized by many endogenous proteases, leading to a longer in vivo half-life of the peptide therapeutic.

  • Conformational Constraint: The rigid pyrrolidine ring of proline restricts the conformational freedom of the peptide backbone. The D-configuration can be used to stabilize specific secondary structures, such as type II' β-turns.

  • Modulation of Biological Activity: By altering the peptide's three-dimensional structure, D-proline can fine-tune binding affinity and selectivity for biological targets.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Boc chemistry on a Merrifield resin.

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps for elongating the peptide chain.

Materials:

  • This compound

  • Appropriate N-Boc protected amino acids

  • Merrifield resin (or other suitable resin for Boc chemistry like PAM resin)[3]

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1 hour in the synthesis vessel.

  • Boc Deprotection:

    • Remove the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes (pre-wash), drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with DMF (2 times).

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess base.

  • Amino Acid Coupling (Incorporating this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature. Due to the secondary amine nature of proline, coupling can be slower.

  • Coupling Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test. Note: The Kaiser test will be negative for the secondary amine of proline. The chloranil test is a suitable alternative for detecting free secondary amines. A positive test (indicating incomplete coupling) requires a second coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin support and removing side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol)

  • Cold diethyl ether

  • Specialized HF cleavage apparatus

Procedure (using HF):

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavenger Addition: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole) to protect sensitive residues from reactive cations generated during cleavage.

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully distill anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter and collect the crude peptide. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Drying: Dry the crude peptide under vacuum.

Data Presentation

The success of this compound incorporation can be quantified at various stages. The following table summarizes typical quantitative data expected from the synthesis of a model peptide containing a Boc-D-Pro residue.

ParameterMethodExpected Result
Resin Substitution Level Gravimetric analysis after first amino acid coupling0.4 - 0.8 mmol/g
Coupling Efficiency (per cycle) UV-Vis spectroscopy of Fmoc deprotection (if applicable) or qualitative tests (Chloranil test for proline)> 99%
Crude Peptide Yield Gravimetric analysis after cleavage70 - 90%
Crude Peptide Purity Analytical RP-HPLC> 60%
Final Peptide Purity Analytical RP-HPLC after purification> 95%
Molecular Mass Verification Mass Spectrometry (e.g., ESI-MS)Observed mass matches theoretical mass ± 0.5 Da

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling of Boc-D-Proline Steric hindrance from the bulky Boc group and the cyclic structure of proline.1. Double Couple: Perform a second coupling step with fresh reagents. 2. Use Potent Activators: Switch to more powerful coupling reagents like HATU, HCTU, or PyBOP. 3. Extend Reaction Time: Increase the coupling time to 4 hours or even overnight.
Formation of Deletion Sequences Incomplete coupling at any stage of the synthesis.Implement a capping step after the coupling of difficult residues. Use acetic anhydride to block any unreacted amines.
Low Crude Peptide Yield Premature cleavage of the peptide from the resin during repeated TFA deprotection steps.Use a more acid-stable linker, such as a PAM (phenylacetamidomethyl) linker, especially for longer peptides.

Visualizations

Experimental Workflow for Boc-SPPS

Boc_SPPS_Workflow start Start: Swell Resin in DCM deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-D-Pro-OH + Activator) neutralization->coupling wash Wash (DMF, DCM) coupling->wash cycle_end Repeat for Next Amino Acid wash->cycle_end cycle_end->deprotection Continue Synthesis final_cleavage Final Cleavage (HF or TFMSA) cycle_end->final_cleavage Final Cycle purification Purification (RP-HPLC) final_cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for incorporating this compound via Boc solid-phase peptide synthesis (SPPS).

Signaling Pathway of a Single Boc-SPPS Cycle

Boc_SPPS_Cycle resin_boc Resin-Peptide-N-Boc resin_nh3 Resin-Peptide-NH3+TFA- resin_boc->resin_nh3 1. Deprotection (50% TFA/DCM) resin_nh2 Resin-Peptide-NH2 resin_nh3->resin_nh2 2. Neutralization (DIEA/DMF) resin_boc_next Resin-Peptide-D-Pro-Boc resin_nh2->resin_boc_next 3. Coupling activated_aa Boc-D-Pro-Activated Ester activated_aa->resin_boc_next cycle_start Start of Cycle

References

Application Notes and Protocols for the Curtius Rearrangement of N-Boc-Proline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of Curtius rearrangements involving N-Boc-proline derivatives. This powerful transformation enables the conversion of a carboxylic acid to an amine, offering a valuable tool in the synthesis of novel chemical entities. This document covers both the standard rearrangement to form the expected carbamate products and an unexpected "interrupted" rearrangement pathway observed with quaternary proline derivatives.

Introduction to the Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method in organic synthesis for the conversion of carboxylic acids to amines, with one fewer carbon atom. The key intermediate in this reaction is an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. This isocyanate can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. A common and safer method for this transformation involves the in-situ formation of the acyl azide from the corresponding carboxylic acid using diphenylphosphoryl azide (DPPA).[1][2] The reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry at the migrating carbon.[1][2]

Standard vs. Interrupted Curtius Rearrangement of N-Boc-Proline Derivatives

While the standard Curtius rearrangement of N-Boc-proline is expected to yield the corresponding N-Boc-protected aminopyrrolidine derivative upon trapping of the isocyanate, recent studies have revealed an alternative reaction pathway for N-Boc-quaternary proline derivatives.[3] In these cases, instead of the expected carbamate, the reaction proceeds through an "interrupted" mechanism, leading to the formation of ring-opened γ-amino ketones or unsaturated pyrrolidines. This unexpected outcome is attributed to the steric hindrance around the quaternary center, which disfavors nucleophilic attack on the isocyanate and instead promotes the formation of a cyclic N-acyliminium species that undergoes subsequent ring-opening or tautomerization. For unsubstituted N-Boc-proline, decomposition of the expected labile aldehyde product has been observed under similar rearrangement conditions.

Data Presentation

The following tables summarize the quantitative data for the interrupted Curtius rearrangement of various N-Boc-quaternary proline derivatives.

Table 1: Interrupted Curtius Rearrangement of N-Boc-Quaternary Proline Derivatives with Varying Substituents

EntrySubstrate (R Group)Product(s)Yield (%)
1Methylγ-Amino ketone88
2Ethylγ-Amino ketone79
3BenzylUnsaturated pyrrolidine88
44-FluorobenzylUnsaturated pyrrolidine81
54-(Trifluoromethyl)benzylUnsaturated pyrrolidine85
63-Phenylpropylγ-Amino ketone84

Table 2: Influence of Solvent and Nucleophile on the Interrupted Curtius Rearrangement of N-Boc-2-methylproline

EntrySolventNucleophileProductYield (%)
1AcetonitrileBenzyl alcoholγ-Amino ketone85
2AcetonitrileEthanolγ-Amino ketone81
3AcetonitrileMethanolγ-Amino ketone77
4AcetonitrileWaterγ-Amino ketone75
51,4-DioxaneBenzyl alcoholγ-Amino ketone71
6TolueneBenzyl alcoholγ-Amino ketone84
7AcetonitrileNoneγ-Amino ketone81

Experimental Protocols

Protocol 1: Standard Curtius Rearrangement of N-Boc-L-proline to tert-Butyl (S)-(pyrrolidin-2-yl)carbamate (Adapted from general procedures)

This protocol describes the synthesis of the expected carbamate product from a non-quaternary N-Boc-proline derivative.

Materials:

  • N-Boc-L-proline

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous tert-butanol

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-L-proline (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.

  • Heat the reaction to reflux (typically 80-110°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired tert-butyl (S)-(pyrrolidin-2-yl)carbamate.

Protocol 2: Interrupted Curtius Rearrangement of N-Boc-2-methylproline (Flow Chemistry Approach)

This protocol details the synthesis of the unexpected ring-opened product from an N-Boc-quaternary proline derivative using a continuous flow setup.

Materials:

  • N-Boc-2-methylproline

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Toluene

  • Scavenger resins (e.g., Amberlyst A-21 and A-15)

Experimental Setup:

  • A continuous flow reactor system (e.g., Vapourtec E-Series) equipped with a heated reactor coil.

  • Pumps for delivering reagent solutions.

  • A back-pressure regulator (BPR).

  • A column packed with scavenger resins.

Procedure:

  • Prepare a solution of N-Boc-2-methylproline (1.0 eq) and triethylamine (1.2 eq) in toluene.

  • Prepare a separate solution of DPPA (1.1 eq) in toluene.

  • Pump the two solutions at equal flow rates into a T-mixer, and then into a heated reactor coil (e.g., 100 °C). The residence time is typically around 20 minutes.

  • The output from the reactor coil is passed through a back-pressure regulator (e.g., 100 psi) and then through a column packed with scavenger resins to remove excess reagents and byproducts.

  • Collect the product stream and concentrate it under reduced pressure to yield the crude γ-amino ketone.

  • Further purification can be achieved by silica gel chromatography if necessary.

Visualizations

Curtius_Rearrangement_Signaling_Pathway cluster_substrates Substrate Type N_Boc_Proline N-Boc-Proline Derivative Acyl_Azide Acyl Azide Intermediate N_Boc_Proline->Acyl_Azide + DPPA Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat, -N₂ Standard_Product Carbamate Product (Standard Pathway) Isocyanate->Standard_Product + Nucleophile (e.g., R-OH) N_Acyliminium N-Acyliminium Intermediate Isocyanate->N_Acyliminium Steric Hindrance (Quaternary Center) Interrupted_Product Ring-Opened Product (Interrupted Pathway) Quaternary_Substrate Quaternary N-Boc-Proline Non_Quaternary_Substrate Non-Quaternary N-Boc-Proline N_Acyliminium->Interrupted_Product Ring Opening / Tautomerization

Caption: Signaling pathway of standard vs. interrupted Curtius rearrangement.

Curtius_Rearrangement_Workflow start Start: N-Boc-Proline Derivative & Solvent add_reagents 1. Add Base (TEA) 2. Add DPPA start->add_reagents form_azide Acyl Azide Formation (Room Temperature) add_reagents->form_azide add_nucleophile Add Trapping Nucleophile (e.g., t-BuOH) form_azide->add_nucleophile rearrangement Thermal Rearrangement (Heating) add_nucleophile->rearrangement workup Aqueous Workup rearrangement->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Curtius rearrangement.

References

Application of N-Boc-D-proline in Peptide Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of peptide-based therapeutics has emerged as a highly promising frontier in medicine, offering high specificity and low toxicity compared to traditional small molecules.[1] However, native peptides often suffer from poor metabolic stability, primarily due to rapid degradation by proteases.[2] The incorporation of non-canonical amino acids is a key strategy to overcome this limitation. N-Boc-D-proline, a protected form of the D-enantiomer of proline, is a critical building block in this endeavor. Its unique properties enhance proteolytic resistance and provide crucial conformational constraints, making it an invaluable tool in the design of potent and stable peptide drugs.[2][3] This document provides detailed application notes and protocols for utilizing this compound in the synthesis and evaluation of peptide therapeutics.

Application Note 1: Enhancing Proteolytic Stability and Bioactivity

The primary rationale for incorporating D-amino acids like D-proline into a peptide sequence is to enhance its stability. Proteolytic enzymes in the body are stereospecific and primarily recognize and cleave peptide bonds formed by L-amino acids.[2] By strategically substituting an L-amino acid with its D-counterpart, the resulting peptide becomes significantly more resistant to enzymatic hydrolysis, leading to an extended circulating half-life.

Beyond stability, the rigid cyclic structure of the proline residue is unique among amino acids, acting as a "structural disruptor" in secondary structures like alpha-helices and beta-sheets. This property is exploited by drug designers to induce specific turns or kinks in the peptide backbone. The incorporation of D-proline can further refine this conformational control, locking the peptide into a bioactive conformation that enhances its binding affinity and specificity for its biological target, such as a receptor or enzyme. The N-tert-butoxycarbonyl (Boc) protecting group is essential for this process, as it allows for the controlled, stepwise addition of D-proline during solid-phase peptide synthesis (SPPS).

G cluster_0 Rationale for this compound Incorporation Lead Lead Therapeutic Peptide (L-amino acids) Problems Challenges: - Low Proteolytic Stability - Sub-optimal Conformation Lead->Problems Strategy Strategy: Incorporate this compound via Boc-SPPS Problems->Strategy Address with Benefits Key Benefits: - Increased Resistance to Proteases - Constrained Bioactive Conformation Strategy->Benefits Leads to Result Optimized Peptide Therapeutic (Enhanced Stability & Potency) Benefits->Result

Caption: Rationale for using this compound in peptide drug design.

Application Note 2: Development of α4β1 Integrin Antagonists

Integrins are transmembrane receptors involved in cell adhesion and signaling, and they play a crucial role in inflammatory diseases and cancer. The α4β1 integrin, in particular, is a key target for therapeutic intervention. Peptidomimetics designed to antagonize α4β1 often incorporate D-proline scaffolds to enhance binding affinity and stability. The rigid D-proline structure helps mimic the necessary turn conformation for effective interaction with the receptor, leading to potent inhibition of cell adhesion.

The signaling cascade initiated by α4β1 integrin binding to its ligand (e.g., VCAM-1) involves the activation of extracellular-signal-regulated kinases (ERK), which promotes cell proliferation and migration. Antagonists containing D-proline can effectively block this pathway.

G cluster_pathway α4β1 Integrin Signaling Pathway VCAM1 VCAM-1 (Ligand) Integrin α4β1 Integrin (Receptor) VCAM1->Integrin Binds ERK ERK Activation Integrin->ERK Activates CellResponse Cell Proliferation & Migration ERK->CellResponse Promotes Antagonist D-Proline Based Antagonist Antagonist->Integrin Blocks

Caption: Inhibition of the α4β1 integrin signaling cascade by D-proline antagonists.

Table 1: Quantitative Data for D-Proline Containing Integrin Antagonists

Compound IDDescriptionTargetAssayIC50Reference
BIO1211 LDVP-based peptidomimeticα4β1Jurkat Cell Adhesion4 nM
DS-70 Contains a D-configured β²-proline scaffoldα4β1Cell AdhesionPotent Antagonist
(R)-13a Dehydro-β-proline-containing peptidomimeticα4β1Cell AdhesionNanomolar Range
Compound 14 RGD mimetic with 2,5-disubstituted THF coreαIIbβ3Receptor Binding20 nM
Compound 40 RGD mimetic with 2,5-disubstituted THF coreαvβ3Receptor Binding52 nM

Application Note 3: Design of Long-Acting GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is a hormone that plays a critical role in regulating blood sugar levels. However, native GLP-1 has a very short half-life of less than two minutes, limiting its therapeutic use for type 2 diabetes. The development of GLP-1 analogues with extended duration of action is a major focus of diabetes drug development. Incorporating D-amino acids is a common strategy to protect the peptide from degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme. While the specific use of D-proline in marketed GLP-1 agonists is less common than D-alanine, it serves as a valuable tool in the research and design phase for creating novel, stable analogues by providing both enzymatic resistance and conformational stability.

Table 2: Example of a Potent Small Molecule GLP-1R Agonist

Compound IDDescriptionAssayEC50Reference
8e 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a] pyridin-2-yl)phenyl methanesulfonateGLP-1R Agonist Activity7.89 μM

Note: While compound 8e is a small molecule and not a peptide, its development is part of the broader effort to create stable GLP-1R agonists, a field where D-amino acid incorporation in peptide analogues is a key strategy.

Experimental Protocols

Protocol 1: General Procedure for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using this compound and other Boc-protected amino acids. The process involves a repeated cycle of deprotection, neutralization, and coupling.

Materials:

  • Merrifield or PAM resin

  • N-Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC)

  • Scavengers (e.g., Dithiothreitol - DTE, if synthesizing peptides with Cys, Met, or Trp)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Peptide synthesis vessel and shaker

Procedure:

  • Resin Preparation: Swell the resin in DCM in the synthesis vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Shake for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM solution.

    • Shake for an additional 20-25 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA.

  • Neutralization:

    • Wash the resin with a 5% DIEA in DCM solution (2x, 2 minutes each) to neutralize the protonated N-terminus.

    • Wash again with DCM (3x) to remove excess DIEA.

  • Amino Acid Coupling:

    • Dissolve the next N-Boc-amino acid (e.g., this compound) and coupling reagents (e.g., HBTU/HOBt) in a minimal amount of DMF or DCM.

    • Add the activated amino acid solution to the resin.

    • Add DIEA to catalyze the reaction.

    • Shake at room temperature for 1-2 hours.

    • Perform a ninhydrin (Kaiser) test to monitor reaction completion. If the test is positive, repeat the coupling step.

    • Wash the resin with DCM (3x) and IPA (2x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, perform a final deprotection (Step 2).

    • Dry the peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions).

  • Purification: Precipitate the crude peptide with cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Start Start: Peptide-Resin-(AA)n-Boc Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM / IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Add this compound + Coupling Reagents) Wash2->Coupling Wash3 Wash (DCM / IPA) Coupling->Wash3 CycleEnd Peptide-Resin-(AA)n+1-Boc Wash3->CycleEnd Final Repeat Cycle or Proceed to Final Cleavage CycleEnd->Final Final->Deprotection Repeat

Caption: Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Cell Adhesion Assay for α4β1 Integrin Antagonists

This protocol is used to determine the IC50 value of a test compound (e.g., a D-proline-containing peptidomimetic) by measuring its ability to inhibit the adhesion of cells expressing α4β1 to its ligand, VCAM-1.

Materials:

  • 96-well microtiter plates

  • Recombinant human VCAM-1

  • Jurkat cells (or other cell line expressing α4β1 integrin)

  • Bovine Serum Albumin (BSA)

  • Test compounds (D-proline antagonists) at various concentrations

  • Calcein-AM (fluorescent dye)

  • Assay buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with VCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4°C.

    • Wash the wells with PBS to remove unbound VCAM-1.

  • Blocking:

    • Block non-specific binding sites by incubating the wells with a solution of 1% BSA in PBS for 1-2 hours at room temperature.

    • Wash the wells with assay buffer.

  • Cell Preparation:

    • Label Jurkat cells with Calcein-AM dye according to the manufacturer's protocol. This allows for fluorescent quantification of adherent cells.

    • Resuspend the labeled cells in assay buffer to the desired concentration (e.g., 2.5 x 10⁵ cells/mL).

  • Inhibition Assay:

    • Prepare serial dilutions of the D-proline antagonist test compounds.

    • In a separate plate or tubes, pre-incubate the labeled Jurkat cells with the different concentrations of the test compounds (and a vehicle control) for 30 minutes at room temperature.

  • Adhesion:

    • Add the cell/compound mixtures to the VCAM-1 coated and blocked wells.

    • Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells with assay buffer to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion inhibition for each compound concentration relative to the vehicle control.

    • Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a fundamental reagent for modern peptide therapeutic design. Its incorporation via well-established Boc-SPPS protocols provides a reliable method to enhance the proteolytic stability and conformational rigidity of peptide drug candidates. As demonstrated in the development of integrin antagonists and other therapeutic classes, the strategic use of D-proline can significantly improve a peptide's pharmacokinetic profile and biological potency, ultimately accelerating the journey from a promising lead compound to a viable clinical therapeutic.

References

Troubleshooting & Optimization

Common side reactions during N-Boc-D-proline deprotection and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Boc-D-proline Deprotection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the deprotection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the acidic deprotection of this compound, and how can it be prevented?

The most prevalent side reaction during the acidic cleavage of the Boc group is the formation of a reactive tert-butyl cation (t-Bu⁺)[1][2]. This carbocation can subsequently alkylate any nucleophilic sites on the proline molecule or other sensitive residues in a peptide chain, leading to undesired by-products[1][3][4].

Prevention: The most effective way to prevent tert-butylation is by using "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause side reactions.

Q2: What are the most effective scavengers for Boc deprotection, and in what amounts should they be used?

The choice of scavenger depends on the specific substrate and the other functional groups present. For general purposes and for protecting proline derivatives, a variety of scavengers can be employed.

ScavengerTypical Concentration (v/v)Target Residues/FunctionReference
Triethylsilane (TES)2-5%General carbocation scavenger, particularly effective for protecting Tryptophan.
Triisopropylsilane (TIPS)2-5%Similar to TES, a highly effective carbocation scavenger.
Thioanisole2-5%Particularly effective in preventing the alkylation of Methionine.
Anisole5%A general scavenger for various nucleophilic residues.
Water2-5%Can act as a scavenger for the tert-butyl cation.
1,2-Ethanedithiol (EDT)2.5%Effective in preventing side reactions with Tryptophan.

Often, a "scavenger cocktail" containing a mixture of these reagents is used to provide broad protection, especially in peptide synthesis. A common example is a mixture of TFA/TIS/H₂O.

Q3: Can racemization of D-proline occur during N-Boc deprotection?

While racemization is a known issue with proline derivatives, it is more extensively documented during peptide coupling reactions, especially when using reagents like 1-hydroxybenzotriazole (HOBt). The acidic conditions of Boc deprotection are generally not considered a primary cause of proline racemization. However, prolonged exposure to strong acids or elevated temperatures could potentially increase the risk. It is crucial to monitor the chiral purity of the final product, especially if the reaction conditions are harsh. Studies have shown that L-proline can be racemized in carboxylic acids in the presence of aldehydes.

Q4: What should I do if the N-Boc deprotection is incomplete?

Incomplete deprotection can be a significant issue. Several factors can contribute to this problem, and troubleshooting involves a systematic approach.

  • Insufficient Acid Strength or Concentration: The Boc group's lability to acid can vary depending on the substrate. If the reaction is sluggish, a stronger acid or a higher concentration may be required.

  • Steric Hindrance: If the Boc-protected amine is sterically hindered, deprotection may be slower, necessitating longer reaction times or slightly elevated temperatures. However, be cautious as higher temperatures can also promote side reactions.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Solvent Choice: The choice of solvent can impact the reaction's efficiency. Dichloromethane (DCM) is a common choice, but for some substrates, other solvents like 1,4-dioxane may be more suitable.

Troubleshooting Guides

Issue 1: Unexpected peaks in LC-MS/NMR after deprotection.
  • Possible Cause: Alkylation of your product by the tert-butyl cation.

  • Troubleshooting Steps:

    • Add a Scavenger: If you did not use a scavenger, repeat the reaction with an appropriate scavenger like triethylsilane (TES) or triisopropylsilane (TIPS) added to the reaction mixture.

    • Optimize Scavenger Cocktail: If you are already using a scavenger, consider a scavenger cocktail to trap a wider range of reactive species.

Issue 2: Low yield of the deprotected product.
  • Possible Cause A: Incomplete Reaction.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC (staining with ninhydrin to visualize the free amine) or LC-MS to confirm the complete consumption of the starting material.

      • Increase Reaction Time or Temperature: If the reaction is stalled, extend the reaction time or cautiously increase the temperature.

      • Use a Stronger Acid: Consider switching from a milder acid to a stronger one, for example, from HCl in dioxane to trifluoroacetic acid (TFA).

  • Possible Cause B: Product Loss During Workup.

    • Troubleshooting Steps:

      • Precipitation: The deprotected amine salt can often be precipitated from the reaction mixture by adding a non-polar solvent like cold diethyl ether.

      • Avoid Aqueous Workup for Water-Soluble Products: If your deprotected proline derivative is water-soluble, avoid aqueous workup steps where the product could be lost.

Experimental Protocols

Protocol 1: Standard this compound Deprotection using TFA in DCM
  • Dissolution: Dissolve the this compound in dichloromethane (DCM).

  • Addition of Reagents: Add trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM. If required, add a scavenger such as triethylsilane (2-5% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction generates carbon dioxide, so it should be performed in a well-ventilated area and not in a closed system.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene several times.

    • The crude product, the TFA salt of D-proline, can be precipitated by adding cold diethyl ether.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: this compound Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the this compound in a minimal amount of 1,4-dioxane.

  • Addition of Acid: Add a solution of 4M HCl in dioxane (typically 4-10 equivalents of HCl) to the substrate solution.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage & Cation Formation cluster_step3 Step 3: Decarboxylation cluster_side_reaction Side Reaction cluster_prevention Prevention Boc-Proline This compound Protonated_Boc Protonated this compound Boc-Proline->Protonated_Boc + H+ (from acid) Boc-Proline->Protonated_Boc H+ H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine D-proline (amine) Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Alkylated_Product Alkylated By-product tBu_cation->Alkylated_Product + Nucleophile Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TES)

Caption: Mechanism of N-Boc deprotection and the role of scavengers.

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_impure Troubleshooting Impurities Start Start N-Boc Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Is Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Increase_Time Increase Reaction Time Complete->Increase_Time No Analyze Analyze Product Purity (LC-MS/NMR) Workup->Analyze Pure Is Product Pure? Analyze->Pure End Successful Deprotection Pure->End Yes Add_Scavenger Add/Optimize Scavenger Pure->Add_Scavenger No (Unexpected Peaks) Modify_Workup Modify Workup Protocol Pure->Modify_Workup No (Low Yield) Increase_Time->Monitor Increase_Temp Increase Temperature (cautiously) Increase_Time->Increase_Temp Increase_Temp->Monitor Stronger_Acid Use Stronger Acid/Higher Concentration Increase_Temp->Stronger_Acid Stronger_Acid->Monitor Add_Scavenger->Start Repeat Reaction Modify_Workup->Start Repeat Reaction

Caption: Troubleshooting workflow for this compound deprotection.

References

Technical Support Center: Optimizing N-Boc-D-proline Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-Boc-D-proline coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges associated with this compound coupling are:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic structure of proline, can create significant steric hindrance. This can impede the approach of the coupling reagents and the amine component, leading to slower reaction rates and incomplete coupling.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly when proline is the second amino acid in a sequence. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the solid support, leading to cleavage of the desired peptide and formation of a cyclic dipeptide byproduct.[1][2][3]

  • Aggregation: Peptide chains containing proline can sometimes be prone to aggregation on the solid support, which can hinder subsequent coupling reactions.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered couplings like those involving this compound, more potent coupling reagents are generally recommended. Uronium/aminium salts and phosphonium salts are often more effective than carbodiimides alone.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[4][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and commonly used coupling reagent that is more efficient than carbodiimide-based methods.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for difficult couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a better safety profile than older reagents.

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A cost-effective option, but may result in lower yields and require longer reaction times for sterically hindered couplings. The addition of HOBt is crucial to increase efficiency and minimize side reactions.

Q3: What is the recommended base for this compound coupling?

A non-nucleophilic, sterically hindered base is essential to facilitate the coupling reaction without causing unwanted side reactions.

  • N,N-Diisopropylethylamine (DIEA): The most commonly used base for peptide coupling reactions. It is effective at deprotonating the carboxylic acid and neutralizing acidic byproducts.

  • 2,4,6-Collidine: A slightly weaker base than DIEA, which can be beneficial in reducing the risk of base-mediated side reactions like epimerization.

Q4: Which solvents are suitable for this compound coupling?

The choice of solvent is critical for solvating the peptide-resin and reagents to ensure an efficient reaction.

  • N,N-Dimethylformamide (DMF): The most common solvent for solid-phase peptide synthesis (SPPS) due to its excellent solvating properties.

  • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, sometimes offering superior solvation for aggregating sequences.

  • Dichloromethane (DCM): Often used in conjunction with DMF or for specific steps like resin swelling.

Troubleshooting Guides

Issue 1: Low Coupling Yield or Incomplete Reaction

Symptoms:

  • Positive ninhydrin test after coupling, indicating unreacted free amines.

  • Presence of deletion sequences (missing the this compound residue) in the final product upon analysis (e.g., by mass spectrometry).

Possible Causes & Solutions:

Potential CauseRecommended Solutions
Insufficiently Reactive Coupling Reagent Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.
Steric Hindrance 1. Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 2-4 equivalents). 2. Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion. 3. Double Coupling: After the initial coupling, wash the resin and perform a second coupling with fresh reagents.
Peptide Aggregation 1. Change Solvent: Switch to NMP or a mixture of DMF/DCM. 2. Incorporate Chaotropic Salts: Add agents like LiCl to the coupling reaction to disrupt secondary structures.
Suboptimal Temperature Gently increase the reaction temperature (e.g., to 30-40°C), but monitor closely for potential side reactions like racemization.
Issue 2: Formation of Diketopiperazine (DKP)

Symptoms:

  • Significant loss of peptide from the resin, resulting in low overall yield.

  • Detection of a major byproduct corresponding to the cyclic dipeptide in the cleaved product.

Possible Causes & Solutions:

Potential CauseRecommended Solutions
Proline at the Second Position of the Peptide Chain This is the most common cause of DKP formation.
Prolonged Deprotection/Coupling Cycle Minimize the time the N-terminal amine of the dipeptide is free.
Choice of C-terminal Amino Acid Certain amino acids C-terminal to proline can accelerate DKP formation.
Solutions 1. Use 2-Chlorotrityl Chloride Resin: The bulky linker can sterically hinder the back-cyclization reaction. 2. Couple a Dipeptide: Instead of coupling proline to the N-terminal amino acid on the resin, couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). 3. Immediate Coupling: Proceed with the next coupling step immediately after the deprotection and neutralization of the N-terminal amine of the proline-containing dipeptide.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeKey AdvantagesPotential Drawbacks
DCC/DIC CarbodiimideCost-effectiveLower reactivity for hindered couplings; insoluble byproduct with DCC.
HBTU/TBTU Uronium/AminiumHigh efficiency, fast reactionsCan cause guanidinylation of the N-terminus if used in excess.
HATU Uronium/AminiumVery high reactivity, low racemization, effective for hindered couplingsHigher cost, potential for guanidinylation.
COMU® Uronium/AminiumHigh reactivity comparable to HATU, safer byproducts, better solubilityHigher cost.
PyBOP® PhosphoniumHigh coupling efficiency, less hazardous byproducts than BOP

This table provides a general comparison. Optimal reagent choice may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of this compound in SPPS
  • Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve 2.0 equivalents of this compound and 1.9 equivalents of HATU in anhydrous DMF. Add 4.0 equivalents of DIEA to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel under a nitrogen or argon atmosphere for 1-2 hours at room temperature.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or a specific test for secondary amines like the isatin test) to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling (double coupling).

Protocol 2: Standard DIC/HOBt Coupling of this compound in SPPS
  • Resin Preparation: Swell the resin and perform the N-terminal Boc deprotection and neutralization steps according to standard protocols.

  • Amino Acid and Additive Solution: Dissolve 5 equivalents of this compound and 5.5 equivalents of HOBt in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin suspension. Then, add 5.5 equivalents of DIC.

  • Reaction: Shake the mixture at room temperature under an inert gas for at least 4 hours.

  • Monitoring: Monitor the reaction using the ninhydrin test or an appropriate alternative for proline. If the test is positive after 4 hours, repeat the coupling procedure.

  • Washing: Once the coupling is complete, filter and wash the resin three times with DMF, three times with DCM, and then three times with methanol.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling cluster_post_coupling Post-Coupling swell_resin Swell Resin in DMF deprotection Boc Deprotection (TFA/DCM) swell_resin->deprotection neutralization Neutralization (DIEA) deprotection->neutralization pre_activation Pre-activate this compound (Coupling Reagent + Base) neutralization->pre_activation coupling_reaction Add to Resin (1-4 hours) pre_activation->coupling_reaction wash_resin Wash Resin (DMF, DCM) coupling_reaction->wash_resin monitoring Monitor Completion (e.g., Kaiser Test) wash_resin->monitoring monitoring->deprotection Next Cycle

Caption: A typical workflow for a single this compound coupling cycle in SPPS.

troubleshooting_workflow cluster_strategy Initial Response cluster_optimization If Still Incomplete start Positive Ninhydrin Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple extend_time Extend Reaction Time start->extend_time change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) double_couple->change_reagent If still positive increase_temp Increase Temperature (e.g., 40°C) change_reagent->increase_temp change_solvent Change Solvent (e.g., NMP) change_reagent->change_solvent capping Cap Unreacted Amines (Acetic Anhydride) change_reagent->capping Final Step if still incomplete

Caption: A troubleshooting workflow for incomplete this compound coupling.

References

Technical Support Center: Purification of Crude N-Boc-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude N-Boc-D-proline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The crude product is an oil or a waxy solid and fails to crystallize.

  • Possible Cause 1: Residual Solvents. The presence of residual solvents from the reaction or workup (e.g., ethyl acetate, dichloromethane) can prevent crystallization.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum. If the product is an oil, co-evaporation with a non-polar solvent like hexane or toluene can help remove more volatile impurities.

  • Possible Cause 2: Impurities. The presence of unreacted starting materials (D-proline, di-tert-butyl dicarbonate) or byproducts can inhibit crystal lattice formation.

    • Solution 1: Trituration. Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which this compound is poorly soluble, such as cold diethyl ether or hexane.[1][2] This can help to wash away non-polar impurities and induce crystallization.

    • Solution 2: Seed Crystals. If available, add a small seed crystal of pure this compound to the oil and allow it to stand.[1] Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote nucleation.

    • Solution 3: Column Chromatography. If trituration and seeding are unsuccessful, purify the oil by flash column chromatography.

  • Possible Cause 3: Hygroscopic Nature. The product may have absorbed moisture from the atmosphere.

    • Solution: Dry the crude material thoroughly under vacuum, preferably in the presence of a desiccant like P₂O₅.

Issue 2: Low yield after purification.

  • Possible Cause 1: Premature Deprotection. The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions.[3] Significant loss of product can occur if the pH drops too low during the aqueous workup.

    • Solution: During the acid-base extraction, use a mild acid like a saturated citric acid solution or a dilute solution of HCl (e.g., 1N) and avoid prolonged exposure.[4] Ensure the temperature is kept low (0-5 °C) during acidification.

  • Possible Cause 2: Incomplete Extraction. this compound has some solubility in the aqueous phase, especially if the pH is not optimal.

    • Solution: Perform multiple extractions (at least 3) with an appropriate organic solvent like ethyl acetate. Ensure the aqueous layer is acidified to a pH of ~2-3 to fully protonate the carboxylic acid, thereby maximizing its solubility in the organic phase.

  • Possible Cause 3: Losses during Recrystallization. The chosen recrystallization solvent system may be too effective, leading to a significant amount of product remaining in the mother liquor.

    • Solution: Carefully select the solvent system. A common approach is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane) until turbidity is observed, followed by cooling.

Issue 3: Product purity is low after purification.

  • Possible Cause 1: Incomplete Removal of Reagents. Unreacted di-tert-butyl dicarbonate and its byproducts can be difficult to remove.

    • Solution: After the reaction, quenching with a dilute acid solution can help to hydrolyze any remaining Boc-anhydride. An aqueous wash with a mild base like sodium bicarbonate solution can help remove acidic byproducts.

  • Possible Cause 2: Co-elution during Chromatography. Impurities with similar polarity to the product may co-elute during column chromatography.

    • Solution: Optimize the mobile phase for flash chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include:

  • Unreacted D-proline.

  • Unreacted di-tert-butyl dicarbonate ((Boc)₂O).

  • Byproducts of (Boc)₂O, such as tert-butanol and carbon dioxide.

  • Di-Boc-D-proline (where the carboxylic acid is also protected).

  • Small amounts of deprotected D-proline if exposed to strong acids.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point for the recrystallization of this compound is a solvent/anti-solvent system. Common choices include dissolving the crude product in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until the solution becomes cloudy. Cooling the mixture should then induce crystallization. Other potential anti-solvents to try with ethyl acetate include diethyl ether or petroleum ether.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the purification. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 0.5-1%) to ensure sharp spots for the carboxylic acid. The product and impurities can be visualized using a suitable stain, such as potassium permanganate or ninhydrin (for detecting free amines like unreacted proline).

Q4: Is this compound stable during storage?

A4: this compound is generally stable when stored in a cool, dry, and dark place. However, it can be sensitive to acidic conditions, which can lead to the cleavage of the Boc group over time. It is best to store it in a well-sealed container to prevent moisture absorption.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%70-90%Cost-effective, scalable, yields highly pure crystalline product.Can have lower yields if the product is significantly soluble in the mother liquor; may not remove all impurities.
Flash Chromatography >99%60-85%Effective for removing a wide range of impurities, good for small to medium scale.More time-consuming, requires more solvent, can be less cost-effective for large scale.
Acid-Base Extraction ~90-95%>90%Good for initial cleanup and removing bulk impurities.May not be sufficient to achieve high purity on its own; risk of Boc deprotection.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane dropwise with stirring until the solution becomes persistently turbid.

  • Warm the solution slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of this compound

  • Prepare a silica gel column.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a mobile phase of hexane/ethyl acetate. A starting composition of 4:1 (v/v) is a reasonable starting point. A gradient can be run to increase the polarity (e.g., to 1:1 hexane/ethyl acetate).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow start Crude this compound is_oil Is the product an oil? start->is_oil triturate Triturate with Hexane/Ether is_oil->triturate Yes recrystallize Recrystallize (e.g., EtOAc/Hexane) is_oil->recrystallize No (Solid) seed Add Seed Crystal triturate->seed check_purity Check Purity (TLC/NMR) seed->check_purity chromatography Flash Column Chromatography chromatography->check_purity recrystallize->check_purity pure_product Pure this compound check_purity->pure_product Purity >98% low_purity Purity is Low check_purity->low_purity Purity <98% low_purity->chromatography

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Large-Scale Synthesis of N-Boc-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Boc-4-fluoro-L-proline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Issue 1: Low Yield During Fluorination Step

  • Question: We are experiencing low yields during the fluorination of N-Boc-4-hydroxy-L-proline methyl ester. What are the potential causes and solutions?

  • Answer: Low yields in this critical step can stem from several factors. The choice of fluorinating agent is paramount. While Diethylaminosulfur trifluoride (DAST) is commonly used, it can lead to side reactions and epimerization.[1] An alternative, Nosyl fluoride, has been successfully employed in a large-scale, eco-friendly process, offering moderate yields with high purity (>99% by HPLC) and avoiding the need for chromatography.[1][2]

    Additionally, reaction conditions are crucial. Incomplete reactions can occur if the temperature is not optimized or if the reagents have degraded. Ensure your starting material is of high purity and that all reagents are fresh and handled under anhydrous conditions.

Issue 2: Epimerization at the C-4 Position

  • Question: Our final product is a mixture of cis and trans isomers. How can we improve the stereoselectivity of the fluorination reaction?

  • Answer: Epimerization at the C-4 position is a known challenge, particularly when using DAST as the fluorinating agent.[1] The reaction mechanism can lead to a loss of stereochemical control. To mitigate this, consider the following:

    • Alternative Fluorinating Agents: As mentioned, Nosyl fluoride has been shown to provide excellent stereoselectivity in large-scale synthesis.[1]

    • Reaction Temperature: Carefully controlling the reaction temperature can sometimes minimize side reactions that lead to epimerization.

    • Starting Material Configuration: The stereochemistry of the starting N-Boc-4-hydroxy-L-proline derivative will dictate the expected product. Ensure you are starting with the correct isomer for your desired product.

Issue 3: Difficulties with Purification on a Large Scale

  • Question: We are struggling with the purification of N-Boc-4-fluoro-L-proline at the kilogram scale. Column chromatography is not feasible. What are the alternatives?

  • Answer: A key feature of a successful large-scale synthesis is the avoidance of column chromatography. An acid-base purification technique has been reported to be effective. This typically involves dissolving the crude product in a suitable solvent and performing extractions with acidic and basic aqueous solutions to remove impurities before crystallizing the final product. This method has been demonstrated to yield the product with excellent purity (>99%).

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the large-scale synthesis of N-Boc-4-fluoro-L-proline?

A1: A common and readily available starting material is N-Boc-4-hydroxy-L-proline methyl ester. This can be prepared from trans-4-hydroxy-L-proline through esterification and subsequent Boc protection.

Q2: Are there any eco-friendly considerations for this synthesis?

A2: Yes, an eco-friendly process has been developed that utilizes a single solvent system, which minimizes solvent waste and simplifies the process. This approach, coupled with a chromatography-free purification, makes the synthesis more sustainable for large-scale production.

Q3: What are some of the key analytical techniques to monitor the reaction and assess product purity?

A3: High-Performance Liquid Chromatography (HPLC) is essential for monitoring the reaction progress and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and stereochemistry of the product.

Quantitative Data Summary

ParameterDAST FluorinationNosyl Fluoride FluorinationReference
Starting Material N-Boc-4-hydroxy-L-proline methyl esterN-Boc-4-hydroxy-L-proline methyl ester
Key Challenge Epimerization at C-4Optimized for stereoselectivity
Purification Often requires chromatographyChromatography-free (acid-base workup)
Reported Purity Variable>99% by HPLC
Scale Lab-scale describedKilogram scale at pilot plant

Experimental Protocols

Key Experiment: Fluorination using Nosyl Fluoride (Large-Scale)

This protocol is a generalized representation based on published literature and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a suitable reactor, dissolve N-Boc-4-hydroxy-L-proline methyl ester in an appropriate eco-friendly solvent under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add Nosyl fluoride to the reaction mixture. The stoichiometry should be carefully optimized.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction and proceed with an acid-base workup. This involves sequential extractions with acidic and basic aqueous solutions to remove unreacted reagents and byproducts.

  • Isolation: Crystallize the N-Boc-4-fluoro-L-proline from a suitable solvent system.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_purification Purification and Isolation Start trans-4-hydroxy-L-proline Esterification Esterification Start->Esterification 1. Boc_Protection Boc Protection Esterification->Boc_Protection 2. N_Boc_hydroxy N-Boc-4-hydroxy-L-proline methyl ester Boc_Protection->N_Boc_hydroxy Fluorination Fluorination (e.g., Nosyl fluoride) N_Boc_hydroxy->Fluorination 3. Crude_Product Crude N-Boc-4-fluoro-L-proline Fluorination->Crude_Product 4. Acid_Base_Workup Acid-Base Workup (Chromatography-free) Crude_Product->Acid_Base_Workup 5. Crystallization Crystallization Acid_Base_Workup->Crystallization 6. Final_Product Pure N-Boc-4-fluoro-L-proline Crystallization->Final_Product 7.

Caption: Synthetic workflow for N-Boc-4-fluoro-L-proline.

Troubleshooting_Tree cluster_fluorination Fluorination Troubleshooting cluster_purification_trouble Purification Troubleshooting Problem Low Yield or Impure Product Check_Fluorination Check Fluorination Step Problem->Check_Fluorination Yield Issue Check_Purification Check Purification Step Problem->Check_Purification Purity Issue Epimerization Epimerization observed? Check_Fluorination->Epimerization Chromatography Is column chromatography being used at scale? Check_Purification->Chromatography Reagent_Choice Consider Nosyl fluoride instead of DAST Reagent_Choice->Epimerization Control_Temp Optimize reaction temperature Epimerization->Control_Temp Yes Check_Purity_of_Reagents Ensure high purity of starting material and reagents Epimerization->Check_Purity_of_Reagents No Implement_Acid_Base Implement acid-base workup and crystallization Chromatography->Implement_Acid_Base Yes Check_Solvents Optimize crystallization solvent system Chromatography->Check_Solvents No

Caption: Troubleshooting decision tree for synthesis.

References

Preventing racemization during the coupling of N-Boc-D-proline.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent racemization during the coupling of N-Boc-D-proline and related derivatives.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to racemization during coupling?

A1: While N-protected proline is generally considered highly resistant to racemization due to its rigid cyclic structure which hinders the formation of a planar oxazolone intermediate, racemization can occur under specific conditions.[1][2] Extensive racemization has been observed when coupling proline phenacyl esters in dimethylformamide (DMF) using a carbodiimide in the presence of 1-hydroxybenzotriazole (HOBt).[3]

Q2: What is the primary mechanism of amino acid racemization during peptide coupling?

A2: The most common mechanism for racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate after the carboxyl group is activated by a coupling reagent.[2][4] The α-proton on this intermediate becomes acidic and can be removed by a base, leading to a loss of stereochemical integrity. While urethane protecting groups like Boc are designed to suppress this pathway, certain conditions can still promote it.

Q3: How do coupling additives like HOBt affect proline racemization?

A3: Typically, additives like HOBt, HOAt, and OxymaPure® are used to suppress racemization by forming active esters that react faster with the amine component, minimizing the lifetime of the highly reactive, racemization-prone intermediate. However, in the specific case of coupling proline phenacyl esters with a water-soluble carbodiimide (WSCI) in DMF, HOBt was found to catalyze racemization. The proposed mechanism involves the formation of a cyclic carbinol-amine derivative.

Q4: Which factors generally promote racemization during peptide synthesis?

A4: Several factors can increase the risk of racemization for any amino acid. These include the choice of coupling reagent, the type and concentration of base used, reaction temperature, and solvent polarity. Highly reactive coupling reagents, strong organic bases like DIEA, and elevated temperatures can all accelerate the rate of racemization.

Troubleshooting Guide

Problem 1: HPLC/MS analysis shows a diastereomeric impurity, indicating racemization of the D-proline residue.

Possible Cause Recommended Solution & Explanation
Inappropriate Coupling Reagent/Additive Combination The combination of a carbodiimide (e.g., WSCI, DCC, DIC) with HOBt in DMF has been shown to induce racemization in proline esters. Solution: Switch to a proven low-racemization coupling cocktail such as DIC/OxymaPure®. Alternatively, use the mixed anhydride procedure in a solvent like tetrahydrofuran (THF) or the carbodiimide method in dichloromethane (DCM) without HOBt, as these conditions showed almost no racemization.
Excessively Basic Conditions Strong bases can abstract the α-proton from activated intermediates, leading to racemization. Diisopropylethylamine (DIEA) is more basic than N-methylmorpholine (NMM). Solution: Use a less basic tertiary amine for activation, such as N-methylmorpholine (NMM). In cases with a particularly high risk of racemization, consider using the even weaker base, sym-collidine.
High Reaction Temperature Elevated temperatures accelerate most reactions, including the undesired racemization pathway. Solution: Perform the coupling reaction at a lower temperature. For carbodiimide-based couplings, it is recommended to cool the activation mixture to 0°C before proceeding.
Solvent Effects Polar aprotic solvents like DMF can sometimes favor racemization pathways. Solution: Consider switching to a less polar solvent. For the carbodiimide method, using dichloromethane (DCM) instead of DMF has been shown to significantly decrease proline racemization.

Problem 2: Low peptide yield, with mass spectrometry indicating the presence of a diketopiperazine.

Possible Cause Recommended Solution & Explanation
Diketopiperazine (DKP) Formation When proline is the C-terminal or penultimate C-terminal residue of a dipeptide attached to a resin, the deprotected N-terminus can attack the ester linkage to the resin, forming a stable six-membered ring (a diketopiperazine) and cleaving the dipeptide from the support. This is especially prevalent on standard resins like Wang resin.

Data Presentation

Table 1: Relative Efficacy of Coupling Reagents in Suppressing Racemization

The following table summarizes the percentage of racemization observed when coupling various Fmoc-protected amino acids. While the data is not for this compound specifically, it is highly relevant for comparing the general performance of common coupling reagent systems in preventing racemization. The data clearly shows that carbodiimide activation in the presence of Oxyma or HOBt is superior to many common uronium/phosphonium salt reagents for sensitive amino acids.

Coupling Reagent CombinationFmoc-L-His(Trt)-OH (% Racemization)Fmoc-L-Cys(Trt)-OH (% Racemization)Fmoc-L-Ser(tBu)-OH (% Racemization)
HATU / NMM14.21.80.9
HBTU / NMM10.21.10.1
PyBOP / NMM10.11.30.1
TBTU / NMM9.91.20.1
DIC / Oxyma 1.7 0.0 0.0
DIC / HOBt 1.7 0.3 0.0
Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is designed to minimize racemization during the crucial activation and coupling steps.

  • Resin and Amino Acid Preparation:

    • Ensure the N-terminal amine on your resin-bound peptide is fully deprotected. Confirm with a negative Kaiser test (for primary amines) or a positive Chloranil test for the proline N-terminus.

    • In a separate reaction vessel, dissolve this compound (1.5 to 3.0 eq.) and OxymaPure® (1.5 to 3.0 eq.) in anhydrous DMF or DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Activation:

    • Cool the solution containing the amino acid and additive to 0°C using an ice bath.

    • Add Diisopropylcarbodiimide (DIC) (1.5 to 3.0 eq.) dropwise to the cooled solution.

    • Allow the pre-activation to proceed for 5-10 minutes at 0°C. This allows for the formation of the less racemization-prone active ester.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • If required by your specific chemistry (e.g., for solution-phase coupling), add a sterically hindered base like N-methylmorpholine (NMM) (1.0 eq.). For standard solid-phase coupling with DIC, a base is often omitted at this stage.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a colorimetric test (e.g., Chloranil test for the new proline N-terminus after deprotection in the next cycle).

    • Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then methanol before drying under vacuum.

Visual Guides

Diagrams of Key Mechanisms and Workflows

racemization_mechanism General Oxazolone Racemization Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling AA N-Boc-D-Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral Center Lost) Activated->Oxazolone Cyclization D_Peptide Desired D-L Peptide Activated->D_Peptide Direct Coupling (Desired Path) Enolate Planar Enolate Oxazolone->Enolate + Base - H+ L_Peptide Racemized L-L Peptide Oxazolone->L_Peptide Nucleophilic Attack Enolate->Oxazolone + H+ (from either face) Peptide Peptide Chain (H2N-R')

Caption: General mechanism of racemization via a 5(4H)-oxazolone intermediate.

hobt_proline_racemization Proposed HOBt-Catalyzed Racemization of Proline Esters ProEster L-Proline Phenacyl Ester CyclicIntermediate Cyclic Carbinol-amine Intermediate ProEster->CyclicIntermediate + WSCI Carbodiimide WSCI HOBt HOBt CyclicIntermediate->ProEster Reversion RacemizedIntermediate Racemized Intermediate CyclicIntermediate->RacemizedIntermediate HOBt acts as catalyst D_ProEster D-Proline Phenacyl Ester RacemizedIntermediate->D_ProEster

Caption: HOBt-catalyzed racemization pathway for proline esters in DMF.

decision_workflow Workflow for Minimizing this compound Racemization start Start: Couple this compound q_reagent Choose Coupling Reagent & Additive start->q_reagent reagent_dic Use DIC/OxymaPure® or DIC/HOAt q_reagent->reagent_dic Recommended reagent_ma Use Mixed Anhydride Method q_reagent->reagent_ma Alternative reagent_other Avoid Carbodiimide/HOBt in DMF for Proline Esters q_reagent->reagent_other Warning q_solvent Choose Solvent reagent_dic->q_solvent reagent_ma->q_solvent reagent_other->q_solvent solvent_dcm Use DCM or THF q_solvent->solvent_dcm Preferred solvent_dmf Use DMF with caution q_solvent->solvent_dmf q_base Choose Base (if needed) solvent_dcm->q_base solvent_dmf->q_base base_nmm Use NMM or sym-collidine q_base->base_nmm Recommended base_diea Avoid DIEA q_base->base_diea High Risk conditions Set Conditions: - Temp: 0°C to RT - Pre-activate 5-10 min base_nmm->conditions base_diea->conditions monitor Monitor Reaction (e.g., Chloranil test) conditions->monitor

Caption: Decision workflow for selecting low-racemization coupling conditions.

References

Addressing issues with incomplete N-Boc protection of amines.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc protection of amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the N-protection of primary and secondary amines using di-tert-butyl dicarbonate (Boc-anhydride, (Boc)₂O).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My N-Boc protection reaction is sluggish or incomplete. What are the common causes and how can I fix it?

A1: Incomplete reactions are a frequent issue. Several factors could be at play:

  • Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are less reactive.[1][2]

    • Solution: Increase the reaction temperature (e.g., to 40°C or higher) or extend the reaction time.[1][3] The addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[4] For particularly difficult aryl amines, a two-step procedure involving the formation of a di-Boc derivative followed by selective mono-deprotection can be effective.

  • Insufficient Reagents: Ensure you are using a slight excess of (Boc)₂O (typically 1.1 to 1.5 equivalents). If your amine is provided as a salt (e.g., hydrochloride), you must add a sufficient amount of base to neutralize the salt and to act as a proton scavenger during the reaction.

  • Poor Solubility: If your starting amine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which all reactants are soluble. Common solvents include THF, DCM, acetonitrile, or aqueous mixtures. For zwitterionic compounds like amino acids, which may have poor solubility in organic solvents, using aqueous or mixed aqueous-organic systems can be beneficial.

  • Inappropriate Base: While not always strictly necessary, a base is often used to neutralize the acidic byproducts. Triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices. For less nucleophilic amines, a stronger, non-nucleophilic base might be required.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

A2: The formation of multiple products can complicate purification. Common side reactions include:

  • N,N-di-Boc Formation: Primary amines can sometimes react with two equivalents of (Boc)₂O to form a di-protected product, especially under basic conditions.

    • Solution: Use a controlled stoichiometry of (Boc)₂O (closer to 1.0 equivalent). Running the reaction without a strong base or catalyst can sometimes favor mono-protection.

  • Urea Formation: This can occur if the intermediate isocyanate is formed, which can then react with the starting amine. The use of DMAP can sometimes promote isocyanate formation, particularly at lower temperatures.

  • O-Boc Protection: In substrates containing hydroxyl groups (like amino alcohols), the alcohol can compete with the amine for reaction with (Boc)₂O.

    • Solution: N-acylation is generally much faster than O-acylation. Running the reaction at lower temperatures (e.g., 0°C to room temperature) often provides better selectivity for N-protection.

Q3: How can I effectively monitor the progress of my Boc protection reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure: Spot the reaction mixture alongside your starting amine on a TLC plate. The N-Boc protected product is less polar than the starting amine and will have a higher Rf value. The reaction is complete when the starting amine spot has been completely consumed.

  • Visualization: While UV visualization is common for aromatic compounds, you can use staining agents. Ninhydrin stain is highly effective for visualizing primary and secondary amines (which appear as colored spots), but it will not stain the fully protected product. This can be used to confirm the disappearance of the starting material.

Q4: My amine is very sterically hindered. What specific conditions should I try?

A4: Sterically hindered amines present a significant challenge due to the restricted access to the nitrogen lone pair.

  • Forcing Conditions: Higher temperatures and longer reaction times are typically necessary.

  • Catalyst: The use of DMAP is highly recommended to activate the Boc-anhydride.

  • Two-Step Method: For hindered aryl amines, the most robust method involves reacting the amine with an excess of (Boc)₂O (e.g., 3 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) in a solvent like THF. This forms the di-Boc derivative, which is then treated with a reagent like trifluoroacetic acid (TFA) at room temperature to selectively remove one Boc group, yielding the mono-protected product in good yield.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for N-Boc protection, providing a starting point for optimization.

Table 1: Influence of Base and Solvent on Boc Protection

Amine Type(Boc)₂O (equiv.)Base (equiv.)SolventTemperatureTypical TimeReference
Aliphatic (Primary)1.1 - 1.5TEA (1.1)DCM0°C to RT1 - 4 h
Aliphatic (Secondary)1.1 - 1.5None or TEA (1.1)THF / DCMRT2 - 16 h
Aniline (Electron Rich)1.1NaOH (aq)Dioxane / H₂ORT1 - 3 h
Aniline (Electron Poor)1.5 - 3.0DMAP (0.1)THFRT to 40°C12 - 48 h
Amino Acid1.1 - 2.0NaOH / NaHCO₃H₂O / DioxaneRT2 - 6 h

Table 2: Conditions for Challenging Substrates

Substrate ChallengeRecommended ReagentsSolventTemperatureKey StrategyReference
Sterically Hindered Aryl Amine(Boc)₂O (3 eq), DMAP (0.1 eq)THFRTForm di-Boc, then selective deprotection
Poorly Nucleophilic Amine(Boc)₂O (1.5 eq), DMAP (cat.)AcetonitrileRefluxCatalysis and heat
Acid-Sensitive Substrate(Boc)₂O (1.1 eq)H₂O / AcetoneRTCatalyst-free aqueous conditions
Multi-amine Substrate(Boc)₂O (controlled equiv.)DCM0°C to RTControl stoichiometry to favor mono-protection

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Aliphatic Amine

  • Setup: Dissolve the amine (1.0 equivalent) in dichloromethane (DCM, approx. 0.1-0.5 M). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 1.1 equivalents). To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting amine.

  • Workup: Once complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purification: If necessary, purify the product by silica gel column chromatography.

Protocol 2: N-Boc Protection of a Sterically Hindered Aryl Amine (Two-Step Method)

  • Step 1 (Di-Boc Formation): To a solution of the aryl amine (1.0 equivalent) in anhydrous THF, add (Boc)₂O (3.0 equivalents) followed by DMAP (0.1 equivalents). Stir the mixture at room temperature for 12-24 hours until TLC analysis shows complete consumption of the starting material.

  • Workup 1: Concentrate the reaction mixture under reduced pressure. The crude di-Boc intermediate can often be used directly in the next step.

  • Step 2 (Selective Mono-Deprotection): Dissolve the crude di-Boc intermediate in DCM. Add trifluoroacetic acid (TFA) and stir at room temperature, monitoring carefully by TLC for the formation of the mono-Boc product and disappearance of the di-Boc starting material.

  • Workup 2: Once the conversion is optimal, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Extract the product with DCM.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the pure mono-N-Boc protected aryl amine.

Visualizations

The following diagrams illustrate key workflows and logical relationships in N-Boc protection chemistry.

G General Workflow for N-Boc Protection cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A Dissolve Amine in Solvent B Add Base (e.g., TEA) A->B C Add (Boc)₂O B->C D Stir at RT (or heat) C->D E Monitor by TLC D->E E->D Incomplete F Aqueous Wash (Acid/Base) E->F Reaction Complete G Dry Organic Layer F->G H Concentrate G->H I Purify (Chromatography) H->I G Troubleshooting Incomplete Boc Protection Start Reaction Incomplete (TLC shows starting material) Q1 Is the amine sterically hindered or electron-poor? Start->Q1 Sol1 Increase Temperature Add DMAP Catalyst Extend Reaction Time Q1->Sol1 Yes Q2 Are all reagents soluble? Q1->Q2 No End Re-run Experiment Sol1->End Sol2 Change Solvent (e.g., THF, ACN, aq. mix) Q2->Sol2 No Q3 Is stoichiometry correct? Q2->Q3 Yes Sol2->End Sol3 Use 1.1-1.5 eq. (Boc)₂O Ensure adequate base for salts Q3->Sol3 No Q3->End Yes (Other issue) Sol3->End

References

Technical Support Center: Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize the formation of diketopiperazine (DKP), a common side reaction in Boc-SPPS.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in Boc-SPPS?

A1: Diketopiperazine is a cyclic dipeptide that can form as a major byproduct during solid-phase peptide synthesis. The reaction is an intramolecular aminolysis where the deprotected N-terminal amine of a dipeptidyl-resin attacks the ester linkage connecting the C-terminal amino acid to the solid support. This results in the cleavage of the dipeptide from the resin as a stable six-membered ring.[1] This side reaction is highly problematic because it leads to a significant reduction in the yield of the target peptide.[2] Furthermore, the newly exposed hydroxyl groups on the resin can become sites for the subsequent coupling of the third amino acid, leading to the formation of deletion sequences (peptides lacking the first two amino acids), which complicates purification.[1]

Q2: Which peptide sequences are most susceptible to DKP formation?

A2: The rate of DKP formation is highly dependent on the peptide sequence.[3] Sequences where the second amino acid is Proline are particularly prone to cyclization due to the fixed cis-amide bond conformation that favors the necessary geometry for the intramolecular attack.[4] Other sequences known to be highly susceptible include those with Glycine at either of the first two positions. Specific dipeptide sequences with a high propensity for DKP formation include Gly-Pro, Pro-Pro, Ala-Pro, and Val-Pro.

Q3: How does the choice of resin affect DKP formation in Boc-SPPS?

A3: The type of resin and its linker are critical factors. Standard benzyl ester-based resins, such as Merrifield and PAM resins, are susceptible to DKP formation because the ester linkage is vulnerable to nucleophilic attack by the N-terminal amine of the dipeptide. To mitigate this, sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin are recommended. The bulky nature of the 2-CTC linker physically impedes the N-terminal amine from achieving the correct orientation for the intramolecular cyclization, thereby suppressing DKP formation.

Q4: Can coupling reagents or temperature be used to control DKP formation?

A4: Yes, both can be optimized to reduce DKP formation.

  • Coupling Reagents: The use of specific coupling reagents for the addition of the third amino acid can significantly inhibit DKP formation. For instance, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in conjunction with N,N-diisopropylethylamine (DIPEA) has been shown to substantially suppress cyclization. It is often beneficial to perform the coupling step immediately after neutralization without delay.

  • Temperature: Lowering the temperature during the neutralization and coupling steps for the third amino acid can effectively reduce the rate of the intramolecular cyclization reaction. However, this may also slow down the desired coupling reaction, so optimization of reaction time may be necessary.

Q5: What is the most effective strategy to completely prevent DKP formation?

A5: The most robust and widely accepted strategy is to couple the first two amino acids as a pre-formed, protected dipeptide unit (e.g., Boc-Xaa₂-Xaa₁-OH). This approach entirely bypasses the vulnerable dipeptidyl-resin intermediate, which is the precursor to DKP formation. By starting the synthesis with the third amino acid coupling onto a dipeptide-resin, the possibility of intramolecular cyclization is eliminated.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution(s)
Low overall yield of the final peptide Cleavage of the N-terminal dipeptide from the resin due to DKP formation.1. Switch to a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin.2. Synthesize and couple the first two amino acids as a single dipeptide unit.3. Lower the temperature during the neutralization and third amino acid coupling steps.
Presence of deletion sequences (lacking the first two amino acids) After DKP cleavage, the third amino acid couples to the newly exposed hydroxyl groups on the resin.1. Employ the dipeptide coupling strategy to prevent the initial cleavage.2. After coupling the first amino acid to a Merrifield or PAM resin, cap any unreacted hydroxyl groups by acetylation or benzoylation to prevent them from becoming initiation sites later in the synthesis.
Inconsistent results, especially with Proline-containing sequences High susceptibility of the specific dipeptide sequence to DKP formation.1. For Pro-containing dipeptides, using a 2-CTC resin is highly recommended.2. If using a standard resin, ensure the neutralization of the dipeptidyl-resin is performed immediately before the coupling of the third amino acid, with minimal delay.3. Consider using specialized coupling reagents like BOP for the third amino acid coupling.

Data on DKP Formation Under Various Conditions

The following table summarizes data from a study on the impact of different deprotection reagents on DKP formation in Fmoc-SPPS. While the chemistry differs, the data illustrates the significant impact that reagent choice can have on the extent of this side reaction.

Deprotection ReagentSolventTotal DKP Formation (%)
20% PiperidineDMF13.8%
5% PiperidineDMF12.2%
20% PiperidineToluene11.7%
5% PiperazineDMF or NMP< 4.0%
2% DBU, 5% PiperazineNMPSignificantly Reduced

Data sourced from a study on Fmoc-chemistry, highlighting the principle of reagent optimization.

Experimental Protocols

Protocol 1: Coupling of the Third Amino Acid with In-Situ Neutralization

This protocol is designed to minimize the time the free N-terminal amine of the dipeptide is exposed, thus reducing the opportunity for DKP formation.

  • Resin Preparation: Swell the dipeptidyl-resin (e.g., Boc-Xaa₂-Xaa₁-Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from Xaa₂.

  • Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove TFA, followed by DCM (3x) and then DMF (3x).

  • In-Situ Neutralization and Coupling:

    • In a separate vessel, dissolve the third amino acid (Boc-Xaa₃-OH, 3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF.

    • Add this solution to the resin-containing reaction vessel.

    • Immediately add N,N-diisopropylethylamine (DIPEA, 6 eq.) to neutralize the resin and initiate coupling in one step.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and DCM (3x).

  • Continuation: Proceed with the synthesis cycle for the remaining amino acids.

Protocol 2: Synthesis Using a Pre-formed Dipeptide

This protocol bypasses the risk of DKP formation entirely.

  • Dipeptide Synthesis (Solution Phase):

    • Synthesize the dipeptide Boc-Xaa₂-Xaa₁-OH using standard solution-phase peptide coupling methods.

    • Purify the dipeptide to ensure high purity before use in SPPS.

  • Resin Preparation: Swell the chosen resin (e.g., Aminomethyl resin for PAM linker formation, or pre-activated resin) in an appropriate solvent (e.g., DCM).

  • Dipeptide Coupling to Resin:

    • Couple the pre-formed Boc-Xaa₂-Xaa₁-OH (2-3 eq.) to the resin using a standard coupling protocol (e.g., DCC/DMAP for esterification to a hydroxymethyl resin, or HBTU/DIPEA for coupling to an aminomethyl resin).

    • Allow the reaction to proceed for 4-12 hours.

  • Capping (Recommended): After coupling, treat the resin with a capping agent (e.g., acetic anhydride/DIPEA in DMF) to block any unreacted sites on the resin.

  • Continuation of SPPS:

    • Proceed with the standard Boc-SPPS cycle, starting with the deprotection of the Boc group on Xaa₂ and the coupling of the third amino acid (Boc-Xaa₃-OH).

Visualizations

DKP_Mechanism Resin Dipeptidyl-Resin (Boc-AA2-AA1-Resin) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection TFA_Salt Dipeptidyl-Resin TFA Salt (H₂N⁺-AA2-AA1-Resin) Deprotection->TFA_Salt Neutralization Neutralization (DIPEA in DMF) TFA_Salt->Neutralization Free_Amine Free Amine Intermediate (H₂N-AA2-AA1-Resin) Neutralization->Free_Amine Cyclization Intramolecular Nucleophilic Attack Free_Amine->Cyclization Side Reaction Coupling Coupling of AA3 (Desired Pathway) Free_Amine->Coupling DKP_Cleavage DKP Formation & Cleavage Cyclization->DKP_Cleavage Products Products: 1. Diketopiperazine (cyclo-AA1-AA2) 2. Resin-OH DKP_Cleavage->Products Peptide Tripeptidyl-Resin (Boc-AA3-AA2-AA1-Resin) Coupling->Peptide

Caption: Mechanism of Diketopiperazine (DKP) Formation in Boc-SPPS.

DKP_Strategy_Workflow cluster_path Start Start SPPS of DKP-prone sequence Decision_Resin Choose Resin Start->Decision_Resin Std_Resin Standard Resin (Merrifield, PAM) Decision_Resin->Std_Resin Standard CTC_Resin 2-CTC Resin Decision_Resin->CTC_Resin Recommended Decision_Coupling Coupling Strategy Std_Resin->Decision_Coupling CTC_Resin->Decision_Coupling Stepwise Stepwise Coupling Decision_Coupling->Stepwise Standard Dipeptide Couple Pre-formed Dipeptide Decision_Coupling->Dipeptide Recommended Optimize Optimize AA3 Coupling: - In-situ neutralization - Low temperature - Use BOP reagent Stepwise->Optimize End_High_Risk High Risk of DKP Formation Stepwise->End_High_Risk If not optimized End_Low_Risk DKP Formation Minimized Dipeptide->End_Low_Risk Optimize->End_Low_Risk

Caption: Decision workflow for minimizing DKP formation in Boc-SPPS.

References

TLC monitoring of N-Boc-D-proline protection and deprotection reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring N-Boc-D-proline protection and deprotection reactions using thin-layer chromatography (TLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC monitoring of this compound protection and deprotection reactions.

This compound Protection Reaction
Problem Possible Cause(s) Suggested Solution(s)
TLC shows a significant amount of starting material (D-proline) remaining. 1. Incomplete reaction. 2. Insufficient amount of Boc anhydride ((Boc)₂O). 3. Reaction time is too short.1. Allow the reaction to stir for a longer period and continue to monitor by TLC. 2. Ensure at least 1.1 equivalents of (Boc)₂O are used.[1] 3. Confirm the reaction is stirred for a sufficient duration, typically 2-3 hours or until TLC indicates completion.
Multiple spots are observed on the TLC plate. 1. Presence of side products. 2. Degradation of starting material or product.1. Ensure the reaction temperature is controlled, as excessive heat can lead to side reactions. 2. Use fresh reagents and solvents to minimize impurities.
The product spot (this compound) is streaking on the TLC plate. 1. The sample is too concentrated. 2. The mobile phase is not polar enough to move the acidic product effectively. 3. The compound is interacting too strongly with the silica gel.1. Dilute the sample before spotting it on the TLC plate. 2. Increase the polarity of the mobile phase, for example, by increasing the methanol percentage in a dichloromethane/methanol system. 3. Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase to suppress the ionization of the carboxylic acid.[2]
No spots are visible on the TLC plate after development. 1. The sample was not spotted correctly or was too dilute. 2. The visualization agent is not appropriate for the compounds.1. Ensure the spotting capillary makes contact with the plate. Spot multiple times in the same location, allowing the solvent to dry in between applications.[3] 2. Use a potassium permanganate (KMnO₄) stain, as both D-proline and this compound should be visible. This compound may also be visualized under UV light if a fluorescent indicator is present in the TLC plate.
This compound Deprotection Reaction
Problem Possible Cause(s) Suggested Solution(s)
TLC shows a significant amount of starting material (this compound) remaining. 1. Incomplete deprotection. 2. Insufficient acid strength or concentration. 3. Short reaction time.1. Extend the reaction time and continue monitoring by TLC. For hindered substrates, this may take 1-2 hours. 2. Use a common deprotection solution such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane. 3. Ensure the reaction proceeds for a sufficient duration, typically 30 minutes to 2 hours at room temperature.
The product spot (D-proline) is not visible or is very faint with ninhydrin stain. 1. The reaction has not worked, and no free amine has been formed. 2. Residual acid on the TLC plate is inhibiting the ninhydrin reaction.1. Re-evaluate the reaction conditions and ensure the deprotecting agent was added correctly. 2. Before staining, thoroughly dry the TLC plate to remove residual TFA. A heat gun can be used. Some protocols suggest neutralizing the plate by exposing it to ammonia vapor or including a base like triethylamine in the mobile phase before staining.
Streaking of the product spot (D-proline) on the TLC plate. 1. D-proline is highly polar and can interact strongly with the silica gel. 2. The sample is too concentrated.1. Use a more polar mobile phase, such as n-butanol:acetic acid:water (3:1:1). 2. Dilute the sample before spotting.
Multiple spots are observed on the TLC plate. 1. Formation of side products due to prolonged exposure to strong acid. 2. Incomplete reaction showing both starting material and product.1. Monitor the reaction closely and stop it once the starting material is consumed to avoid degradation. 2. If both spots are present, allow the reaction to proceed for a longer duration.

Frequently Asked Questions (FAQs)

Protection Reaction

Q1: What is a typical mobile phase for monitoring the N-Boc protection of D-proline? A1: A common mobile phase is a mixture of ethyl acetate (EtOAc) and methanol (MeOH). A 1:1 ratio has been reported, but you may need to adjust the polarity based on your specific TLC plates and conditions. Other systems like chloroform/methanol or dichloromethane/methanol can also be effective.

Q2: What are the expected Rf values for D-proline and this compound? A2: D-proline is very polar and will have a very low Rf value, often close to the baseline. This compound is less polar and will have a higher Rf value. In an ethyl acetate/methanol (1:1) system, the Rf of N-Boc-L-proline (and expectedly this compound) is reported to be around 0.36.

CompoundExpected Rf in EtOAc/MeOH (1:1)
D-proline~0.0 - 0.1
This compound~0.3 - 0.4

Q3: How can I visualize the spots on the TLC plate? A3: Both D-proline and this compound can be visualized using a potassium permanganate (KMnO₄) stain. D-proline, having a secondary amine, will also stain with ninhydrin (typically yellow). This compound will not react with ninhydrin.

Deprotection Reaction

Q4: How does the TLC profile change during a successful Boc deprotection? A4: During a successful deprotection, you will observe the disappearance of the higher Rf spot corresponding to this compound and the appearance of a new, lower Rf spot corresponding to the more polar D-proline.

Q5: Why is ninhydrin a good stain for monitoring Boc deprotection? A5: Ninhydrin specifically reacts with primary and secondary amines to produce a colored spot (usually purple or yellow). This makes it an excellent choice for confirming the formation of the free amine of D-proline after the Boc group is removed. The starting this compound will not show a color change with ninhydrin.

Q6: My reaction mixture is strongly acidic. How does this affect my TLC? A6: Spotting a highly acidic mixture directly onto a silica gel plate can cause streaking. It's advisable to dilute the sample in a suitable solvent before spotting. The residual acid on the plate can also interfere with certain stains like ninhydrin, so ensure the plate is thoroughly dried before visualization.

Experimental Protocols

Protocol 1: N-Boc Protection of D-proline
  • Dissolve D-proline (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water (1:1) or dichloromethane, containing a base like triethylamine (1.5-2.0 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 equivalents) to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC every 30-60 minutes.

  • For TLC analysis, spot the reaction mixture on a silica gel plate and elute with a mobile phase such as ethyl acetate/methanol (1:1).

  • Visualize the plate using a potassium permanganate stain. The reaction is complete when the D-proline spot (low Rf) is no longer visible, and a new spot for this compound (higher Rf) appears.

  • Upon completion, proceed with an appropriate aqueous workup, typically involving acidification and extraction with an organic solvent like ethyl acetate.

Protocol 2: N-Boc Deprotection of this compound
  • Dissolve this compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 DCM/TFA solution. Alternatively, use 4M HCl in dioxane.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC every 15-30 minutes.

  • For TLC analysis, spot the reaction mixture on a silica gel plate. It is useful to also spot the starting material as a reference.

  • Elute the plate with a polar mobile phase, such as dichloromethane/methanol (e.g., 9:1) or n-butanol:acetic acid:water (3:1:1).

  • Dry the plate thoroughly, using a heat gun if necessary, to remove residual acid.

  • Visualize the spots by staining with ninhydrin. The reaction is complete when the starting material spot is gone, and a new, lower Rf spot appears that turns yellow with ninhydrin.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_product Product D_Proline D-Proline ReactionVessel Stir at RT D_Proline->ReactionVessel Boc2O (Boc)₂O Boc2O->ReactionVessel Base Base (e.g., TEA) Base->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel TLC TLC Monitoring ReactionVessel->TLC Take aliquot TLC->ReactionVessel Incomplete Workup Aqueous Workup TLC->Workup Complete N_Boc_Proline This compound Workup->N_Boc_Proline

Caption: Workflow for this compound protection.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_monitoring Monitoring cluster_product Product N_Boc_Proline This compound ReactionVessel Stir at RT N_Boc_Proline->ReactionVessel Acid Acid (e.g., TFA in DCM) Acid->ReactionVessel TLC TLC Monitoring (Ninhydrin Stain) ReactionVessel->TLC Take aliquot TLC->ReactionVessel Incomplete Evaporation Solvent Evaporation TLC->Evaporation Complete D_Proline_Salt D-proline (TFA Salt) Evaporation->D_Proline_Salt

Caption: Workflow for this compound deprotection.

References

Validation & Comparative

A Head-to-Head Comparison of N-Boc-D-proline and Fmoc-D-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for D-proline is a critical decision that influences synthesis efficiency, peptide purity, and the prevalence of side reactions. This guide provides an objective comparison of N-Boc-D-proline and Fmoc-D-proline, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific research needs.

Core Chemical Differences and Strategic Implications

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine. This difference dictates the entire SPPS strategy, including the choice of resin, side-chain protecting groups, and cleavage cocktails.

This compound is utilized in the traditional Boc/Bzl strategy, which is valued for its robustness, particularly in the synthesis of long and challenging sequences prone to aggregation. The repetitive acidic deprotection steps can help disrupt secondary structure formation, improving coupling efficiency. However, this strategy requires the use of strong acids like hydrofluoric acid (HF) for final cleavage, which necessitates specialized equipment and stringent safety precautions.

Fmoc-D-proline is employed in the more contemporary Fmoc/tBu strategy, which has become the predominant method for SPPS due to its milder reaction conditions. The orthogonality of the Fmoc group (base-labile) and tert-butyl-based side-chain protecting groups (acid-labile) allows for a more versatile and less harsh synthesis process. This makes it particularly suitable for the synthesis of peptides containing sensitive residues or post-translational modifications.

Performance Comparison: Quantitative Insights

Table 1: Illustrative Performance Metrics for Boc- and Fmoc-D-proline in SPPS

ParameterThis compound StrategyFmoc-D-proline StrategyCitation
Typical Coupling Efficiency >99% (monitored by Kaiser test)>99% (monitored by ninhydrin test)[1]
Potential for Racemization Generally low for proline.[2]Low for proline itself, but coupling conditions can influence racemization of adjacent residues.[2][3]
Diketopiperazine (DKP) Formation Less prone due to protonated N-terminus after deprotection.More susceptible, especially when proline is at the C-terminus or penultimate position.[4]
Overall Crude Peptide Purity 50 - 70%60 - 85%
Final Purified Peptide Yield 20 - 40%30 - 60%

Key Side Reactions Involving D-Proline

Diketopiperazine (DKP) Formation

A significant side reaction, particularly in Fmoc-SPPS, is the formation of diketopiperazine. This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Peptides containing proline at the C-terminus or the penultimate position are especially prone to this side reaction. The basic conditions of Fmoc deprotection facilitate this intramolecular cyclization. In contrast, the Boc strategy, with its acidic deprotection step, results in a protonated N-terminal amine, which is less nucleophilic and thus less likely to initiate DKP formation.

Racemization

Proline, being a secondary amino acid, is generally less susceptible to racemization at its α-carbon compared to other amino acids during peptide coupling. However, the choice of coupling reagents and conditions can still influence the stereochemical integrity of the peptide, particularly for the amino acid being coupled to the N-terminus of proline. The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure with carbodiimides can help suppress racemization.

Experimental Protocols

The following are detailed, generalized protocols for solid-phase peptide synthesis using this compound and Fmoc-D-proline.

Boc-SPPS Protocol for a Peptide Containing D-Proline

This protocol outlines the manual synthesis of a hypothetical peptide on a Merrifield resin.

Table 2: Reagents and Materials for Boc-SPPS

Reagent/MaterialPurpose
Merrifield ResinSolid support
Boc-D-Pro-OHProtected amino acid
Dichloromethane (DCM)Solvent for swelling and washing
N,N-Dimethylformamide (DMF)Solvent for coupling and washing
Trifluoroacetic acid (TFA)Deprotection reagent
Diisopropylethylamine (DIEA)Neutralization base
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent
1-Hydroxybenzotriazole (HOBt)Racemization suppressant
Hydrofluoric acid (HF)Final cleavage reagent
Scavengers (e.g., anisole, p-cresol)Cation scavengers during cleavage

Experimental Workflow:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

  • First Amino Acid Coupling (Boc-D-Pro-OH):

    • Couple Boc-D-Pro-OH to the resin using a suitable activation method (e.g., DIC/HOBt) in a DMF/DCM mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin with DCM.

  • Neutralization:

    • Neutralize the protonated N-terminus with a solution of 10% DIEA in DMF.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid and HOBt in DMF.

    • Add DIC to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

  • Final Cleavage:

    • After assembling the full peptide, treat the resin with anhydrous HF in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-SPPS Protocol for a Peptide Containing D-Proline

This protocol describes the manual synthesis of a hypothetical peptide on a Wang resin.

Table 3: Reagents and Materials for Fmoc-SPPS

Reagent/MaterialPurpose
Wang ResinSolid support for C-terminal acid peptides
Fmoc-D-Pro-OHProtected amino acid
Dichloromethane (DCM)Solvent for swelling and washing
N,N-Dimethylformamide (DMF)Solvent for coupling, deprotection, and washing
PiperidineDeprotection reagent
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent
Oxyma PureRacemization suppressant
Trifluoroacetic acid (TFA)Final cleavage reagent
Scavengers (e.g., water, triisopropylsilane)Cation scavengers during cleavage

Experimental Workflow:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours.

  • First Amino Acid Loading (Fmoc-D-Pro-OH):

    • Activate Fmoc-D-Pro-OH with DIC and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Couple the activated amino acid to the resin in DMF for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid with DIC and Oxyma Pure in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with the ninhydrin test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect and dry the peptide.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualization of SPPS Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Deprotection Boc Deprotection (TFA in DCM) Washing1 Wash Deprotection->Washing1 Neutralization Neutralization (DIEA in DMF) Washing2 Wash Neutralization->Washing2 Coupling Amino Acid Coupling (e.g., DIC/HOBt) Washing3 Wash Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Washing3->Deprotection Next Cycle FinalCleavage Final Cleavage (HF) Washing3->FinalCleavage Start Resin with Boc-AA Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (Piperidine in DMF) Washing1 Wash Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Washing2 Wash Coupling->Washing2 Washing1->Coupling Washing2->Deprotection Next Cycle FinalCleavage Final Cleavage & Deprotection (TFA) Washing2->FinalCleavage Start Resin with Fmoc-AA Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification

References

A Comparative Guide to Analytical Methods for Determining the Purity of N-Boc-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and chiral purity of starting materials like N-Boc-D-proline is paramount for the successful synthesis of peptides and pharmaceuticals. Even minor impurities can lead to significant side reactions, reduced yields, and compromised final product quality. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Key Analytical Methods

The primary techniques for analyzing this compound purity include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of resolution, sensitivity, and the type of information it provides.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning of the analyte between a stationary and a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure.Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Primary Use Quantitative analysis of chemical purity and enantiomeric purity (with a chiral stationary phase).[1]Structural confirmation, identification, and quantification of the main component and impurities.[2]Identity confirmation, impurity identification, and quantification, often coupled with LC or GC.[3]
Resolution High resolution, capable of separating closely related impurities and enantiomers.[4]Generally lower resolution for complex mixtures unless using advanced techniques.High mass resolution allows for precise mass determination of impurities.
Quantitation Highly quantitative and reproducible.Quantitative (qNMR) with an internal standard; provides a direct molar ratio.Can be quantitative, especially when coupled with a chromatographic inlet (LC-MS, GC-MS).
Speed 10-30 minutes per sample.5-15 minutes per sample for standard 1H NMR.Fast, especially with direct infusion; longer when coupled with chromatography.
Typical LOD/LOQ LOQ can be as low as 0.1% for minor enantiomers or impurities.Typically ~0.1-1% for impurity detection.High sensitivity, capable of detecting trace-level impurities.

Experimental Protocols and Methodologies

Detailed protocols for the most effective analytical techniques are provided below. These methodologies are based on established practices for analyzing N-protected amino acids.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound, ensuring that the D-enantiomer is not contaminated with its L-counterpart.

Objective: To separate and quantify the D- and L-enantiomers of N-Boc-proline.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column, such as Chiralpak AD-H.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (e.e.) is calculated by integrating the peak areas of the D- and L-enantiomers in the chromatogram. A purity level of >99% is typically required for synthetic applications.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful, non-destructive technique used to confirm the chemical structure of this compound and to detect and identify organic impurities.

Objective: To verify the structural integrity of this compound and identify any structural impurities.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants corresponding to the protons of this compound. The presence of unexpected signals may indicate impurities, and their relative concentration can be estimated by comparing the integration of their peaks to that of the main compound's peaks. For enantiomeric purity, a chiral derivatizing agent may be added to distinguish between enantiomers, although this is generally less precise than chiral HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.

Objective: To separate, identify, and quantify impurities in the this compound sample.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Mode: Positive or negative, depending on the impurities of interest.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter.

Data Analysis: The total ion chromatogram (TIC) is used to assess overall purity by peak area percentage. The mass spectrum for each peak is analyzed to identify the molecular weight of potential impurities, aiding in their structural elucidation. The high sensitivity of MS allows for the detection of impurities not visible by UV detection in HPLC.

Workflow and Process Visualization

The selection and application of analytical methods for purity determination follow a logical progression, from initial sample handling to a final quality assessment.

Purity_Analysis_Workflow cluster_0 1. Sample Handling cluster_1 2. Analytical Method Selection & Execution cluster_2 3. Data Analysis cluster_3 4. Quality Assessment Sample This compound Sample Prep Sample Preparation Dissolve in Solvent Filter Sample->Prep Method_Select Select Analytical Method(s) Prep->Method_Select HPLC Chiral HPLC Analysis Method_Select->HPLC Enantiomeric Purity NMR NMR Spectroscopy Method_Select->NMR Structural ID LCMS LC-MS Analysis Method_Select->LCMS Impurity Profile Data_HPLC Chromatogram Analysis Peak Integration Calculate % Purity / e.e. HPLC->Data_HPLC Data_NMR Spectrum Interpretation Chemical Shift Analysis Identify Impurity Signals NMR->Data_NMR Data_LCMS Mass Spectra Analysis Identify m/z of Impurities Quantify by Peak Area LCMS->Data_LCMS Decision Purity Assessment Data_HPLC->Decision Data_NMR->Decision Data_LCMS->Decision Accept Accept Lot Decision->Accept Meets Specification Reject Reject Lot Decision->Reject Fails Specification

Caption: General workflow for the purity analysis of this compound.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control and the critical assessment of enantiomeric purity, Chiral HPLC is the most robust and reliable method. ¹H NMR serves as an essential tool for unambiguous structural confirmation and the detection of significant organic impurities. For comprehensive impurity profiling and identifying unknown contaminants at trace levels, LC-MS provides unparalleled sensitivity and specificity. A combination of these methods is often employed to provide a complete and accurate assessment of this compound purity, ensuring its suitability for high-stakes applications in research and pharmaceutical development.

References

Comparative analysis of N-Boc-proline diastereoisomers.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of N-Boc-proline diastereoisomers is crucial for researchers, scientists, and drug development professionals. The spatial arrangement of substituents in these proline analogs significantly influences their physicochemical properties, conformational preferences, and, ultimately, their biological activity and utility in synthesis. This guide provides an objective comparison of various N-Boc-proline diastereoisomers, supported by experimental data and detailed methodologies.

Physicochemical Properties

The physical and chemical properties of N-Boc-proline diastereoisomers can vary significantly, impacting their solubility, reactivity, and incorporation into peptides. Below is a summary of key quantitative data for several common diastereoisomers.

PropertyN-Boc-L-prolineN-Boc-D-prolineN-Boc-cis-4-hydroxy-L-prolineN-Boc-trans-4-hydroxy-L-proline
Molecular Formula C₁₀H₁₇NO₄C₁₀H₁₇NO₄C₁₀H₁₇NO₅C₁₀H₁₇NO₅
Molecular Weight 215.25 g/mol [1]215.25 g/mol [2]231.25 g/mol [3]231.25 g/mol
Melting Point 133-135 °C[4]134-137 °C146 °C (decomposes)123-127 °C
Optical Rotation -60.5° (c=1, acetic acid)+60° (c=2, acetic acid)-50.0±3° (c=0.67, methanol)-76.5° (c=1, methanol)
Solubility Soluble in acetic acidSoluble in acetic acidSoluble in methanolSoluble in methanol
Appearance White crystalline powderWhite to off-white powderSolidWhite to off-white powder
CAS Number 15761-39-437784-17-187691-27-851033-45-7

Impact of Stereochemistry on Conformation and Properties

The stereochemistry of proline residues, particularly at the C4 position, has a profound impact on the conformation of the pyrrolidine ring and the cis-trans isomerization of the amide bond.

  • Ring Pucker: The pyrrolidine ring of proline is not planar and exists in two preferred puckered conformations: Cγ-endo (exo pucker) and Cγ-exo (endo pucker). The nature and stereochemistry of substituents can favor one pucker over the other, which in turn influences the overall conformation of peptides containing these residues.

  • Cis-Trans Isomerization: The amide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization is relatively high, making this a slow process on the NMR timescale. The substitution pattern on the proline ring can alter the equilibrium between the cis and trans isomers, which is critical for protein folding and biological recognition. For instance, electron-withdrawing groups can influence the amide bond conformation through stereoelectronic effects.

Applications in Research and Drug Development

N-Boc-proline diastereoisomers are valuable building blocks in medicinal chemistry and peptide science. The specific stereoisomer is often critical for achieving the desired biological activity.

  • Peptide Synthesis: As conformationally constrained amino acids, proline analogs are used to introduce specific turns or rigid structures into peptides, thereby modulating their biological activity and stability.

  • Drug Discovery:

    • Ledipasvir: The synthesis of the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir, utilizes a derivative of N-Boc-proline.

    • MRTX1133: Key intermediates for this KRAS G12C inhibitor are prepared using N-Boc-4-carbonyl-L-proline methyl ester.

    • PROTACs and ADC Linkers: N-Boc-cis-4-hydroxy-L-proline serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker in Proteolysis Targeting Chimeras (PROTACs).

  • Asymmetric Catalysis: Chiral proline derivatives are employed as catalysts in various asymmetric reactions.

Experimental Protocols

Differentiation of N-Boc-proline Diastereoisomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to distinguish between diastereoisomers based on differences in the chemical shifts and coupling constants of their respective nuclei.

Objective: To differentiate between cis and trans isomers of a substituted N-Boc-proline derivative in solution.

Materials:

  • N-Boc-proline diastereomer sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-Boc-proline diastereomer in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The presence of two distinct sets of resonances for the proline ring protons and the Boc group protons is indicative of the presence of both cis and trans amide bond isomers in slow exchange.

    • Integrate the signals corresponding to a specific proton in both isomers to determine the cis/trans ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization. This difference can be used to confirm the presence of both isomers.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish the connectivity of protons within each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of signals for each isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for unambiguously distinguishing between cis and trans isomers. For the trans isomer, a cross-peak is expected between the α-proton of proline and the α-proton of the preceding residue (or the Boc group protons). For the cis isomer, a cross-peak is observed between the α-proton of proline and the δ-protons of the proline ring.

Data Analysis:

  • Assign the chemical shifts for the protons and carbons of each isomer.

  • Calculate the cis/trans isomer ratio from the integration of well-resolved signals in the ¹H NMR spectrum.

  • Analyze the NOESY/ROESY data to confirm the stereochemical assignment of the cis and trans isomers.

Visualizations

diastereoisomers cluster_l_proline N-Boc-L-proline cluster_d_proline This compound cluster_cis_hydroxy N-Boc-cis-4-hydroxy-L-proline cluster_trans_hydroxy N-Boc-trans-4-hydroxy-L-proline l_proline d_proline cis_hydroxy trans_hydroxy

Caption: Chemical structures of common N-Boc-proline diastereoisomers.

experimental_workflow start Sample Preparation (Dissolve in deuterated solvent) nmr_acquisition NMR Data Acquisition start->nmr_acquisition one_d_nmr 1D NMR (¹H, ¹³C) nmr_acquisition->one_d_nmr Primary analysis two_d_nmr 2D NMR (COSY, HSQC, NOESY/ROESY) nmr_acquisition->two_d_nmr Detailed analysis data_analysis Data Analysis one_d_nmr->data_analysis two_d_nmr->data_analysis assignment Signal Assignment data_analysis->assignment ratio Cis/Trans Ratio Calculation data_analysis->ratio confirmation Stereochemical Confirmation data_analysis->confirmation conclusion Conclusion (Diastereomer differentiation) assignment->conclusion ratio->conclusion confirmation->conclusion

References

A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of peptides and chiral molecules, the accurate characterization of protected amino acids is paramount. N-Boc-D-proline, a crucial building block in peptide synthesis, requires rigorous analytical techniques to ensure its identity, purity, and stereochemical integrity. This guide provides a detailed comparison of two primary analytical methods: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive analysis of this compound.

At a Glance: HPLC vs. ¹H NMR for this compound Analysis

FeatureHPLC Analysis¹H NMR Analysis
Primary Application Purity assessment and enantiomeric separation.Structural confirmation and identification.
Information Provided Retention time, peak purity (%), and enantiomeric excess (ee%).Chemical shifts (δ), coupling constants (J), and presence of rotamers.
Strengths High sensitivity for impurity detection, quantitative analysis of enantiomers.Provides detailed structural information, definitive identification.
Limitations Indirect structural information, requires reference standards.Lower sensitivity for trace impurities, can be complex to interpret due to rotamers.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC and ¹H NMR analysis of this compound.

Table 1: HPLC Performance Data
ParameterChiral HPLCReversed-Phase HPLC
Stationary Phase Chiralpak AD-H or similarC18
Mobile Phase Hexane/Isopropanol with modifier (e.g., TFA)Acetonitrile/Water with 0.1% TFA
Typical Retention Time Varies based on enantiomer (e.g., D-enantiomer ~8 min, L-enantiomer ~11 min)~ 5-10 minutes
Purity Assessment >98.0% (area %)[1]>99%[2]
Enantiomeric Excess >99% eeNot applicable
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

Due to the restricted rotation around the N-Boc amide bond, this compound exists as a mixture of two rotamers (cis and trans isomers) in solution, leading to a duplication of some NMR signals. The approximate ratio of these rotamers can be determined by integrating their respective signals.

AssignmentChemical Shift (δ, ppm) - Major RotamerChemical Shift (δ, ppm) - Minor RotamerMultiplicityCoupling Constant (J, Hz)Integration
-C(CH₃)₃ (Boc)1.471.41s-9H
-CH₂- (Proline Ring)1.80-2.051.80-2.05m-2H
-CH₂- (Proline Ring)2.15-2.352.15-2.35m-2H
-CH₂-N- (Proline Ring)3.35-3.553.35-3.55m-2H
α-CH (Proline Ring)4.224.38ddJ = 10.0, 4.41H
-COOH~10-12~10-12br s-1H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Experimental Protocols

HPLC Analysis Protocol

Objective: To determine the chemical and enantiomeric purity of this compound.

1. Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm, or equivalent.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: The D- and L-enantiomers will be separated into two distinct peaks. The enantiomeric excess (ee%) can be calculated from the peak areas.

2. Reversed-Phase HPLC for Chemical Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a small amount of acetonitrile and dilute with water to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

¹H NMR Spectroscopy Protocol

Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃). Integrate the signals to determine the relative number of protons.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column HPLC Column (Chiral or C18) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity/ee% Calculation Chromatogram->Purity

Caption: Workflow for HPLC analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquisition Data Acquisition (¹H NMR) Dissolve->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Spectrum ¹H NMR Spectrum FT->Spectrum Analysis Structural Confirmation Spectrum->Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

Both HPLC and NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound. HPLC, particularly chiral HPLC, excels in providing quantitative information about the purity and enantiomeric composition of the material. In contrast, ¹H NMR spectroscopy offers an unparalleled level of detail regarding the chemical structure, confirming the identity of the compound and revealing the presence of rotamers in solution. For robust quality control in research and drug development, a combined approach utilizing both techniques is highly recommended to ensure the quality and integrity of this compound.

References

A Comparative Guide to Assessing the Stereochemical Integrity of N-Boc-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks like N-Boc-D-proline is paramount. The presence of the undesired L-enantiomer can have significant impacts on the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques used to assess the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

The three principal methods for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical requirements.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile enantiomeric derivatives on a chiral capillary column.Formation of diastereomers with a chiral solvating agent, leading to distinct NMR signals.
Derivatization Often not required for N-Boc-proline, but can be used to enhance detection.Required to increase volatility.A chiral solvating or derivatizing agent is added to the NMR sample.
Resolution Baseline resolution (Rs > 1.5) is readily achievable.High resolution is typical.Depends on the chiral solvating agent and magnetic field strength.
Limit of Detection (LOD) As low as 0.6 ppm for derivatized proline.[1]Generally higher sensitivity than HPLC.Lower sensitivity compared to chromatographic methods.
Limit of Quantification (LOQ) As low as 2 ppm for derivatized proline.[1]Generally higher sensitivity than HPLC.Lower sensitivity compared to chromatographic methods.
Analysis Time Typically 15-30 minutes per sample.Shorter analysis times compared to HPLC are possible.[2]Rapid, often less than 15 minutes per sample.
Key Advantages Robust, versatile, and widely applicable. Direct analysis is often possible.[3]High sensitivity and resolution. Provides structural information from mass spectra.Non-destructive, provides structural information, and requires minimal sample preparation.
Key Disadvantages Can be time-consuming. Chiral columns can be expensive.Derivatization is a necessary and potentially complex step.Lower sensitivity, may not be suitable for trace-level quantification.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the enantioselective analysis of amino acids and their derivatives.[4] For this compound, direct analysis on a chiral stationary phase is often feasible.

a. Direct Method (Without Derivatization)

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v). The ratio of hexane to ethanol can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomers.

b. Indirect Method (With Derivatization)

This method involves derivatizing the proline enantiomers with a fluorescent tag to enhance detection sensitivity.

  • Derivatizing Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of this compound in ethanol.

    • Add a 3 mg/mL solution of NBD-Cl in ethanol.

    • Heat the mixture at 60 °C for 10 minutes.

  • Instrumentation: HPLC system with a fluorescence or UV-Vis detector.

  • Column: Chiralpak IA (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid in ethanol.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 465 nm.

  • Data Analysis: The enantiomeric excess is determined by comparing the peak areas of the derivatized D- and L-proline.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high sensitivity and resolution but requires derivatization to make the this compound volatile.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column, such as Chirasil-L-Val.

  • Derivatization (Two-Step Protocol):

    • Esterification: To 1 mg of this compound, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent.

    • Acylation: Dissolve the residue in 1 mL of dichloromethane and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in dichloromethane for injection.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Data Analysis: The enantiomeric ratio is determined by integrating the peaks corresponding to the derivatized D- and L-proline enantiomers in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy with a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, leading to separate signals in the ¹H NMR spectrum.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or other suitable chiral alcohols or acids.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the this compound molecule that shows chemical shift non-equivalence upon addition of the CSA (e.g., the α-proton).

    • Integrate the distinct signals corresponding to the two diastereomeric complexes. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for assessing the stereochemical integrity of this compound.

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_gcms Chiral GC-MS Workflow cluster_nmr NMR Workflow hplc_start Sample Preparation hplc_inj Injection hplc_start->hplc_inj hplc_sep Chiral Separation hplc_inj->hplc_sep hplc_det UV/Fluorescence Detection hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data gcms_deriv Derivatization gcms_inj Injection gcms_deriv->gcms_inj gcms_sep Chiral Separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_data Data Analysis gcms_det->gcms_data nmr_prep Sample Preparation nmr_csa Add Chiral Solvating Agent nmr_prep->nmr_csa nmr_acq ¹H NMR Acquisition nmr_csa->nmr_acq nmr_data Data Analysis nmr_acq->nmr_data

Fig 1. Experimental workflows for stereochemical assessment.

decision_tree start Select Analytical Method q1 High Sensitivity Required? start->q1 q2 Rapid Analysis Needed? q1->q2 No gcms Chiral GC-MS q1->gcms Yes q3 Direct Analysis Preferred? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes q3->gcms No hplc Chiral HPLC q3->hplc Yes

Fig 2. Decision tree for method selection.

References

A comparative study of different protecting groups for proline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the selection of an appropriate protecting group for amino acids is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final product. Proline, with its unique secondary amine structure, presents a specific set of challenges and considerations for protection. This guide provides an objective comparison of the most commonly used protecting groups for proline—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—supported by experimental data and detailed protocols.

At a Glance: Comparing Proline Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the stability requirements and the desired deprotection conditions. The following table summarizes the key performance indicators for Boc, Fmoc, and Cbz groups in the context of proline protection.

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)Key AdvantagesPotential Disadvantages
Boc Reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1]83-90[2]Treatment with strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).[3][4]82-83[3]Stable to bases and nucleophiles; orthogonal to Fmoc and Cbz.Harsh acidic deprotection can lead to side reactions; potential for tert-butylation of sensitive residues.
Fmoc Reaction with Fmoc-chloride or Fmoc-O-succinimide in the presence of a base.~95Treatment with a mild base, typically 20% piperidine in DMF.High (>95)Mild, base-labile deprotection; compatible with acid-sensitive residues; UV-active for reaction monitoring.Not stable to basic conditions; potential for side reactions like aspartimide formation in sequences containing Asp.
Cbz Reaction with Benzyl chloroformate (Cbz-Cl) under basic conditions.Good to HighCatalytic hydrogenation (e.g., H₂/Pd-C).High (>90)Stable to acidic and some basic conditions; orthogonal to Boc and Fmoc.Requires specialized equipment for hydrogenation; catalyst can be sensitive to poisoning.

In-Depth Analysis of Protecting Groups

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions.

Stability and Orthogonality: The Boc group is stable to bases and nucleophiles, making it an excellent choice for synthetic routes that involve base-catalyzed reactions. It is orthogonal to both Fmoc and Cbz protecting groups, allowing for selective deprotection in complex syntheses.

Deprotection: Removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). While effective, these harsh acidic conditions can lead to side reactions, such as the formation of N-formyl derivatives or the alkylation of nucleophilic amino acid residues by the released tert-butyl cation.

9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.

Stability and Orthogonality: Fmoc is stable to acidic conditions but is readily cleaved by mild bases, making it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups. This orthogonality is a key advantage in the synthesis of complex peptides.

Deprotection: The key advantage of the Fmoc group is its removal with a weak base, typically a solution of 20% piperidine in dimethylformamide (DMF). This mild deprotection protocol is compatible with a wide range of sensitive amino acid side chains. The fluorenyl group's strong UV absorbance allows for real-time monitoring of the deprotection reaction.

Carboxybenzyl (Cbz)

The Cbz group, also known as the Z group, is a classic protecting group with continued relevance in solution-phase synthesis and for specific applications where its unique stability profile is advantageous.

Stability and Orthogonality: The Cbz group is stable under both acidic and mildly basic conditions, providing orthogonality with Boc and Fmoc groups.

Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This deprotection method is clean and efficient but requires specialized hydrogenation equipment.

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of proline.

Boc-Proline Synthesis

Materials: L-proline, Di-tert-butyl dicarbonate ((Boc)₂O), Dioxane, Water, 1N NaOH.

Procedure:

  • Dissolve L-proline in a 1:1 mixture of dioxane and water.

  • Cool the solution in an ice bath and add 1N NaOH to adjust the pH to ~10.

  • Add (Boc)₂O portion-wise while maintaining the pH at ~10 with the addition of 1N NaOH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-proline.

Boc-Proline Deprotection

Materials: Boc-L-proline, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Procedure:

  • Dissolve Boc-L-proline in DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected proline as its TFA salt.

Fmoc-Proline Synthesis

Materials: L-proline, 9-fluorenylmethyl chloroformate (Fmoc-Cl), Sodium carbonate, Acetone, Water.

Procedure:

  • Dissolve L-proline in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl in acetone dropwise to the cooled proline solution with vigorous stirring.

  • Continue stirring at 0°C for 1 hour and then at room temperature for several hours.

  • Acidify the mixture with concentrated HCl to pH ~2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain Fmoc-L-proline.

Fmoc-Proline Deprotection

Materials: Fmoc-L-proline, Dimethylformamide (DMF), Piperidine.

Procedure:

  • Dissolve Fmoc-L-proline in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction by TLC or UV-Vis spectroscopy.

  • Upon completion, the deprotected proline can be isolated after appropriate workup.

Cbz-Proline Synthesis

Materials: L-proline, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide, Water.

Procedure:

  • Dissolve L-proline in 2N NaOH and cool the solution in an ice bath.

  • Add Cbz-Cl and 2N NaOH solution simultaneously in portions, maintaining the pH between 9 and 10.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Wash the reaction mixture with ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield Cbz-L-proline.

Cbz-Proline Deprotection

Materials: Cbz-L-proline, Methanol, Palladium on carbon (10% Pd/C).

Procedure:

  • Dissolve Cbz-L-proline in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected proline.

Visualizing the Workflow

The general workflow for the protection and deprotection of an amino acid like proline is a fundamental concept in peptide synthesis.

Protection_Deprotection_Workflow Proline Proline (Free Amine) Protected_Proline Protected Proline Proline->Protected_Proline Protection Protecting_Group Protecting Group Reagent (e.g., Boc₂O, Fmoc-Cl, Cbz-Cl) Protecting_Group->Protected_Proline Deprotected_Proline Proline (Free Amine) Protected_Proline->Deprotected_Proline Deprotection Deprotection_Reagent Deprotection Reagent (e.g., TFA, Piperidine, H₂/Pd-C) Deprotection_Reagent->Deprotected_Proline Orthogonal_Strategies cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy cluster_Cbz Cbz Strategy Boc_Pro Boc-Proline Boc_Deprotection Acidic Deprotection (TFA, HCl) Boc_Pro->Boc_Deprotection Stable to Base & Hydrogenolysis Fmoc_Pro Fmoc-Proline Fmoc_Deprotection Basic Deprotection (Piperidine) Fmoc_Pro->Fmoc_Deprotection Stable to Acid & Hydrogenolysis Cbz_Pro Cbz-Proline Cbz_Deprotection Hydrogenolysis (H₂/Pd-C) Cbz_Pro->Cbz_Deprotection Stable to Acid & Mild Base

References

A Comparative Guide to the Synthesis of Substituted Proline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted proline derivatives are crucial building blocks in medicinal chemistry and drug development. Their rigid pyrrolidine ring introduces conformational constraints into peptides and small molecules, influencing their biological activity and stability.[1][2][3] The ability to strategically functionalize the proline ring allows for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide compares two prominent methods for synthesizing 4-substituted proline derivatives: organocatalytic Michael additions and palladium-catalyzed C(sp³)–H arylation, providing researchers with data to select the most suitable method for their specific needs.

Method 1: Organocatalytic Asymmetric Michael Addition

Organocatalysis, particularly using proline and its derivatives, has become a powerful tool for asymmetric synthesis.[4][5] The asymmetric Michael addition of aldehydes to nitroalkenes, catalyzed by diarylprolinol silyl ethers, is an effective method for producing 4-substituted proline precursors with high enantioselectivity. This reaction proceeds through an enamine intermediate, allowing for precise stereocontrol.

Method 2: Palladium-Catalyzed Directed C(sp³)–H Arylation

Direct C–H functionalization has emerged as a highly efficient strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. Palladium-catalyzed C(sp³)–H arylation at the 3-position of proline derivatives, using a removable directing group, provides a direct route to cis-2,3-disubstituted pyrrolidines. This method is notable for its high yield and stereospecificity, offering a streamlined approach to novel proline analogues.

Quantitative Data Comparison

The following table summarizes the performance of the two highlighted synthetic methods for producing substituted proline derivatives. Data is compiled from representative literature examples to facilitate a direct comparison of yield and stereoselectivity.

MethodCatalyst/ReagentSubstratesYield (%)Stereoselectivity (ee/dr)Reference
Organocatalytic Michael Addition Diarylprolinol Silyl Ether (10 mol%) / Benzoic AcidAldehydes + Nitroalkenes70 - 95%>99% ee
Palladium-Catalyzed C(sp³)–H Arylation Pd(OAc)₂ (10 mol%) / AdditiveN-Acyl Proline Derivative + Aryl Iodide75 - 98%single stereoisomer

Experimental Protocols

General Protocol for Organocatalytic Michael Addition

This protocol is a generalized procedure based on the organocatalytic synthesis of 4-substituted proline precursors.

  • Reaction Setup: To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in toluene (5.0 mL) at 0 °C, add benzoic acid (0.1 mmol, 10 mol%).

  • Addition of Aldehyde: Add the aldehyde (1.2 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Cyclization: The resulting nitroaldehyde can be converted to the corresponding protected proline derivative through a one-pot procedure involving reduction of the nitro group, acetal deprotection, imine formation, and subsequent catalytic hydrogenation and N-protection.

General Protocol for Palladium-Catalyzed C(sp³)–H Arylation

This protocol is a generalized procedure for the direct arylation of proline derivatives.

  • Reactant Preparation: In a reaction vial, combine the N-protected proline derivative (0.2 mmol, 1.0 equiv), the aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and silver acetate (0.4 mmol, 2.0 equiv).

  • Reaction Conditions: Seal the vial and heat the mixture at 100 °C for 16-24 hours under solvent-free conditions.

  • Reaction Monitoring: Allow the reaction to cool to room temperature. Monitor the conversion of the starting material by LC-MS.

  • Workup and Purification: Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 3-arylated proline derivative.

  • Directing Group Removal: The aminoquinoline directing group can be readily cleaved to provide the primary amide.

Visualizations

Logical Workflow for Synthesis and Validation

The following diagram illustrates a typical workflow for the synthesis, purification, and validation of substituted proline derivatives, applicable to both methods discussed.

G General Workflow for Proline Derivative Synthesis start Starting Materials (Proline Precursor, Reagents) synthesis Chemical Synthesis (e.g., Michael Addition or C-H Arylation) start->synthesis workup Reaction Workup & Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification validation Structure & Purity Validation (NMR, MS, HPLC) purification->validation product Validated Substituted Proline Derivative validation->product

Caption: General workflow from starting materials to validated product.

Mechanism of Organocatalysis

This diagram illustrates the key catalytic cycle in proline-mediated organocatalysis, highlighting the formation of enamine and iminium intermediates which are central to many reactions, including the Michael addition.

G Catalytic Cycle of Proline Organocatalysis proline Proline Catalyst iminium Iminium Ion proline->iminium + Carbonyl carbonyl Carbonyl Compound (Aldehyde/Ketone) carbonyl->iminium enamine Enamine Intermediate iminium->enamine - H₂O adduct C-C Bond Formation (Michael Adduct) enamine->adduct + Electrophile electrophile Electrophile (e.g., Nitroalkene) electrophile->adduct product_release Product Release & Catalyst Regeneration adduct->product_release + H₂O product_release->proline - Product

References

A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical development, chiral synthons are indispensable for the precise construction of enantiomerically pure molecules. Among these, proline and its derivatives have established themselves as robust and versatile tools in asymmetric organocatalysis. This guide provides a detailed comparison of N-Boc-D-proline's role as a foundational building block against the catalytic performance of its parent amino acid and more advanced proline-derived organocatalysts.

This compound: A Versatile Chiral Building Block

This compound is a derivative of the natural amino acid D-proline where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] While unprotected proline is a renowned organocatalyst, the primary role of this compound is not as a direct catalyst but as a crucial intermediate for synthesizing more complex and often more efficient chiral catalysts and peptide-based drugs.[2][3]

The Boc protecting group is advantageous for several reasons:

  • Enabling Selective Reactions: It deactivates the nucleophilicity of the proline amine, allowing chemists to perform reactions on the carboxylic acid moiety, such as amide bond formation, without interference.[3]

  • Facilitating Purification: The Boc group increases the lipophilicity of the proline molecule, often simplifying purification of synthetic intermediates by chromatography.

  • Controlled Deprotection: The Boc group is stable under many reaction conditions but can be reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine at a desired stage in a synthetic sequence.[4]

This strategic use of this compound allows for the construction of sophisticated C2-symmetric and bifunctional organocatalysts, which often exhibit superior performance compared to unmodified proline.

G cluster_workflow Synthesis of a Prolinamide Catalyst start This compound coupling Amide Coupling (EDCl, HOBt) start->coupling Reactant linker Diamine Linker (e.g., 1,3-benzenedimethanamine) linker->coupling Reactant precursor N-Boc-Protected Prolinamide Precursor coupling->precursor Yields deprotection Boc Deprotection (TFA) precursor->deprotection Deprotect catalyst Final C2-Symmetric Prolinamide Catalyst deprotection->catalyst Yields

Workflow for synthesizing a prolinamide catalyst.

Performance Comparison in Asymmetric Organocatalysis

The true measure of a chiral synthon's utility in catalysis is its performance in key asymmetric reactions. The aldol and Michael addition reactions are standard benchmarks for evaluating proline-based catalysts, with performance judged by chemical yield, diastereomeric ratio (dr), and, most critically, enantiomeric excess (ee%).

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The data below compares the performance of unmodified (S)-proline with several advanced derivatives in the reaction between cyclohexanone and 4-nitrobenzaldehyde. It is important to note that while data for (S)-proline is abundant, its enantiomer, D-proline, is expected to yield the opposite product enantiomer with similar efficacy.

Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Catalyst Catalyst Loading (mol%) Solvent Time (h) Yield (%) dr (anti:syn) ee (%) (Product) Reference(s)
(S)-Proline 10 - 30 DMSO 24 - 99 76 - 95 90:10 91 - 96 (anti)
(S)-Proline 10 MeOH/H₂O 4 95 94:6 96 (anti)
(S,S)-Pro-Phe-OMe 20 Ball Mill (Neat) 2 93 91:9 95 (anti)
(S)-Diphenylprolinol TMS Ether 1 - 10 Toluene / CH₂Cl₂ 1 - 5 >90 >95:5 >99 (anti)

| (S)-Proline-Tetrazole Analog | 10 - 20 | Various | 24 - 72 | 60 - 85 | Varies | 80 - 95 (anti) | |

Analysis: Unmodified proline is effective but often requires high catalyst loading and polar aprotic solvents due to solubility issues. However, optimized conditions in a methanol/water mixture can yield excellent results. Derivatives like the Diphenylprolinol TMS ether show markedly higher reactivity and selectivity, allowing for lower catalyst loadings and shorter reaction times. This highlights the value of using N-Boc-proline to build more structurally complex and efficient catalytic systems.

The Michael addition, which forms carbon-carbon bonds via conjugate addition, is another critical benchmark. The following data summarizes catalyst performance in the addition of ketones or aldehydes to β-nitrostyrene.

Table 2: Performance in the Asymmetric Michael Addition to β-Nitrostyrene

Catalyst Michael Donor Solvent Time (h) Yield (%) dr (syn:anti) ee (%) Reference(s)
L-Proline Cyclohexanone DMSO 96 95 95:5 20
L-Proline Propanal CH₂Cl₂ 48 96 >95:5 78
cis-3-Hydroxy-L-proline Cyclohexanone Neat 48 100 - 25
trans-3-Hydroxy-L-proline Cyclohexanone Neat 48 100 - 27

| L-Proline-based CIL | Cyclohexanone | Ethanol | 24 - 48 | High | - | up to 97 | |

Analysis: In the Michael addition, unmodified L-proline's enantioselectivity can be modest, especially with ketone donors. Simple derivatives like hydroxyprolines show slight improvements. However, more significant enhancements are seen with advanced systems, such as L-proline-based chiral ionic liquids (CILs), which can achieve excellent enantioselectivity. This again underscores the strategy of modifying the basic proline scaffold to tune its catalytic properties for specific applications.

Experimental Methodologies and Catalytic Cycle

Reproducibility is key in scientific research. Below are detailed protocols for the synthesis of a catalyst precursor from N-Boc-proline and for a benchmark organocatalytic reaction.

This protocol is adapted from the synthesis of a C2-symmetric organocatalyst precursor.

  • Dissolution: Dissolve N-Boc-L-proline (4.6 mmol) in dry dichloromethane (DCM, 10 mL).

  • Activation: Cool the solution to 0 °C in an ice-salt bath. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl, 4.6 mmol) and 1-hydroxybenzotriazole monohydrate (HOBt, 4.6 mmol).

  • Coupling: Add a solution of 1,3-benzenedimethanamine (2.3 mmol) in dry DCM (5 mL) dropwise to the mixture via syringe over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the N-Boc-protected prolinamide precursor. The Boc groups can then be removed in a subsequent step using TFA.

This protocol is a generalized procedure based on highly efficient conditions.

  • Catalyst Dissolution: In a flask, dissolve (S)-proline (0.01 mmol, 10 mol%) in a mixture of methanol (1.33 mL) and water (0.33 mL).

  • Addition of Ketone: Add cyclohexanone (0.5 mmol, 5 equivalents) to the catalyst solution and stir for 15 minutes at room temperature.

  • Initiation: Cool the mixture to 0 °C and slowly add the aldehyde (0.1 mmol, 1 equivalent).

  • Reaction Monitoring: Seal the flask and stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

The catalytic activity of proline and its derivatives in these reactions proceeds through a well-established enamine catalytic cycle. The secondary amine of the catalyst condenses with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. The acidic moiety of the catalyst (e.g., carboxylic acid) activates the electrophile (e.g., an aldehyde) via hydrogen bonding, directing the enamine to attack a specific stereoface. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.

G cluster_cycle Enamine Catalytic Cycle catalyst_in Proline Catalyst (R₂NH) enamine Enamine Intermediate catalyst_in->enamine - H₂O ketone Ketone (R'C(=O)CH₂R'') ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde (R'''CHO) aldehyde->iminium product Aldol Product iminium->product + H₂O product->catalyst_in (Catalyst Regenerated) water1 H₂O water2 H₂O

Generalized enamine cycle for proline catalysis.

Conclusion

This compound is best understood not as a direct competitor to organocatalysts like L-proline, but as a foundational chiral synthon that enables the synthesis of the next generation of high-performance catalysts. While unmodified proline is a cost-effective and powerful catalyst in its own right, its limitations in solubility and, in some cases, selectivity have driven the development of derivatives. By using this compound, researchers can construct complex prolinamides, diarylprolinol ethers, and other advanced structures that offer significantly improved yields, faster reaction times, and superior enantioselectivity across a range of critical asymmetric transformations. The choice between using proline directly or employing a derivative synthesized from N-Boc-proline depends on the specific requirements of the chemical transformation, including desired efficiency, selectivity, and tolerance for higher catalyst cost and complexity.

References

A Comparative Guide to Confirming the Enantiomeric Purity of N-Boc-D-proline in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of chiral building blocks is paramount in pharmaceutical development, directly impacting the efficacy and safety of the final drug product. N-Boc-D-proline, a crucial chiral intermediate, demands rigorous enantiomeric purity assessment. This guide provides an objective comparison of analytical methodologies for confirming the enantiomeric purity of this compound and its alternatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) for this compound and related compounds can be achieved through several high-precision analytical techniques. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleSample PreparationKey Performance Characteristics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Derivatization is often required to introduce a chromophore for UV detection.High resolution and sensitivity, widely applicable.
Chiral GC Separation of volatile and thermally stable enantiomers in the gas phase based on their interaction with a chiral stationary phase.Derivatization is necessary to increase volatility and improve peak shape.High sensitivity, shorter analysis times for suitable compounds.
NMR Spectroscopy Use of a chiral solvating agent (CSA) to induce a diastereomeric interaction, resulting in different chemical shifts for the enantiomers.Simple mixing of the analyte with the chiral solvating agent in an NMR solvent.Non-destructive, provides structural information, but generally less sensitive than chromatographic methods.

Quantitative Data Summary

The following tables summarize quantitative data for the enantiomeric analysis of this compound and common alternatives using various analytical techniques.

Table 1: N-Boc-D/L-proline
MethodDerivatizing/Solvating AgentD-EnantiomerL-EnantiomerResolution (Rs)LODLOQ
Chiral HPLC NBD-Cl6.72 min[1]9.22 min[1]>1.50.6 ppm[1]2 ppm[1]
Chiral GC Heptafluorobutyl chloroformate & MethylamineNot SpecifiedNot SpecifiedBaselineNot SpecifiedNot Specified
¹H NMR (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data for Chiral GC and ¹H NMR is often reported as baseline separation or observable chemical shift differences without specific numerical values in all publications.

Table 2: Alternative Chiral Proline Derivatives
CompoundMethodEnantiomer 1 Retention TimeEnantiomer 2 Retention TimeResolution (Rs)
N-Boc-cis-4-hydroxy-L-proline Chiral HPLCNot SpecifiedNot SpecifiedBaseline
N-Boc-L-pipecolic acid Chiral HPLC-MS/MS7 min[2]11.7 min (D-enantiomer)>1.5

Experimental Protocols

Chiral HPLC of N-Boc-D/L-proline after Derivatization

This protocol is based on the derivatization of proline with 4-chloro-7-nitrobenzofurazan (NBD-Cl) for enhanced UV detection.

1. Sample Preparation (Derivatization):

  • Prepare a 2 mg/mL solution of the proline sample in ethanol.

  • Add a 4 mg/mL solution of NBD-Cl in ethanol.

  • Heat the mixture at 60°C for 10 minutes.

2. HPLC Conditions:

  • Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 464 nm.

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the D and L-proline derivatives using the formula: % ee = [|Area(D) – Area(L)| / (Area(D) + Area(L))] x 100

Workflow for Enantiomeric Purity Determination by Chiral HPLC

cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing A Proline Sample B Derivatization with NBD-Cl A->B Ethanol, 60°C C Injection onto Chiral Column B->C D Separation of Diastereomers C->D Isocratic Elution E UV Detection at 464 nm D->E F Chromatogram Generation E->F G Peak Integration F->G H Calculation of % ee G->H cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing A Proline Sample B Esterification (Methanolic HCl) A->B C Acylation (TFAA) B->C D Injection into GC C->D E Separation on Chiral Column D->E Temperature Program F FID Detection E->F G Chromatogram F->G H Peak Integration G->H I Calculate % ee H->I Analyte Enantiomeric Mixture (N-Boc-D/L-proline) Complex Transient Diastereomeric Complexes Analyte->Complex CSA Chiral Solvating Agent ((R)-TAE) CSA->Complex NMR NMR Spectroscopy Complex->NMR Spectrum Distinct Signals for each Diastereomer NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation Enantiomeric Ratio Calculation Integration->Calculation Stress Cellular Stress (e.g., DNA Damage) p53_inactive p53 (trans-Pro) Inactive Stress->p53_inactive Activates Kinases p53_phos Phosphorylated p53 p53_inactive->p53_phos Phosphorylation Pin1 Pin1 (Prolyl Isomerase) p53_phos->Pin1 Binding p53_active p53 (cis-Pro) Active Pin1->p53_active Isomerization Arrest Cell Cycle Arrest p53_active->Arrest Transcriptional Activation Apoptosis Apoptosis p53_active->Apoptosis Transcriptional Activation

References

A Comparative Guide to Alternative Reagents for N-Boc-D-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is critical to achieving high yields, purity, and desired biological activity. N-Boc-D-proline is a standard reagent, but various alternatives offer distinct advantages in specific synthetic contexts. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to inform reagent selection in solid-phase peptide synthesis (SPPS).

The unique cyclic structure of proline can present synthetic challenges, including steric hindrance during coupling and the potential for diketopiperazine formation, especially when it is one of the first two residues in a sequence.[1] The choice of Nα-protecting group and the use of proline analogs are key strategies to mitigate these issues and enhance synthetic outcomes.

Performance Comparison of D-proline Derivatives

The selection of an appropriate D-proline derivative directly impacts coupling efficiency, racemization risk, and overall peptide yield. Below is a summary of the performance of common alternatives to this compound.

Reagent/StrategyNα-Protecting GroupKey AdvantagesPotential DisadvantagesTypical Crude Purity (%)Typical Yield (%)Racemization Risk
This compound Boc (tert-butyloxycarbonyl)Well-established chemistry; often favored for long or aggregation-prone sequences due to repeated acid treatments that can disrupt secondary structures.Requires strong acid (e.g., TFA) for deprotection, which can be harsh on sensitive residues.Sequence-dependentSequence-dependentLow for proline itself, but overall strategy can affect other residues.
N-Fmoc-D-proline Fmoc (9-fluorenylmethoxycarbonyl)Milder, base-labile deprotection conditions (e.g., piperidine); orthogonal to acid-labile side-chain protecting groups, making it suitable for complex peptides with sensitive modifications.[][3]The basic deprotection conditions can sometimes promote side reactions like diketopiperazine formation.[1]> 70> 60Low
N-Cbz-D-proline Cbz (Carboxybenzyl)Stable to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS; useful in solution-phase synthesis and fragment condensation.Requires hydrogenolysis for deprotection, which is not compatible with standard solid-phase synthesis workflows.Not typically used in SPPSNot typically used in SPPSLow
N-Trt-D-proline Trt (Trityl)Very bulky, providing significant steric hindrance that can be advantageous in specific applications; acid-labile.Steric bulk can significantly slow down coupling reactions, potentially leading to incomplete coupling.Highly sequence- and coupling-dependentHighly sequence- and coupling-dependentLow
Pseudoproline Dipeptides FmocDisrupt peptide aggregation by introducing a "kink" in the backbone, significantly improving solubility and coupling efficiency for long or difficult sequences.[4] Can lead to dramatic increases in yield and purity.Only applicable for sequences containing Ser, Thr, or Cys preceding the desired proline-like turn.Can be > 90 for difficult sequencesCan be > 80 for difficult sequencesMinimal, can even reduce racemization in fragment condensation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of these reagents. Below are representative protocols for the incorporation of N-Fmoc-D-proline and a pseudoproline dipeptide in a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Incorporation of N-Fmoc-D-proline

This protocol describes a manual coupling cycle for incorporating Fmoc-D-proline onto a resin-bound peptide chain.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-D-proline

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-proline (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the coupling of a commercially available Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.

Materials:

  • Fmoc-peptide-resin

  • DMF or NMP (N-Methyl-2-pyrrolidone)

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide

  • PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

  • DIPEA

  • DCM

Procedure:

  • Fmoc Deprotection: Perform the deprotection of the N-terminal Fmoc group on the resin-bound peptide as described in Protocol 1, step 2.

  • Dipeptide Coupling:

    • Dissolve the pseudoproline dipeptide (2-5 equivalents) and PyBOP® or HATU (2-5 equivalents) in a minimum volume of DMF or NMP.

    • Add DIPEA (4-10 equivalents) and mix thoroughly.

    • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours. Check for completion of the coupling with a TNBS (trinitrobenzenesulfonic acid) test, as the Kaiser test can be unreliable for secondary amines.

  • Washing: Drain and wash the resin as described in Protocol 1, step 4.

  • Peptide Elongation: Continue the peptide synthesis from the N-terminus of the incorporated dipeptide.

  • Cleavage and Deprotection: The pseudoproline oxazolidine ring is cleaved during the standard TFA cleavage procedure (Protocol 1, step 6), regenerating the native serine or threonine residue.

Visualizing the Peptide Synthesis Workflow

The following diagrams illustrate the logical flow of solid-phase peptide synthesis and the decision-making process for incorporating a proline derivative.

SPPS_Workflow start_end start_end process process decision decision reagent reagent start Start SPPS swell Swell Resin start->swell deprotect Nα-Deprotection swell->deprotect wash1 Wash deprotect->wash1 proline_decision Proline or Proline Analog? wash1->proline_decision activate Activate Amino Acid couple Couple Amino Acid activate->couple wash2 Wash couple->wash2 check_completion Check Coupling Completion wash2->check_completion check_completion->couple Incomplete is_last_aa Last Amino Acid? check_completion->is_last_aa Complete is_last_aa->deprotect No cleave Cleave & Deprotect is_last_aa->cleave Yes purify Purify Peptide cleave->purify end End purify->end proline_decision->activate Standard AA boc_pro This compound proline_decision->boc_pro Boc-SPPS fmoc_pro N-Fmoc-D-proline proline_decision->fmoc_pro Fmoc-SPPS pseudo_pro Pseudoproline Dipeptide proline_decision->pseudo_pro Difficult Sequence (Fmoc-SPPS) other_pro Other Analogs (Cbz, Trt, etc.) proline_decision->other_pro Specific Need (e.g., Solution Phase) boc_pro->activate fmoc_pro->activate pseudo_pro->activate other_pro->activate

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Reagent_Selection_Logic start_node start_node decision_node decision_node reagent_node reagent_node outcome_node outcome_node start Select D-Proline Reagent is_long_or_aggregating Long or Aggregation- Prone Sequence? start->is_long_or_aggregating has_sensitive_residues Peptide Contains Acid-Sensitive Residues? is_long_or_aggregating->has_sensitive_residues No use_pseudoproline Use Pseudoproline Dipeptide is_long_or_aggregating->use_pseudoproline Yes is_solution_phase Solution Phase or Fragment Condensation? has_sensitive_residues->is_solution_phase No use_fmoc_proline Use N-Fmoc-D-proline has_sensitive_residues->use_fmoc_proline Yes use_boc_proline Use this compound is_solution_phase->use_boc_proline No (Standard Boc-SPPS) use_cbz_proline Use N-Cbz-D-proline is_solution_phase->use_cbz_proline Yes

Caption: Decision logic for selecting a D-proline derivative.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Boc-D-proline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Boc-D-proline, a common reagent in peptide synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and preventing environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While some sources indicate it is not classified as a hazardous substance, it is prudent to treat all chemicals with caution.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[3]

  • Hand Protection: Use chemical-impermeable gloves. Gloves should be inspected before use and disposed of properly after handling.[2][3]

  • Body Protection: A laboratory coat is essential to protect from accidental spills.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

  • Inhalation: Move the individual to fresh air.

In all cases of significant exposure, or if symptoms persist, seek immediate medical attention.

Spill and Leak Procedures

In the case of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.

  • Containment: Prevent the further spread of the spilled material. For solid spills, avoid generating dust.

  • Collection: Carefully sweep up the solid material. Use spark-proof tools for this process.

  • Containerization: Place the collected material into a suitable, clearly labeled, and closed container for disposal.

  • Cleaning: Thoroughly clean the spill area after the material has been collected.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment.

For Solid this compound Waste:

  • Segregation: Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste.

  • Containerization: Use a chemically compatible container with a secure lid.

  • Labeling: The container must be clearly labeled with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the waste through your institution's hazardous waste management program.

For this compound in Solution:

  • Segregation: Collect solutions containing this compound in a dedicated, labeled, and sealed waste container. The container material should be compatible with the solvent used.

  • Container Labeling: Label the container with "this compound Waste Solution," specifying the solvent(s) and the approximate concentration.

  • Storage: Store the sealed waste container in secondary containment in a cool, dry, and well-ventilated area.

  • Final Disposal: Dispose of the waste through your institution's hazardous waste management program.

Quantitative Data Summary

No specific quantitative data for disposal parameters were found in the search results. General properties are summarized below.

PropertyValue
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol
Melting Point134-137 °C
Storage Temperature2-8°C

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound are not explicitly provided in the reviewed safety data sheets. The general guidance is to collect the chemical waste, in either solid or solution form, and transfer it to a licensed professional waste disposal service. It is crucial to adhere to all federal, state, and local environmental regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_solid Is the waste solid or in solution? start->is_solid solid_waste Solid Waste Protocol is_solid->solid_waste Solid solution_waste Solution Waste Protocol is_solid->solution_waste Solution segregate_solid Segregate in a dedicated solid waste container solid_waste->segregate_solid segregate_solution Segregate in a dedicated liquid waste container solution_waste->segregate_solution label_solid Label container clearly: 'this compound Waste' segregate_solid->label_solid check_ph Check and neutralize pH (if necessary) segregate_solution->check_ph label_solution Label container clearly: 'this compound Waste Solution' (include solvent & concentration) check_ph->label_solution store_waste Store in a cool, dry, well-ventilated area label_solid->store_waste label_solution->store_waste contact_ehs Contact Institutional EHS for pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N--Boc-D-proline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle N-Boc-D-proline. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering trust by delivering value beyond the product itself.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • Use of a fume hood is recommended, especially when generating dust or aerosols.[1]

B. Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against splashes and airborne particles.
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected before use.[3] Wear a lab coat or chemical-resistant apron.Prevents direct skin contact with the chemical.
Respiratory Protection Generally not required in a well-ventilated area. If dust is generated or exposure limits are exceeded, use a full-face respirator.Protects the respiratory system from inhaling fine particles.

II. Quantitative Safety Data

Metric Value Source
LD50 (Lethal Dose, 50%) No data availableN/A
LC50 (Lethal Concentration, 50%) No data availableN/A
Occupational Exposure Limits (OELs) No data availableN/A

III. Operational Plan: Step-by-Step Handling Procedures

The following protocols provide a procedural guide for common laboratory manipulations of this compound, adapted from synthesis and handling procedures.

A. Preparation and Dissolving:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and you are working in a designated well-ventilated area or fume hood.

  • Weighing: Carefully weigh the required amount of this compound, which is a white to off-white solid, avoiding the creation of dust.

  • Dissolving: To dissolve, add the solid to the appropriate solvent in a suitable flask. Common solvents for related processes include dichloromethane and tetrahydrofuran. Stir the mixture until the solid is fully dissolved.

B. Transferring the Solution:

  • Use a clean pipette or syringe to transfer the solution.

  • Avoid splashing by dispensing the liquid slowly against the inner wall of the receiving vessel.

  • Ensure the receiving vessel is properly labeled.

C. Accidental Release Measures:

  • Small Spills: In case of a small spill, wear your full PPE. If it is a solid, sweep it up carefully to avoid generating dust and place it in a suitable, closed container for disposal.

  • Large Spills: For larger spills, evacuate personnel to a safe area upwind of the spill. Prevent the chemical from entering drains. Collect the spilled material using spark-proof tools and explosion-proof equipment if necessary and place it in a designated container for disposal.

  • Ventilation: Ensure adequate ventilation in the area of the spill.

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of unused this compound and any waste generated from its use in accordance with local, state, and federal regulations. The chemical should be collected in a suitable, closed container for disposal.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself. Do not reuse empty containers.

V. Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE: Safety Goggles, Gloves, Lab Coat prep_workspace Prepare Workspace: Ensure good ventilation (Fume Hood) weigh Weighing: Avoid dust generation prep_workspace->weigh dissolve Dissolving: Add solvent and stir weigh->dissolve first_aid First Aid: Skin/Eye Contact - Rinse with water Inhalation - Move to fresh air Ingestion - Seek medical attention weigh->first_aid transfer Transferring: Use pipette/syringe, avoid splashes dissolve->transfer dissolve->first_aid spill Spill Management: Isolate, contain, and collect transfer->spill transfer->first_aid disposal Disposal: Follow regulations for chemical and packaging spill->disposal spill->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

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